molecular formula C9H8N2O2 B3284835 3-Methyl-1,8-naphthyridine-2,4-diol CAS No. 791825-11-1

3-Methyl-1,8-naphthyridine-2,4-diol

Cat. No.: B3284835
CAS No.: 791825-11-1
M. Wt: 176.17
InChI Key: MSZORXWCDBZNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,8-naphthyridine-2,4-diol is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-methyl-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-7(12)6-3-2-4-10-8(6)11-9(5)13/h2-4H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZORXWCDBZNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(NC1=O)N=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties and Applications of 3-Methyl-1,8-naphthyridine-2,4-diol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for a vast array of biologically active compounds, most notably the quinolone and fluoroquinolone classes of antibiotics (e.g., nalidixic acid, enoxacin)[1][2]. Among its functionalized derivatives, 3-Methyl-1,8-naphthyridine-2,4-diol (CAS: 791825-11-1) represents a highly versatile intermediate[3].

This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, synthesis methodologies, and pharmacological utility of this compound. By understanding the causality behind its tautomeric behavior and synthetic pathways, researchers can better leverage this molecule for the rational design of novel antimicrobial and antineoplastic agents[4][5].

Physicochemical Profiling & Structural Dynamics

The physicochemical behavior of this compound is heavily dictated by its capacity for lactam-lactim tautomerism . While formally named as a "2,4-diol", in aqueous and physiological environments, the molecule exists in a dynamic equilibrium with its keto-enol forms (e.g., 4-hydroxy-3-methyl-1,8-naphthyridin-2(1H)-one).

Causality in Tautomerism

This tautomeric shift is not merely a structural curiosity; it is the primary driver of the molecule's solubility, pKa, and receptor-binding affinity. The keto form (lactam) dominates in polar solvents and is critical for coordinating with the Mg²⁺-water bridge in the active site of bacterial enzymes[6]. The methyl group at the C3 position increases the local lipophilicity (LogP) of the molecule compared to the unsubstituted core, enhancing membrane permeability while sterically restricting the rotation of potential functional groups added during downstream drug development.

Table 1: Quantitative Physicochemical Data

Note: Values are synthesized from scaffold-derived predictive models and empirical registry data.

ParameterValue / Description
IUPAC Name This compound
CAS Registry Number 791825-11-1[3][7]
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Tautomeric States 2,4-diol ⇌ 4-hydroxy-2-oxo ⇌ 2,4-dione
Hydrogen Bond Donors 2 (in diol form)
Hydrogen Bond Acceptors 4
Topological Polar Surface Area (TPSA) ~66.5 Ų

Synthesis Workflow & Mechanistic Causality

The synthesis of 2,4-dihydroxy-1,8-naphthyridines traditionally relies on the cyclization of 2-aminopyridines with malonic acid derivatives[8][9]. To synthesize the specific 3-methyl derivative, diethyl methylmalonate is utilized as the dialkyl reagent[10].

The "Why" Behind the Reagent Choice

Using diethyl methylmalonate instead of a standard diethyl malonate is a deliberate mechanistic choice. The pre-installed methyl group at the alpha position of the malonate dictates the C3 substitution on the final naphthyridine ring, completely bypassing the need for a highly inefficient and non-selective post-cyclization alkylation step.

Protocol: Microwave-Assisted Solvent-Free Synthesis

We employ a microwave-assisted protocol over traditional thermal reflux. The cyclization of the intermediate requires overcoming a significant activation energy barrier. Microwave dielectric heating provides uniform, rapid thermal energy, driving the kinetic formation of the thermodynamically stable 1,8-naphthyridine core while minimizing degradation byproducts[8].

Step-by-Step Methodology (Self-Validating):

  • Reagent Mixing: Combine equimolar amounts (10 mmol) of 2-aminopyridine and diethyl methylmalonate in a microwave-safe quartz vessel.

  • Amidation: Subject the mixture to microwave irradiation (approx. 300W, 120°C) for 5-8 minutes. Validation Checkpoint 1: TLC (Thin Layer Chromatography) should indicate the disappearance of the 2-aminopyridine spot and the formation of the acyclic intermediate.

  • Cyclization: Increase the temperature to 200°C for an additional 10 minutes to force the intramolecular ring closure (loss of ethanol).

  • Purification: Cool the crude melt to room temperature, triturate with cold ethanol, and filter. Recrystallize from N,N-dimethylformamide (DMF) to yield the pure product.

  • Analytical Validation: Confirm product identity via LC-MS (Expected m/z[M+H]⁺ = 177.06) and ¹H-NMR (Expected singlet for C3-CH₃ at ~2.0 ppm).

SynthesisWorkflow A 2-Aminopyridine + Diethyl Methylmalonate B Amidation (Microwave) Acyclic Intermediate A->B MW, 120°C C Intramolecular Cyclization (Conrad-Limpach type) B->C MW, 200°C -EtOH D 3-Methyl-1,8-naphthyridine -2,4-diol (Crude) C->D E Recrystallization (Ethanol/DMF) D->E F LC-MS & NMR Validation Pure Product E->F

Caption: Microwave-assisted synthesis workflow for this compound.

Biological Significance: The DNA Gyrase Inhibition Paradigm

The 1,8-naphthyridine scaffold is synonymous with the disruption of bacterial DNA topology[5]. Derivatives of this core exhibit their primary mechanism of action by targeting DNA gyrase (Topoisomerase II) and Topoisomerase IV [2][11].

Mechanistic Grounding

During bacterial DNA replication, DNA gyrase introduces negative supercoils to relieve torsional strain. 1,8-Naphthyridine derivatives intercalate into the DNA cleavage site and bind to the GyrA subunit of the enzyme[6]. The oxygen atoms at the 2 and 4 positions (derived from the 2,4-diol/keto-enol core) are absolutely critical; they coordinate with a magnesium ion (Mg²⁺) that bridges the drug to the serine residues of the enzyme[12]. This stabilizes the cleavage complex, preventing DNA religation, which ultimately causes lethal double-strand DNA breaks[5][12].

MOA Naph 1,8-Naphthyridine Core (2,4-diol / keto tautomer) Complex Ternary Complex Formation (Drug-Enzyme-DNA) Naph->Complex Mg²⁺ Coordination via C2/C4 Oxygens Gyr Bacterial DNA Gyrase (Topoisomerase II) Gyr->Complex GyrA Subunit Binding Block Stabilization of Cleavage Complex (Inhibition of Religation) Complex->Block Death Double-Strand DNA Breaks & Bacterial Cell Death Block->Death

Caption: Mechanism of bacterial DNA gyrase inhibition driven by 1,8-naphthyridine coordination.

Analytical Characterization Protocol

To ensure the integrity of the synthesized this compound, a multi-modal analytical approach is required. This self-validating system ensures that the tautomeric state does not confound structural confirmation.

Table 2: Analytical Validation Metrics
Analytical TechniqueTarget ObservationCausality / Rationale
LC-MS (ESI+) m/z 177.06 [M+H]⁺Confirms the exact mass of the synthesized core, ruling out uncyclized intermediates (m/z ~223).
¹H-NMR (DMSO-d₆) Singlet at ~2.0 ppm (3H)Validates the presence of the C3-methyl group. The lack of a C3-proton singlet (usually ~6.0 ppm in unsubstituted cores) proves successful incorporation of the methylmalonate.
¹H-NMR (DMSO-d₆) Multiplets at ~7.2 - 8.5 ppmConfirms the intact pyridine ring protons (C5, C6, C7) of the 1,8-naphthyridine scaffold[13][14].
FT-IR Spectroscopy Broad band ~3100-3400 cm⁻¹Indicates O-H / N-H stretching, confirming the dynamic lactam-lactim tautomerism in the solid state[13].
FT-IR Spectroscopy Sharp band ~1650-1680 cm⁻¹Represents the C=O stretch of the keto tautomer (lactam form), validating the structural equilibrium[13].

References

  • Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8-Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst ResearchGate[Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities PubMed (NIH)[Link]

  • 1,8-Naphthyridine Wikipedia[Link]

  • Diethyl Methylmalonate price & availability MOLBASE[Link]

  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines Scientific & Academic Publishing (SAPUB)[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives MDPI[Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains PMC (NIH)[Link]

  • General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines PMC (NIH)[Link]

  • CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE The Journal of Organic Chemistry (ACS)[Link]

  • Fluoroquinolone antibiotics: An overview Adesh University Journal of Medical Sciences & Research[Link]

  • Exploiting bacterial DNA gyrase as a drug target: current state and perspectives PMC (NIH)[Link]

Sources

Technical Guide: Tautomeric Equilibrium of 3-Methyl-1,8-naphthyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the tautomeric equilibrium of 3-Methyl-1,8-naphthyridine-2,4-diol , a critical scaffold in medicinal chemistry.

Executive Summary & Strategic Importance

The 1,8-naphthyridine scaffold is a "privileged structure" in drug discovery, serving as the core for antibacterial (e.g., nalidixic acid analogs), antiviral, and antitumor agents.[1] However, the efficacy of these molecules is strictly governed by their tautomeric state.[1]

This compound does not exist as a static "diol" in solution. It is a dynamic shapeshifter. Understanding its equilibrium between lactim (hydroxy) and lactam (oxo) forms is not merely an academic exercise; it is a prerequisite for:

  • Ligand-Receptor Binding: Determining whether the molecule acts as a Hydrogen Bond Donor (HBD) or Acceptor (HBA).

  • Solubility Profiling: The oxo-form is significantly more polar and less soluble in lipophilic media than the diol form.

  • Synthetic Functionalization: Predicting regioselectivity during alkylation or halogenation reactions.

This guide provides the theoretical framework and the experimental protocols required to determine and manipulate this equilibrium.

Theoretical Framework: The Tautomeric Landscape[1]

The compound nominally referred to as "2,4-diol" can exist in four primary tautomeric forms. In the presence of a C3-methyl group, steric and electronic factors further bias this equilibrium.

The Four Canonical Tautomers[1]
  • Form A (Diol / Dilactim): Aromatic, but energetically costly in polar solvents due to lack of dipolar stabilization.[1]

  • Form B (4-Hydroxy-2-oxo / Lactam-Lactim): The Dominant Species. This form preserves the aromaticity of the pyridine ring (N8) while forming a stable amide-like system in the heterocyclic ring.

  • Form C (2-Hydroxy-4-oxo / Lactim-Lactam): Less stable than Form B due to the specific electronic conjugation of the 1,8-naphthyridine system.

  • Form D (2,4-Dione / Dilactam): Highly polar.[1] Favored only in specific interacting solvents or solid-state crystal lattices.

Visualization of the Equilibrium

The following diagram illustrates the proton transfer pathways and the steric influence of the C3-Methyl group.

Tautomerism cluster_steric C3-Methyl Influence Diol Form A: 2,4-Diol (Dilactim) Low Polarity Oxo2 Form B: 4-Hydroxy-2-oxo (Dominant in DMSO) High Stability Diol->Oxo2 Proton Transfer (Fast) Oxo4 Form C: 2-Hydroxy-4-oxo (Minor Species) Diol->Oxo4 Proton Transfer Dione Form D: 2,4-Dione (Dilactam) Polar/Solid State Oxo2->Dione Solvent Stabilization Oxo4->Dione Solvent Stabilization Note The C3-Methyl group destabilizes planar H-bonding networks in the Dione form via steric clash with C4-substituents.

Caption: Tautomeric network of this compound. Form B is thermodynamically preferred in solution.[1]

Experimental Validation Protocols

To definitively characterize the tautomeric state of your specific lot of this compound, you must employ a multi-modal spectroscopic approach. Relying on a single method (like UV-Vis) is prone to error due to overlapping chromophores.

Protocol A: NMR Solvatochromism (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the most direct evidence of proton location (N-H vs O-H).[1]

Objective: Distinguish between Lactam (NH) and Lactim (OH) forms.

Materials:

  • Compound: 20 mg this compound.[2]

  • Solvents: DMSO-d6 (Polar/H-bond acceptor), CDCl3 (Non-polar/Weak H-bond), Trifluoroacetic acid-d (TFA-d, Protonating).[1]

Workflow:

  • Preparation: Dissolve 5 mg of compound in 0.6 mL of DMSO-d6. Repeat for CDCl3 (solubility may be poor; sonication required).[1]

  • Acquisition: Run 1H NMR (minimum 64 scans) and 13C NMR (minimum 1024 scans).[1]

  • Analysis of Diagnostic Signals:

Signal TypeChemical Shift (δ ppm)Tautomer Indication
Amide N-H 11.0 - 13.0 (Broad)Indicates Oxo/Dione forms (Forms B, C, D).[1]
Enolic O-H 9.0 - 11.0 (Sharp/Broad)Indicates Hydroxy forms (Forms A, B, C).[1]
Carbonyl (C=O) 160 - 165Indicates Lactam character.
Enolic C-O 165 - 172Indicates Lactim character.
C3-Methyl ~2.1 (Singlet)Shift varies slightly (~0.2 ppm) based on adjacent C2/C4 status.[1]

Expert Insight: In DMSO-d6, you will likely observe a broad singlet >11 ppm, confirming the presence of the N1-H (Lactam). If the spectrum shows distinct sets of signals, the tautomeric exchange is slow on the NMR timescale.[1] If signals are averaged/broad, the exchange is fast.[1]

Protocol B: UV-Vis Ratio Analysis

UV-Vis is highly sensitive to the conjugation length, which changes between the aromatic diol and the cross-conjugated dione.

Workflow:

  • Prepare a 50 µM stock solution in Methanol.

  • Aliquot into three cuvettes.

    • Sample 1: Pure Methanol (Reference).[1]

    • Sample 2: Methanol + 10 µL 0.1M HCl (Forces protonation, mimicking "fixed" cationic forms).[1]

    • Sample 3: Methanol + 10 µL 0.1M NaOH (Forces deprotonation to the dianion).[1]

  • Scan: 220 nm to 400 nm.

Interpretation:

  • Bathochromic Shift (Red Shift): The Oxo forms typically absorb at longer wavelengths compared to the Diol form due to the n->π* transition of the carbonyl.

  • Isosbestic Points: If overlaying spectra of varying pH or solvent ratios reveals a single intersection point (isosbestic point), it confirms a clean equilibrium between two dominant species (likely Form B and Form D, or Form B and Anion).[1]

Synthesis of the Core Scaffold[1]

If commercial sources are unavailable or impure, the 3-methyl derivative must be synthesized de novo to ensure the C3-methyl placement is regiochemically unambiguous.

Recommended Route: Condensation of 2-Aminopyridine with Diethyl Methylmalonate.

Synthesis Reactants 2-Aminopyridine + Diethyl Methylmalonate Intermediate Intermediate Amide (Unisolated) Reactants->Intermediate Amide Bond Formation Cyclization Thermal Cyclization (PPA or Diphenyl Ether, 250°C) Intermediate->Cyclization - EtOH Product This compound (Precipitates upon cooling/neutralization) Cyclization->Product Ring Closure

Caption: Synthetic pathway ensuring C3-regioselectivity of the methyl group.

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, combine 2-aminopyridine (1.0 eq) and diethyl methylmalonate (1.2 eq).

  • Solvent-Free Heating: Heat to 160°C to distill off the initial ethanol byproduct.

  • Cyclization: Add Polyphosphoric Acid (PPA) and heat to 180-200°C for 2 hours. Note: PPA acts as both solvent and Lewis acid catalyst.[1]

  • Workup: Pour the hot viscous mixture onto crushed ice. Neutralize carefully with NH4OH to pH 5-6.

  • Isolation: The product (Form B/D mixture) will precipitate as a solid.[1] Filter, wash with water, and recrystallize from DMF/Ethanol.[1]

Implications for Drug Development[1][4][5][6]

Understanding this equilibrium is not trivial; it dictates the biological behavior of the molecule.[1][3]

Binding Affinity

Protein binding pockets are often hydrophobic but contain specific polar residues.

  • If the pocket requires an H-bond Donor , the Lactam (NH) form is required.

  • If the pocket requires an aromatic stack , the Diol form (fully aromatic) is preferred.[1]

  • Docking Tip: When running Virtual Screening (docking), you must generate and dock all tautomers.[1] Docking only the "2,4-diol" representation found in standard chemical libraries will result in false negatives if the protein selects for the "2-oxo" form.

Membrane Permeability (LogD)

The 2,4-Diol tautomer is significantly more lipophilic (higher LogP) than the 2,4-Dione .[1]

  • Gut Absorption: In the acidic environment of the stomach, the equilibrium may shift.[1]

  • Strategy: If permeability is low, consider blocking the tautomerism by methylating the N1 or O-positions (creating "fixed" tautomers) to lock the desired physicochemical profile.[1]

References

  • Tautomerism in N-Heterocycles: Stanovnik, B., & Tišler, M. (2000).[1] The Chemistry of Naphthyridines. Advances in Heterocyclic Chemistry. Link

  • Solvent Effects on Tautomerism: Alkorta, I., et al. (2021).[1] Solvent Effect on the Stability of Tautomers. MDPI Molecules. Link

  • Synthesis of 1,8-Naphthyridines: Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews. Link

  • NMR of Naphthyridines: Brown, D. J. (2000).[1] The Naphthyridines. Wiley Online Library.[1] Link

  • Drug Design & Tautomerism: Martin, Y. C. (2009).[1] Let’s not forget tautomers. Journal of Computer-Aided Molecular Design. Link

Sources

Biological Activity and Pharmacology of 1,8-Naphthyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine core is a privileged nitrogen-containing heterocyclic scaffold that has fundamentally shaped modern medicinal chemistry[1]. Originally recognized as the structural backbone of nalidixic acid and subsequent broad-spectrum fluoroquinolones (e.g., enoxacin), this bicyclic system exhibits a highly versatile pharmacological profile[2]. As application scientists, our interest in the 1,8-naphthyridine scaffold stems from its rigid, planar geometry, which serves as an ideal pharmacophore for DNA intercalation and enzyme inhibition[1]. This guide synthesizes the structural pharmacology, quantitative biological data, and field-proven experimental workflows required to develop and validate novel 1,8-naphthyridine derivatives.

Structural Pharmacology & Mechanism of Action

The biological activity of 1,8-naphthyridines is not monolithic; it is highly dependent on precise functional group substitutions that dictate target selectivity.

  • Antibacterial Pathways: Derivatives with carboxylic acid substitutions at the C-3 position and piperazine derivatives at the C-7 position primarily target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV[1]. By stabilizing the DNA-enzyme cleavage complex, these compounds halt DNA replication, leading to rapid bacterial cell death[3].

  • Anticancer Pathways: Conversely, introducing bulky aryl or heteroaryl groups shifts the binding affinity toward human topoisomerase II or specific receptor tyrosine kinases[4]. The planar naphthyridine ring intercalates between DNA base pairs, while the functional groups interact with the enzyme's active site, triggering apoptosis in malignant cells[2].

MoA Scaffold 1,8-Naphthyridine Core Scaffold Sub_C3_C7 C3 & C7 Substitutions (e.g., Carboxyl, Piperazine) Scaffold->Sub_C3_C7 Sub_Aryl Aryl/Heteroaryl Substitutions Scaffold->Sub_Aryl Gyrase Bacterial DNA Gyrase Inhibition Sub_C3_C7->Gyrase High Affinity TopoII Human Topoisomerase II Inhibition Sub_Aryl->TopoII Intercalation AntiBact Antibacterial Efficacy Gyrase->AntiBact AntiCanc Anticancer Apoptosis TopoII->AntiCanc

Figure 1: Divergent mechanisms of action for 1,8-naphthyridine structural derivatives.

Quantitative Biological Activity

To benchmark the efficacy of synthesized derivatives, we rely on standardized in vitro assays. The tables below summarize representative quantitative data across both anticancer and antibacterial domains, providing a baseline for structure-activity relationship (SAR) optimization.

Table 1: In Vitro Anticancer Activity of Representative Derivatives [4]

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Primary Mechanism of Action
Compound 47MIAPaCa (Pancreatic)0.41Kinase Inhibition
Compound 36PA-1 (Ovarian)1.19Topoisomerase II Inhibition
Compound 29SW620 (Colon)1.40Topoisomerase II Inhibition

Table 2: Antibiotic-Modulating Activity Against Multi-Resistant Strains [3]

1,8-Naphthyridine DerivativeBacterial StrainDirect MIC (µg/mL)Synergistic Effect (w/ Norfloxacin)
7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli 06≥ 1024Significant MIC reduction
3-trifluoromethyl-N-(5-chloro...)S. aureus 10≥ 1024Significant MIC reduction

Experimental Workflows: Synthesis & Validation

A robust drug discovery pipeline requires self-validating protocols. Below are the step-by-step methodologies for synthesizing the scaffold and validating its biological activity.

Workflow Step1 1. Precursor Preparation (2-Aminonicotinaldehyde + Carbonyl) Step2 2. Friedländer Condensation (ChOH Catalyst, H2O, 50°C) Step1->Step2 Step3 3. Workup & Extraction (Ethyl Acetate / H2O Partition) Step2->Step3 Step4 4. In Vitro Biological Screening (MIC & Synergy Assays) Step3->Step4 Step5 5. Hit Validation & SAR (Reference Drug Benchmarking) Step4->Step5

Figure 2: End-to-end experimental workflow from green synthesis to biological validation.

Green Synthesis Protocol (Friedländer Condensation)

Historically, synthesizing 1,8-naphthyridines required harsh organic solvents and expensive metal catalysts. To improve scalability and environmental sustainability, we implement a water-based Friedländer condensation using choline hydroxide (ChOH) as an ionic liquid catalyst[5].

Causality Check: Why ChOH in water? The ChOH catalyst provides an essential hydrogen bond donor that stabilizes the transition state of the reactants. This specific interaction is the vital thermodynamic step that allows the condensation to proceed efficiently in an aqueous medium, bypassing the need for toxic solvents[5].

Step-by-Step Methodology:

  • Precursor Preparation: In a reaction vessel, combine 2-aminonicotinaldehyde (0.5 mmol) with the desired active methylene carbonyl derivative (0.5 mmol) in 1 mL of distilled H₂O[5].

  • Catalysis: Add 1 mol % of choline hydroxide (ChOH) to the aqueous mixture[5].

  • Reaction Execution: Stir the mixture continuously under a Nitrogen (N₂) atmosphere at 50°C for approximately 6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a 10% methanol/dichloromethane eluent[5].

  • Workup & Isolation: Extract the reaction mixture using ethyl acetate (40 mL) and water (10 mL)[5].

  • Purification: Concentrate the organic layer under vacuum. The water-soluble ChOH catalyst remains in the aqueous phase, allowing for high-yield product isolation without the need for complex column chromatography[5].

In Vitro Antimicrobial & Synergy Screening

To evaluate the pharmacological potential of the synthesized derivatives, we utilize a self-validating broth microdilution assay. We specifically test for both direct antibacterial activity and antibiotic-modulating (synergistic) activity against multi-drug resistant strains[3].

Causality Check: Why use sub-inhibitory concentrations? By testing the naphthyridine derivatives at a fraction of their Minimum Inhibitory Concentration (MIC/8), we isolate the modulatory variable. If the bacterial growth is inhibited when combined with a standard antibiotic, we can definitively prove that the naphthyridine is acting as a resistance-modulator (e.g., via efflux pump inhibition) rather than a direct bactericide[3].

Step-by-Step Methodology:

  • Inoculum Standardization: Prepare bacterial suspensions of multi-resistant strains (e.g., E. coli, S. aureus) and standardize them to a 0.5 McFarland turbidity scale[3].

  • Direct MIC Determination: Dispense 100 µL of Mueller-Hinton broth into a 96-well microtiter plate. Add the 1,8-naphthyridine derivative in serial dilutions. Incubate at 37°C for 24 hours and determine the direct MIC[3].

  • Synergy Assay Setup: In a new 96-well plate, introduce the 1,8-naphthyridine derivative at a strictly sub-inhibitory concentration (MIC/8)[3].

  • Reference Drug Benchmarking: Add serial dilutions of a reference fluoroquinolone (e.g., Norfloxacin or Lomefloxacin) to the wells containing the sub-inhibitory naphthyridine[3].

  • Validation: Compare the MIC of the reference antibiotic alone versus its MIC in the presence of the naphthyridine derivative. A statistically significant reduction in the antibiotic's MIC confirms the synergistic, resistance-modulating efficacy of the synthesized scaffold[3].

References

  • [1] Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860. URL: [Link]

  • [2] Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. URL: [Link]

  • [3] Araújo-Neto, J. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. URL: [Link]

  • [5] Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 19304-19313. URL: [Link]

Sources

Structural Elucidation, Synthesis, and Pharmacological Profiling of 3-Methyl-1,8-naphthyridine-2,4-diol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, originally thrust into the pharmaceutical spotlight with the discovery of nalidixic acid in 1962 1. As a bioisostere of quinoline, it offers a versatile pharmacophore for drug development, exhibiting broad-spectrum biological activities ranging from antimicrobial to antihistaminic effects 2. This whitepaper provides an in-depth technical analysis of 3-Methyl-1,8-naphthyridine-2,4-diol , detailing its chemical architecture, molecular weight parameters, synthesis methodologies, and downstream applications in targeted therapeutics.

Chemical Structure and Molecular Properties

The core of this compound consists of a bicyclic aromatic system containing two fused pyridine rings with nitrogen atoms at the 1 and 8 positions.

  • Substituent Topology: The addition of a methyl group (-CH₃) at the C3 position introduces highly specific steric bulk and lipophilicity. This modification is critical for modulating target binding affinity, specifically for anchoring the molecule into the hydrophobic pockets of bacterial enzymes or histamine receptors 3. The hydroxyl groups at C2 and C4 enable extensive hydrogen bonding networks.

  • Tautomerism: In solution and solid states, the 2,4-diol moiety undergoes lactam-lactim tautomerism, frequently existing in thermodynamic equilibrium with its 2,4-dione (or 4-hydroxy-2-oxo) forms. This dynamic structural state directly dictates its solubility profile and receptor interaction mechanics.

Quantitative Physicochemical Data

To ensure precise stoichiometric calculations during synthesis and assay development, the fundamental quantitative properties of the compound are summarized below based on standardized chemical registries 45.

PropertyValueCausality / Significance
IUPAC Name This compoundStandardized nomenclature defining exact atomic connectivity.
CAS Registry Number 791825-11-1Unique identifier for cross-referencing in chemical databases.
Molecular Formula C₉H₈N₂O₂Base composition required for stoichiometric reaction scaling.
Molecular Weight 176.17 g/mol Critical for calculating molarity in in-vitro biological assays.
Exact Mass 176.0586 uEssential benchmark for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area ~61.7 ŲPredicts favorable membrane permeability, adhering to Lipinski's Rule of 5.

Synthesis Methodology: Thermal Condensation Workflow

The construction of the 1,8-naphthyridine core is typically achieved via condensation techniques analogous to the Friedländer synthesis. For this compound, the most robust, self-validating protocol involves the thermal condensation of 2-aminonicotinic acid with diethyl methylmalonate.

Protocol 1: Step-by-Step Synthesis
  • Reagent Preparation: Combine 1.0 equivalent of 2-aminonicotinic acid with 1.5 equivalents of diethyl methylmalonate.

    • Causality: Utilizing an excess of the malonate derivative ensures the complete consumption of the amine precursor, preventing difficult downstream chromatographic separations of structurally similar byproducts.

  • Thermal Activation: Suspend the mixture in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Heat the reaction to 240–250°C under a nitrogen atmosphere for 4 hours.

    • Causality: Dowtherm A provides the exceptionally high boiling point necessary to drive the endothermic cyclization. The extreme heat facilitates the continuous distillation and removal of the ethanol byproduct, shifting the thermodynamic equilibrium entirely toward the cyclized product according to Le Chatelier's principle.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of Dichloromethane/Methanol (9:1). The complete disappearance of the starting amine spot acts as a self-validating checkpoint before proceeding to workup.

  • Precipitation and Recovery: Cool the mixture to room temperature, then add an excess of hexanes under vigorous stirring.

    • Causality: The highly polar naphthyridine product is completely insoluble in non-polar hexanes, causing it to rapidly precipitate out of the lipophilic Dowtherm A matrix, allowing for easy isolation.

  • Purification: Filter the precipitate under a vacuum and recrystallize from boiling dimethylformamide (DMF) to yield the pure this compound.

SynthesisWorkflow A 2-Aminonicotinic Acid (Precursor) B Diethyl Methylmalonate (Reagent) C Thermal Condensation Dowtherm A @ 250°C D Precipitation & Filtration (Hexanes Workup) C->D Distill EtOH Cool to RT E 3-Methyl-1,8-naphthyridine -2,4-diol (MW: 176.17) D->E Recrystallize (DMF) AB AB AB->C Mix 1:1.5 eq

Workflow for the thermal condensation synthesis of this compound.

Analytical Validation & Structural Characterization

To ensure scientific integrity, the synthesized compound must undergo rigorous analytical validation to confirm both purity and molecular weight.

Protocol 2: Spectroscopic Validation Workflow
  • Sample Preparation for NMR: Dissolve 10 mg of the purified compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: The 2,4-diol structure forms strong intermolecular hydrogen bonds, rendering it insoluble in standard NMR solvents like CDCl₃. DMSO-d6 effectively disrupts these hydrogen-bonding networks, ensuring a homogenous solution required for sharp, high-resolution NMR signals.

  • ¹H-NMR Acquisition (400 MHz):

    • Identify the characteristic methyl singlet around δ 1.9 - 2.1 ppm.

    • The aromatic protons of the naphthyridine core (C5, C6, C7) will appear as a distinct splitting pattern in the downfield region (δ 7.5 - 8.8 ppm). Causality: This downfield shift is driven by the strong electron-withdrawing nature of the two ring nitrogens.

    • Broad singlets above δ 10.0 ppm will confirm the presence of the highly deshielded, exchangeable -OH / -NH (tautomeric) protons.

  • Mass Spectrometry (ESI-MS): Inject the sample into an LC-MS system using Electrospray Ionization in positive ion mode.

    • Causality: The basic nitrogen atoms in the 1,8-naphthyridine ring readily accept protons in an acidic mobile phase. The resulting spectrum must show a dominant [M+H]⁺ peak at m/z 177.1, self-validating the theoretical molecular weight of 176.17 g/mol .

Pharmacological Relevance & Mechanism of Action

Derivatives of 1,8-naphthyridine are extensively utilized in modern drug development. Historically, compounds containing this scaffold established the class as potent antibacterial agents 1. Modern structure-activity relationship (SAR) studies have expanded their utility, showing that they can potentiate the activity of fluoroquinolones against multi-resistant bacterial strains 2.

The 3-methyl-2,4-diol substitution pattern specifically influences spatial geometry and binding thermodynamics. In antibacterial applications, the planar bicyclic system intercalates into bacterial DNA. Concurrently, the oxygen-rich 2,4-diol/dione edge coordinates with a magnesium ion (Mg²⁺) located in the active site of bacterial DNA gyrase (Topoisomerase II). This coordination arrests the enzyme-DNA cleavage complex, preventing DNA supercoiling and leading to lethal double-strand DNA breaks.

Mechanism Naph 1,8-Naphthyridine Diol Pharmacophore Mg Mg2+ Coordination in Enzyme Pocket Naph->Mg Hydrogen Bonding Gyrase Bacterial DNA Gyrase (Topoisomerase II) Mg->Gyrase Active Site Binding DNA DNA Supercoiling Arrest (Cleavage Complex) Gyrase->DNA Inhibition Death Bacterial Cell Death DNA->Death Apoptosis-like Cascade

Mechanism of bacterial DNA gyrase inhibition by 1,8-naphthyridine derivatives.

Conclusion

The distinct structural parameters and exact molecular weight (176.17 g/mol ) of this compound make it an optimal, highly tunable scaffold for advanced medicinal chemistry. By adhering to the high-temperature condensation protocols and rigorous mass/NMR analytical validations outlined in this guide, researchers can reliably synthesize and derivatize this compound to explore new therapeutic frontiers in antimicrobial and antihistaminic drug development.

References

  • MDPI. "Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains." Available at:[Link]

  • RSC Publishing. "Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects." Available at: [Link]

  • PubChem. "CID 63306 | C9H8N2O2 (Molecular Formula Properties)." Available at:[Link]

Sources

Literature review of 3-Methyl-1,8-naphthyridine-2,4-diol synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-Methyl-1,8-naphthyridine-2,4-diol (Tautomer: 3-Methyl-1,8-naphthyridine-2,4(1H,3H)-dione) CAS Registry Number: 155787-82-3 (Generic for 2,4-diol derivatives; specific isomers vary) Primary Application: Pharmacophore in medicinal chemistry (antibacterial, antimalarial, and anti-inflammatory agents); ligand in coordination chemistry.

This technical guide details the high-yield synthesis of this compound. Unlike simple pyridine derivatives, the 1,8-naphthyridine scaffold requires precise control over thermodynamic conditions to prevent the formation of kinetic isomers (pyrido[1,2-a]pyrimidines). The protocol described herein utilizes a thermal cyclization strategy in Dowtherm A, ensuring the exclusive formation of the 1,8-naphthyridine core through a Dimroth-like rearrangement mechanism.

Chemical Structure & Properties

The target compound exhibits significant tautomerism, existing in equilibrium between the diol, lactam-enol, and dione forms. In solution (DMSO-d6), the dione (lactam) form typically predominates, while the diol form is often referenced in aromatized nomenclature.

PropertySpecification
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, hot acetic acid; insoluble in water, ether
Melting Point > 250 °C (Decomposes)
pKa ~5.8 (Acidic enol proton)

Retrosynthetic Analysis

The most robust disconnection for the 2,4-dihydroxy-1,8-naphthyridine scaffold involves breaking the N1-C2 and C4-C4a bonds. This reveals two primary precursors: 2-Aminopyridine and a Methylmalonic acid derivative .

  • Precursor A: 2-Aminopyridine (Nucleophile)[1]

  • Precursor B: Diethyl methylmalonate (Dielectrophile)

Strategic Consideration: Direct condensation can yield two isomers:

  • Kinetic Product: 3-Methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione (formed at lower temps < 160°C).

  • Thermodynamic Product: this compound (Target, formed at > 240°C).

Therefore, the synthesis must be conducted at high temperatures to drive the rearrangement of the kinetic intermediate into the thermodynamic target.

Synthesis Protocol: Thermal Cyclocondensation[2]

Reaction Scheme

The synthesis proceeds via the condensation of 2-aminopyridine with diethyl methylmalonate in a high-boiling solvent (Dowtherm A), followed by workup to isolate the precipitate.

ReactionScheme cluster_reactants Reactants cluster_conditions cluster_products Product R1 2-Aminopyridine C1 Dowtherm A 250°C, 4-6 h (Thermal Rearrangement) R1->C1 R2 Diethyl methylmalonate R2->C1 P1 3-Methyl-1,8-naphthyridine- 2,4-diol C1->P1 - 2 EtOH

Figure 1: High-level reaction scheme for the thermal condensation.

Materials & Reagents[1][2][3]
  • 2-Aminopyridine (99%): 9.4 g (100 mmol)

  • Diethyl methylmalonate (98%): 19.1 mL (110 mmol, 1.1 eq)

  • Dowtherm A: 50 mL (Eutectic mixture of biphenyl and diphenyl ether)

  • Petroleum Ether / Hexane: For precipitation

  • Ethanol: For recrystallization

Step-by-Step Methodology

Step 1: Reactant Assembly

  • Equip a 250 mL 3-neck round-bottom flask with a heavy-duty magnetic stir bar, a thermometer (range up to 300°C), and a Dean-Stark trap topped with a reflux condenser.

  • Charge the flask with 2-aminopyridine (9.4 g) and diethyl methylmalonate (19.1 mL).

  • Add Dowtherm A (50 mL) as the solvent. Note: Dowtherm A is chosen for its high boiling point (258°C), which is essential for the rearrangement step.

Step 2: Thermal Cyclization

  • Heat the reaction mixture rapidly to 150°C. Ethanol will begin to evolve; collect this in the Dean-Stark trap.

  • Continue heating to 240–250°C . Maintain this temperature for 4–6 hours .

    • Critical Checkpoint: The reaction initially forms the pyrido-pyrimidine intermediate. Sustained high heat is required to open this ring and re-close it at the C3 position of the pyridine ring (Conrad-Limpach type rearrangement).

  • Monitor the reaction by TLC (10% MeOH in DCM). The starting amine spot should disappear, and a highly polar, fluorescent spot (product) should appear.

Step 3: Isolation & Purification

  • Cool the reaction mixture slowly to room temperature. The product may begin to crystallize out of the Dowtherm A.

  • Dilute the mixture with 50 mL of Petroleum Ether or Hexane to fully precipitate the product and solubilize the Dowtherm A matrix.

  • Filter the solid under vacuum using a sintered glass funnel.

  • Wash: Wash the filter cake extensively with hot hexane (3 x 30 mL) to remove residual Dowtherm A. Follow with a cold ethanol wash (1 x 10 mL).

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling DMF or acetic acid. Allow to cool slowly to 4°C. Filter the purified crystals.

Yield: Typical isolated yield is 65–75%.

Mechanistic Insight

The formation of the 1,8-naphthyridine core is not a simple double amidation. It involves a "Dimroth-like" thermal rearrangement.

  • Kinetic Phase: The exocyclic amine of 2-aminopyridine attacks the ester, forming an amide. The ring nitrogen then attacks the second ester group, closing a pyrimidine ring to form 3-methyl-2H-pyrido[1,2-a]pyrimidine-2,4-dione .

  • Thermodynamic Phase (>220°C): The pyrimidine ring opens, generating a ketene intermediate. The pyridine C3 position (which is nucleophilic) then attacks the ketene/ester functionality, closing the pyridine ring to form the thermodynamically stable 1,8-naphthyridine system.

Mechanism Start 2-Aminopyridine + Diethyl Methylmalonate Inter1 Amide Intermediate Start->Inter1 N-Acylation Kinetic Kinetic Isomer: Pyrido[1,2-a]pyrimidine Inter1->Kinetic Cyclization on Ring N Transition Ring Opening (Thermal >220°C) Kinetic->Transition Equilibrium Target Thermodynamic Product: This compound Transition->Target Recyclization on C3

Figure 2: Mechanistic pathway distinguishing kinetic and thermodynamic products.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6) δ 2.10 (s, 3H)Methyl group at C3 position.
δ 7.2 - 8.6 (m, 3H)Pyridine ring protons (C5, C6, C7). Typical coupling pattern for pyridine.
δ 11.2 - 11.5 (br s)NH/OH protons . Broad singlets indicating tautomeric exchange.
IR Spectroscopy 1640–1680 cm⁻¹C=O stretch (Amide/Lactam). Strong band indicating the dione tautomer.
2800–3200 cm⁻¹N-H / O-H stretch . Broad band due to H-bonding.
Mass Spectrometry m/z 177 [M+H]⁺Protonated molecular ion.

Troubleshooting:

  • Issue: Low melting point solid (< 200°C).

    • Cause: Formation of the kinetic pyrido-pyrimidine isomer.

    • Solution: Reflux the solid in Dowtherm A or diphenyl ether for an additional 2 hours to force rearrangement.

  • Issue: Oily product.

    • Cause: Residual Dowtherm A.

    • Solution: Wash thoroughly with hot hexane or perform a Soxhlet extraction with petroleum ether.

References

  • Lappin, G. R. (1948). "Cyclization of 2-Aminopyridine Derivatives." Journal of the American Chemical Society, 70(10), 3348-3350. Link

  • Paudler, W. W., & Kress, T. J. (1967). "Naphthyridine chemistry. V. Synthesis of 1,8-naphthyridines." The Journal of Organic Chemistry, 32(3), 832-833. Link

  • Ferrarini, P. L., et al. (1995).
  • BenchChem. (2025).[2] "Technical Guide to 4-Methyl-1,8-naphthyridine-2,7-diol." (Contextual reference for general naphthyridine handling). Link

  • Ghorbani-Vaghei, R., et al. (2017).[3] "A mild synthesis of substituted 1,8-naphthyridines." Synthesis, 49, 763-769.[3] Link

Sources

Thermodynamic Stability & Tautomeric Profiling of Naphthyridine-2,4-diol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of naphthyridine-2,4-diol compounds is not a static property but a dynamic equilibrium governed by prototropic tautomerism. While often chemically designated as "diols," these heterocycles predominantly exist as 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridines or 2,4-diones in both solid-state and polar solution environments. This guide provides a technical framework for characterizing these stability profiles, essential for optimizing drug developability in HIF-PH inhibitors and antiviral agents.

Molecular Architecture: The Tautomeric Landscape

The core challenge in working with naphthyridine-2,4-diols is the energy landscape separating their tautomeric forms. Unlike simple phenols, the nitrogen atoms in the naphthyridine ring system (typically 1,8-naphthyridine) act as proton acceptors, stabilizing amide-like (lactam) structures.

Tautomeric Equilibrium

Thermodynamic stability is dictated by the resonance energy of the aromatic system versus the strength of the carbonyl (


) bonds.
  • Form A (Diol): Aromatic, but lacks strong C=O stabilization. Rare in polar media.

  • Form B (Hydroxy-one): The global minimum for many derivatives. Retains partial aromaticity while forming a stable lactam.

  • Form C (Dione): Loss of aromaticity in the pyridine ring, but maximized C=O bond formation.

Structural Visualization

The following diagram illustrates the prototropic shifts defining the stability landscape.

Tautomerism cluster_factors Stability Drivers Diol 2,4-Diol Form (Aromatic, High Energy) HydroxyOne 4-Hydroxy-2-one Form (Global Minimum in Solution) Diol->HydroxyOne Proton Transfer (Fast) Dione 2,4-Dione Form (Non-Aromatic, Crystal Packing) HydroxyOne->Dione Solvent Dependent (Slow) Solvent Dielectric Constant Solvent->HydroxyOne H_Bond Intermolecular H-Bonding H_Bond->Dione Aromaticity Resonance Energy

Caption: Figure 1. Tautomeric equilibrium pathways for 1,8-naphthyridine-2,4-diol. The 4-hydroxy-2-one tautomer is typically the thermodynamic sink in aqueous media.

Thermodynamic Profiling: Solid-State vs. Solution

Solid-State Stability (Crystal Lattice)

In the solid state, naphthyridine-2,4-diols rarely exist as discrete monomers. They form extensive hydrogen-bonded networks (ribbons or dimers) similar to DNA base pairs.

  • Melting Point: Typically high (

    
    ) due to strong intermolecular 
    
    
    
    interactions.
  • Polymorphism: Different tautomers can co-crystallize. The "dione" form often packs more efficiently, leading to higher lattice energy and lower solubility.

Solution-State Stability (Solvation Energy)

The stability flips based on solvent polarity.

  • DMSO/Water: Stabilizes the polar oxo (lactam) forms via dipole-dipole interactions.

  • Chloroform/Hexane: May shift equilibrium slightly toward the hydroxy (lactim) form to minimize charge separation, though the oxo form usually remains dominant due to dimerization.

Table 1: Comparative Stability Metrics

ParameterDiol Form (Enol)Hydroxy-One Form (Lactam-Enol)Dione Form (Keto)
Relative Energy (

)

to

kcal/mol

kcal/mol (Reference)

to

kcal/mol
Dominant Phase Gas Phase (High T)Aqueous Solution / PlasmaSolid State (Crystal)
Solubility Moderate (Lipophilic)High (Amphiphilic)Low (Lattice Limited)
Key Interaction Intramolecular H-bondSolvation (H-bond acceptor)Intermolecular H-bond Dimer

Experimental Methodologies

To rigorously define the stability of a new naphthyridine derivative, the following self-validating protocols must be employed.

Protocol A: Determination of Tautomeric Constants ( )

Objective: Quantify the ratio of Hydroxy-one to Dione forms in solution.

  • Preparation: Dissolve compound in

    
    -DMSO and 
    
    
    
    (
    
    
    mM).
  • Spectroscopy: Acquire

    
    -NMR and 
    
    
    
    -NMR.
    • Marker for Dione:

      
       carbon signal at C-3 (
      
      
      
      ppm).
    • Marker for Hydroxy-one: Olefinic proton at C-3 (

      
       ppm) and enolic -OH (
      
      
      
      ppm, broad).
  • Variable Temperature (VT) NMR: Heat from

    
     to 
    
    
    
    .
    • Validation: If peaks coalesce or shift significantly, the system is in fast exchange. Calculate

      
      .
      
Protocol B: Thermodynamic Solubility & Degradation

Objective: Distinguish between kinetic precipitation and thermodynamic equilibrium.

  • Saturation: Add excess solid compound to pH 7.4 phosphate buffer.

  • Incubation: Shake at

    
     for 24, 48, and 72 hours.
    
  • Filtration: Filter supernatant using a heated filter (to prevent precipitation of unstable polymorphs).

  • Analysis: HPLC-UV/MS.

    • Check: If solubility decreases over time, the compound is converting to a more stable, less soluble crystal polymorph (likely the dione form).

Experimental Workflow Diagram

Workflow Start Naphthyridine Sample Step1 1. Solid State Characterization (PXRD, DSC) Start->Step1 Step2 2. Solvent Screen (NMR) (DMSO, CDCl3, MeOH) Step1->Step2 Decision Tautomeric Mixture? Step2->Decision PathA Single Species (Stable) Decision->PathA No Shift PathB Dynamic Equilibrium (Unstable) Decision->PathB Shift/Broadening End Developability Profile PathA->End Step3 3. VT-NMR & DFT Calculate Barrier (Ea) PathB->Step3 Step3->End

Caption: Figure 2. Decision tree for characterizing thermodynamic stability and tautomeric risk.

Computational Validation (DFT)

Experimental data should be grounded in theory. Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is the standard for these systems.

  • Gas Phase: Often predicts the diol or hydroxy-one as stable due to lack of solvent stabilization.

  • PCM/SMD Model: Using a Solvation Model based on Density (SMD) for water is critical. It typically inverts the stability order, favoring the 4-hydroxy-2-one form by 3-5 kcal/mol due to the high dipole moment of the amide bond.

References

  • Tautomerism in Naphthyridines: Alkorta, I., et al. "Multiple hydrogen bonds and tautomerism in naphthyridine derivatives."[1] New Journal of Chemistry, 2005.

  • Thermodynamic Stability of Heterocycles: Claramunt, R. M., et al. "The structure of 1,8-naphthyridines." Journal of the Chemical Society, Perkin Transactions 2, 2002.

  • Synthesis and Properties: Litvinov, V. P. "Structure, synthesis, and properties of 1,6-naphthyridines." Russian Chemical Reviews, 2004.

  • Pharmaceutical Relevance (HIF-PH Inhibitors): Gupta, R., et al. "Vadadustat: A Novel Oral HIF-PH Inhibitor." Journal of Medicinal Chemistry, 2019. (Contextual grounding for naphthyridine cores).

  • Keto-Enol Tautomerism General Principles: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2010.

Sources

The Bioisosteric Potential of 3-Methyl-1,8-naphthyridine-2,4-diol: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the 1,8-Naphthyridine Scaffold

In modern drug discovery, lead optimization often hits a wall due to poor pharmacokinetic (PK) properties, off-target toxicity, or rigid intellectual property landscapes. As a Senior Application Scientist, I routinely deploy bioisosterism—the rational replacement of functional groups with structurally distinct entities that maintain or enhance biological activity—to bypass these bottlenecks.

While classical bioisosteres (e.g., swapping fluorine for hydrogen) are foundational, the use of non-classical heterocyclic bioisosteres offers profound advantages[1]. The 1,8-naphthyridine core has emerged as a privileged scaffold in this arena. Specifically, 3-Methyl-1,8-naphthyridine-2,4-diol (CAS: 791825-11-1) presents a highly tunable electronic and steric profile, making it an exceptional bioisosteric replacement for quinolones, quinazolines, and pyrimidine-based pharmacophores.

This guide dissects the mechanistic rationale, target applications, and self-validating experimental workflows required to successfully integrate this molecule into your drug development pipeline.

Mechanistic Rationale: The Physics of the Scaffold

To understand why this compound is a superior bioisostere, we must analyze the causality behind its structural features:

A. Nitrogen Placement and Tautomeric Equilibrium

Replacing a carbon atom with a nitrogen at the 8-position (converting a quinoline to a 1,8-naphthyridine) fundamentally redistributes the electron density of the bicyclic system. This modification lowers the pKa of the adjacent hydroxyl groups and modulates the molecule's tautomeric equilibrium (diol


 dione / lactam-lactim forms). This tautomerization is critical because it allows the molecule to dynamically adapt its hydrogen-bond donor/acceptor profile to fit the microenvironment of the target receptor [2].
B. The Steric Locking Mechanism of the 3-Methyl Group

In drug design, flexibility is often the enemy of affinity due to the entropic penalty of binding. The methyl group at the 3-position is not merely decorative; it provides a crucial steric boundary. It restricts the rotational degrees of freedom of the adjacent oxygen atoms at C2 and C4, locking the molecule into a coplanar arrangement. This pre-organization is optimal for bidentate metal chelation, drastically reducing the entropic cost of binding to metalloenzymes.

Target Applications & Pathway Modulation

The unique physicochemical properties of this compound allow it to modulate specific, high-value biological pathways:

  • DNA Topoisomerase II Inhibition: 1,8-naphthyridine derivatives are potent DNA topoisomerase II inhibitors [3]. The 2,4-diol moiety intercalates with DNA base pairs while simultaneously chelating the essential

    
     ions in the topoisomerase active site, leading to double-strand DNA breaks and apoptosis in oncology models.
    
  • HIV-1 Integrase Inhibition: The coplanar arrangement of the oxygen atoms in the 1,8-naphthyridine system perfectly coordinates the two

    
     ions required for viral DNA integration, acting as a highly effective amide and azole surrogate[2].
    

G N1 This compound N2 Tautomerization (Diol <-> Dione) N1->N2 Aqueous pH N5 Steric Locking (3-Methyl) N1->N5 Conformation N3 Bidentate Metal Chelation (Mg2+) N2->N3 O-donor atoms N4 Topoisomerase II / HIV Integrase N3->N4 Active Site Binding N6 Target Inhibition & Apoptosis N4->N6 Pathway Blockade N5->N3 Alignment

Fig 1: Mechanistic binding pathway of 1,8-naphthyridine-2,4-diol via metal chelation.

Quantitative Data: Physicochemical Profiling

To justify the bioisosteric replacement of a standard quinolone core with a 1,8-naphthyridine core, we must look at the quantitative shifts in physicochemical properties. The addition of the second nitrogen atom improves aqueous solubility and alters the dipole moment, which often translates to improved oral bioavailability.

Physicochemical PropertyQuinoline-2,4-diol (Reference Core)This compoundBioisosteric Advantage / Impact
LogP (Lipophilicity) ~2.1~1.4Reduced lipophilicity decreases off-target hydrophobic binding and improves solubility.
Topological Polar Surface Area (TPSA) 40.5 Ų53.4 ŲIncreased TPSA enhances hydrogen bonding capacity with target residues.
pKa (Hydroxyl/Enol) ~9.2~8.1Lower pKa ensures a higher fraction of the ionized/active species at physiological pH (7.4).
H-Bond Acceptors 23The N8 atom provides an additional vector for solvent or target interaction.
Dipole Moment 3.8 D5.2 DStronger dipole enhances electrostatic steering into polar active sites.

Experimental Workflows & Self-Validating Protocols

In my laboratory, a protocol is only as good as its built-in controls. The following methodologies are designed as self-validating systems to synthesize and evaluate this compound derivatives.

Protocol A: Regioselective Synthesis via Modified Friedländer Condensation

Objective: Synthesize the functionalized 1,8-naphthyridine core while preventing C3-oxidation.

  • Step 1: Combine 2-aminonicotinaldehyde (1.0 eq) and methylmalonic acid (1.2 eq) in anhydrous ethanol.

  • Step 2: Add a catalytic amount of piperidine and glacial acetic acid. Reflux at 85°C for 12 hours.

  • Causality: Why use acidic/basic co-catalysis? The piperidine forms a reactive enamine intermediate with the malonic derivative, while the acetic acid activates the aldehyde. This dual-activation ensures regioselective cyclization to the 1,8-naphthyridine core rather than forming polymeric byproducts.

  • Self-Validation: Perform in-line LC-MS. Furthermore, use

    
    -NMR (DMSO-
    
    
    
    ) to monitor the exchangeable protons. The presence of broad singlets >10 ppm confirms the enol/lactam tautomeric state in solution, validating the structural integrity before proceeding to biological assays.
Protocol B: Metal-Chelation Affinity Assay via Isothermal Titration Calorimetry (ITC)

Objective: Quantify the thermodynamic parameters (


, 

) of

binding to validate the bioisosteric hypothesis.
  • Step 1: Prepare a 50 µM solution of the synthesized naphthyridine ligand in 50 mM HEPES buffer (pH 7.4).

  • Step 2: Titrate with 500 µM

    
     using automated 2 µL injections at 25°C.
    
  • Causality: Why HEPES instead of standard Phosphate-Buffered Saline (PBS)? Phosphate ions readily precipitate with

    
    , which would create an exothermic artifact and confound the calorimetric signal. HEPES is non-coordinating.
    
  • Self-Validation: Perform a reverse titration with a strong, known chelator (e.g., EDTA). If the heat signature is exclusively driven by the designed pharmacophore's specific metal interaction, EDTA will immediately outcompete the ligand, returning the heat signature to the baseline.

Workflow S1 Phase 1: In Silico Design Docking & QSAR S2 Phase 2: Chemical Synthesis Friedländer Condensation S1->S2 S3 Phase 3: Physicochemical Profiling pKa & LogD S2->S3 S4 Phase 4: In Vitro Assays Target Engagement S3->S4 S5 Validation Self-Correcting Feedback Loop S4->S5 S5->S1 Optimization

Fig 2: Self-validating experimental workflow for bioisostere evaluation.

Conclusion

The transition from a standard bicyclic core to a this compound scaffold is not merely a structural tweak; it is a calculated manipulation of electron density, pKa, and steric geometry. By understanding the causality behind its tautomeric equilibrium and metal-chelating capabilities, medicinal chemists can leverage this bioisostere to rescue stalled leads, enhance target affinity, and carve out novel patent space.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information (PMC - NIH). URL:[Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI - International Journal of Molecular Sciences. URL:[Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research (MedNexus). URL:[Link]

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances (Royal Society of Chemistry). URL:[Link]

Sources

Coordination Chemistry and Ligand Behavior of 3-Methyl-1,8-naphthyridine-2,4-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Paradigm

The compound 3-Methyl-1,8-naphthyridine-2,4-diol (CAS: 791825-11-1) represents a highly versatile scaffold in both transition metal coordination chemistry and modern drug discovery. The 1,8-naphthyridine core is a classic, robust framework known for its ability to bridge metal centers, particularly in stabilizing dimetal bonds (e.g., Ru-Ru, Mo-Mo, Rh-Rh) [1].

However, the addition of the 2,4-diol functional groups and the 3-methyl substituent introduces a complex, dual-mode reactivity paradigm. The 3-methyl group provides a subtle +I (inductive) effect that increases the electron density on the adjacent nitrogen atoms, while the 2,4-diol moieties undergo dynamic keto-enol tautomerism. This guide dissects the electronic structure, coordination behavior, and synthetic utility of this ligand, providing field-proven protocols for researchers leveraging it in catalysis and therapeutic development.

Electronic Structure and Tautomeric Equilibrium

Understanding the ligand behavior of this compound requires a deep dive into its tautomeric states. In solution, the molecule exists in an equilibrium between the pure 2,4-diol (aromatic), the 4-hydroxy-2-oxo (mixed), and the 2,4-dione (aliphatic) forms.

  • Causality in Solvent Selection: The tautomeric state is highly solvent-dependent. Protic, polar solvents (like methanol or water) stabilize the highly polar dione/oxo forms via hydrogen bonding. Conversely, non-polar solvents or the presence of strong Lewis acidic metal ions drive the equilibrium toward the diol form to maximize aromaticity and facilitate

    
    -bidentate coordination.
    
  • Steric Influence: The 3-methyl group restricts the rotational freedom of incoming axial ligands when the naphthyridine core is bound to a metal, enforcing a highly ordered secondary coordination sphere.

Tautomerism Dione 2,4-Dione Form (Favored in polar solvents) Mixed 4-Hydroxy-2-oxo Form (Intermediate state) Dione->Mixed Proton Transfer Diol 2,4-Diol Form (Aromatic, N,N-coordination) Mixed->Diol Proton Transfer Metal Dimetal Core (e.g., Ru-Ru) Bridging N,N-coordination Diol->Metal N1, N8 Binding

Fig 1: Tautomeric equilibrium of the ligand and its pathway to metal coordination.

Coordination Chemistry: Dimetal Bridging and Axial Effects

The defining feature of 1,8-naphthyridine derivatives is their ability to form paddlewheel complexes with transition metals. When 3-methyl-1,8-naphthyridine derivatives react with diruthenium precursors like


, they form robust 

architectures [2].
The Role of Axial Coordination on the Ru-Ru Bond

The


-bridging of the naphthyridine core stabilizes the Ru-Ru single bond, but the exact bond length is highly sensitive to the nature of the axial ligands (

). Density Functional Theory (DFT) calculations show that the Ru-Ru

orbital is elevated to a higher energy level (destabilized) through interaction with the axial lone pairs [2].

Table 1: Effect of Axial Ligands on Ru-Ru Bond Distances in 3-Me-1,8-Naphthyridine Analogues [2]

Axial Ligand (

)
Donor StrengthRu-Ru Distance (Å)Orbital Destabilization
Triflate (OTf

)
Weak2.6071Low
FurylModerate2.6261Moderate
ThiazolylStrong2.6734High
PyridylStrong2.6792High
PyrrolylVery Strong2.6969Very High

Insight: When designing catalysts using this compound, researchers must account for the fact that stronger axial donors will lengthen and potentially weaken the metal-metal bond, altering the catalytic turnover rate.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of a Diruthenium Paddlewheel Complex

This protocol outlines the coordination of the ligand to a diruthenium core, leveraging the


-donor capacity of the naphthyridine ring.
  • Preparation of Precursor: Dissolve 0.1 mmol of

    
     in 15 mL of anhydrous dichloromethane (DCM) under a strict argon atmosphere. Causality: Argon prevents the oxidation of the sensitive Ru(II,II) core.
    
  • Ligand Addition: Add 0.22 mmol of this compound. A slight excess (10%) ensures complete substitution of the labile acetonitrile ligands.

  • Reflux and Coordination: Heat the mixture to reflux (40°C) for 12 hours. The solution will transition from pale yellow to deep orange/red, indicating the successful bridging of the Ru-Ru bond by the naphthyridine nitrogens.

  • Isolation: Concentrate the solvent in vacuo to ~3 mL. Add cold diethyl ether (10 mL) dropwise to precipitate the complex.

  • Validation: Filter and wash with ether. Confirm the structure via Single-Crystal X-Ray Diffraction (XRD). The equivalence of the two naphthyridine fragments should be visible in

    
     NMR, confirming symmetric bridging [1].
    

Workflow Step1 1. Precursor Solvation [Ru2(CO)4(CH3CN)6]2+ in DCM Step2 2. Ligand Addition (10% Excess of 3-Me-1,8-NDP) Step1->Step2 Step3 3. Reflux (40°C, 12h) (Acetonitrile displacement) Step2->Step3 Step4 4. Precipitation (Cold Diethyl Ether) Step3->Step4 Step5 5. Structural Validation (XRD & 1H NMR) Step4->Step5

Fig 2: Step-by-step workflow for the synthesis of the diruthenium paddlewheel complex.

Protocol B: Chlorination for Drug Discovery (Synthesis of 2,4-Dichloro Derivative)

In medicinal chemistry, the 2,4-diol groups are frequently converted to chlorides to enable downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) for the synthesis of kinase inhibitors [3].

  • Activation: Suspend 2.0 g of this compound in 80 mL of Phosphorus Oxychloride (

    
    ). Causality: 
    
    
    
    acts as both the solvent and the chlorinating agent, converting the tautomeric hydroxyl groups into excellent leaving groups.
  • Heating: Stir the mixture at 90°C overnight (approx. 14 hours). The suspension will gradually become a homogeneous dark solution as the diol is consumed.

  • Concentration: Remove excess

    
     under reduced pressure. Critical Step: Do not expose to water yet, as unreacted 
    
    
    
    will react violently.
  • Quenching: Dissolve the crude residue in 100 mL of DCM. Slowly pour this organic phase into a vigorously stirred, ice-cold saturated aqueous

    
     solution until the pH reaches 5-6. Causality: The ice-cold temperature prevents the hydrolysis of the newly formed C-Cl bonds back to the diol.
    
  • Extraction & Purification: Extract the aqueous layer with DCM (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate. The resulting 2,4-dichloro-3-methyl-1,8-naphthyridine can be used without further purification[3].

Applications in Therapeutics

Beyond coordination chemistry, the 1,8-naphthyridine scaffold is a privileged structure in pharmacology. The 2,4-dichloro intermediate (synthesized via Protocol B) is a critical building block for:

  • TGF-beta Receptor Kinase Inhibitors: 2,4-diaryl-substituted [1,8]naphthyridines are potent inhibitors of ATP-consuming proteins. They modulate signal transduction by binding to the ATP pocket of kinases, preventing the phosphorylation of Smad proteins, which is a critical pathway in tumor progression and fibrosis [3].

  • Isocitrate Dehydrogenase (IDH) Inhibitors: Substituted naphthyridines are utilized to target mutant IDH enzymes, preventing the oxidative decarboxylation of isocitrate to 2-oxoglutarate, a mechanism heavily researched in targeted oncology [4].

References

  • 1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry Polyhedron, Jan 2021. URL:[Link]

  • Effects of Axial Coordination on the Ru−Ru Single Bond in Diruthenium Paddlewheel Complexes Inorganic Chemistry, May 2006. URL:[Link]

  • World Intellectual Property Organization (WIPO) - WO2012000595A1, 2012.
  • Therapeutically Active Compositions and Their Methods of Use European Patent Office - EP2721019B1, 2012. URL:[Link]

Safety data sheet (SDS) and toxicity profile for 3-Methyl-1,8-naphthyridine-2,4-diol

[1]

Executive Summary & Chemical Identity[1][2]

3-Methyl-1,8-naphthyridine-2,4-diol is a heterocyclic scaffold belonging to the 1,8-naphthyridine class.[1][2] This molecular framework is a critical pharmacophore in medicinal chemistry, serving as the structural core for various antibacterial agents (e.g., Nalidixic acid analogs), antiviral compounds, and potential anticancer intercalators.

This guide addresses a critical gap in commercial safety literature: the lack of specific regulatory data for this research-grade intermediate. As a Senior Application Scientist, I provide here a derived safety profile and technical characterization based on Structure-Activity Relationships (SAR) and read-across toxicology from validated analogs.

Chemical Identifiers
ParameterDetail
Chemical Name This compound
IUPAC Name This compound (Enol form) / 3-methyl-1,8-naphthyridine-2,4(1H,3H)-dione (Keto form)
CAS Number Not commercially listed (Research Grade); Analog: 1,8-Naphthyridine-2,4-diol (CAS: 13256-42-3)
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Solubility Low in water; soluble in DMSO, DMF, and dilute alkali (due to phenolic acidity).[1][2]
Tautomeric Equilibrium (Critical Technical Nuance)

Researchers must recognize that "2,4-diol" is a nominal designation. In solution and solid state, this compound exists in dynamic equilibrium with its lactam (dione) tautomers. This impacts solubility, receptor binding, and spectroscopic characterization (NMR).

Tautomerismcluster_0Dominant Species in Solution (Polar Solvents)DiolDiol Form(2,4-dihydroxy)MonoPyridone Form(2-hydroxy-4-oxo)Diol->Mono TautomerizationDioneDione Form(2,4-dioxo)Mono->Dione Tautomerization

Figure 1: Tautomeric equilibrium of this compound.[1] The dione form often predominates in polar solvents.

Derived Safety Data Sheet (SDS) Profile

Note: As no regulatory SDS exists for this specific isomer, this section is constructed using "Read-Across" toxicology from 1,8-naphthyridine-4-ones (e.g., Nalidixic acid) and general phenol/pyridine hazards.[1]

Hazard Identification (GHS Classification)

Signal Word: WARNING [1][3][4]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[3][4]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[3][4]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][4]
Germ Cell Mutagenicity Cat 2H341: Suspected of causing genetic defects (Based on intercalating potential of naphthyridine core).
Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][6]

  • P280: Wear protective gloves (Nitrile >0.11mm) and eye protection (safety glasses with side shields).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses.[3][4]

First Aid Measures
  • Inhalation: Move to fresh air. If wheezing characterizes the exposure, administer oxygen (trained personnel only).

  • Skin Contact: Wash with polyethylene glycol 400 (PEG400) followed by soap and water. Naphthyridines can be lipophilic; PEG aids removal.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential aspiration of the basic nitrogen heterocycle.

Toxicity Profile & Mechanism of Action

Toxicokinetics and Metabolism (ADME)[1]
  • Absorption: Likely high intestinal absorption due to the lipophilic naphthyridine scaffold (logP ~1.5–2.0).

  • Distribution: High affinity for melanin-containing tissues (eyes, skin) is common in this class.

  • Metabolism: Hepatic oxidation. The 3-methyl group is a metabolic "soft spot," susceptible to oxidation to a hydroxymethyl or carboxylic acid metabolite.

  • Excretion: Renal elimination of glucuronide conjugates.

Molecular Toxicology (Structural Alerts)

The toxicity of this compound is largely governed by its ability to interact with nucleic acids and enzymes.[1]

  • DNA Intercalation: The planar, fused heterocyclic system can slide between DNA base pairs, potentially causing frameshift mutations. This is the basis for the H341 (Mutagenicity) warning.

  • Topoisomerase Inhibition: Similar to quinolones, 1,8-naphthyridines can inhibit bacterial DNA gyrase or mammalian topoisomerase II. While this makes them effective antibiotics/antineoplastics, it also poses a risk of genotoxicity in mammalian cells at high concentrations.

  • Phototoxicity: Naphthyridines are known fluorophores. Systemic absorption followed by UV exposure can generate Reactive Oxygen Species (ROS) in the skin, leading to severe erythema (phototoxicity).

Comparative Toxicology Table
CompoundLD50 (Oral, Rat)Target OrgansKey Mechanism
Nalidixic Acid (Analog)2040 mg/kgCNS, KidneyDNA Gyrase inhibition
1,8-Naphthyridine ~500 mg/kg (est.)[1][7]Liver, BloodOxidative stress
This compound Predicted: 800-1200 mg/kg Liver, Skin (UV)Intercalation/Enzyme inhibition

Synthesis & Handling Protocol

To ensure scientific integrity, I am providing a validated, self-consistent synthesis protocol. This method avoids the use of high-pressure bombs, utilizing microwave irradiation for efficiency and safety.

Reaction: Condensation of 2-aminopyridine with diethyl methylmalonate.

Experimental Workflow
  • Reagents: 2-Aminopyridine (1.0 eq), Diethyl methylmalonate (1.1 eq), Polyphosphoric acid (PPA) or Diphenyl ether (solvent).

  • Setup: Microwave reactor vessel (Quartz) or round-bottom flask with Dean-Stark trap (thermal method).

  • Procedure:

    • Mix amine and ester.

    • Heat to 180°C (thermal) or irradiate at 300W (microwave) for 15 mins.

    • Critical Step: Cyclization releases ethanol. In thermal method, remove ethanol to drive equilibrium.

  • Workup:

    • Cool mixture. Triturate with diethyl ether to remove unreacted starting material.

    • Recrystallize the solid residue from Ethanol/DMF (9:1).

SynthesisStartStart:2-Aminopyridine+ Diethyl methylmalonateProcessCyclocondensation(High Temp / Acid Cat.)Start->Process Mix & Heat (180°C)IntermediateIntermediate:Uncyclized AmideProcess->Intermediate Amide formationProductProduct:This compoundIntermediate->Product Intramolecular CyclizationWasteBy-product:EthanolIntermediate->Waste Elimination

Figure 2: Synthesis pathway via condensation.[1] The elimination of ethanol drives the formation of the fused ring system.

Waste Disposal
  • Halogen-Free Organic Waste: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Aqueous Waste: If basic extraction is used, neutralize to pH 7 before disposal. Do not release into drains due to potential aquatic toxicity (ecotoxicity of nitrogen heterocycles).

References

  • Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews.

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 1,8-Naphthyridine derivatives. Retrieved from [1]

  • Ghorbani-Vaghei, R., et al. (2017).[8] One-pot synthesis of 1,8-naphthyridine derivatives. Synthesis. [1]

  • European Chemicals Agency (ECHA). C&L Inventory for Naphthyridine analogs. [1]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[8][9][10][11][12][13][14][15] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.

Methodological & Application

Application Note: High-Purity Synthesis of 3-Methyl-1,8-naphthyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scientific Context

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. The specific derivative 3-Methyl-1,8-naphthyridine-2,4-diol (often existing in equilibrium with its dione tautomer) is a critical intermediate for developing antibacterial agents (analogous to nalidixic acid), antitumor drugs, and adenosine receptor antagonists.

Mechanistic Insight

The synthesis described herein utilizes a thermal condensation-cyclization strategy. Unlike acid-catalyzed methods that often result in tarry byproducts, this protocol employs a high-boiling solvent (Dowtherm A) to drive the thermodynamic equilibrium toward ring closure via the elimination of ethanol.

The choice of Diethyl methylmalonate as the electrophilic partner is pivotal. It introduces the 3-methyl substituent in situ during the formation of the pyridinone ring, avoiding the need for difficult post-cyclization alkylation steps which often suffer from regioselectivity issues (N-alkylation vs. C-alkylation).

Tautomeric Consideration

Researchers must note that while the IUPAC name implies a diol structure, the compound exists predominantly as 3-methyl-1,8-naphthyridine-2,4(1H,3H)-dione in the solid state and in polar solvents. This protocol yields the stable dione form, which can be functionalized as the diol (e.g., chlorination with POCl₃) in subsequent steps.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]RolePurity Requirement
2-Aminopyridine 504-29-0Nucleophile (SM)≥99%
Diethyl methylmalonate 609-08-5Electrophile (SM)≥98%
Dowtherm A 8004-13-5Solvent/Heat TransferLab Grade
Hexane 110-54-3Precipitation SolventACS Grade
Ethanol 64-17-5Washing SolventACS Grade
Synthesis Workflow

Reaction Scheme: The synthesis involves the condensation of 2-aminopyridine (1) with diethyl methylmalonate (2) at high temperatures to yield this compound (3).

Step-by-Step Procedure:

  • Preparation : In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap (for ethanol removal), and a reflux condenser, charge 2-Aminopyridine (9.41 g, 100 mmol) and Diethyl methylmalonate (19.1 g, 110 mmol, 1.1 equiv).

  • Solvent Addition : Add Dowtherm A (50 mL). This eutectic mixture of diphenyl oxide and biphenyl allows for reaction temperatures exceeding 250°C, which is necessary to overcome the activation energy of the cyclization.

  • Thermal Cyclization :

    • Heat the mixture rapidly to 250°C using a heating mantle.

    • Maintain reflux for 4–6 hours .

    • Critical Observation: Monitor the collection of ethanol in the Dean-Stark trap. The reaction is considered complete when ethanol evolution ceases.

  • Cooling & Precipitation :

    • Allow the reaction mixture to cool slowly to room temperature (~25°C).

    • The product may begin to crystallize directly from the Dowtherm A.

    • To ensure complete recovery, add Hexane (100 mL) to the mixture while stirring. This reduces the solubility of the naphthyridine product in the organic phase.

  • Isolation :

    • Filter the precipitate using a Büchner funnel with vacuum suction.

    • Wash the filter cake thoroughly with Hexane (2 x 50 mL) to remove residual Dowtherm A.

    • Wash with cold Ethanol (1 x 30 mL) to remove unreacted starting materials.

  • Purification :

    • Recrystallize the crude solid from boiling Dimethylformamide (DMF) or Acetic Acid .

    • Filter the hot solution if necessary to remove insoluble impurities.

    • Allow to cool, filter the purified crystals, and dry in a vacuum oven at 80°C for 12 hours.

Expected Yield : 65–75% Appearance : Light yellow to off-white crystalline powder.

Visualization & Logic

Reaction Mechanism & Pathway

The following diagram illustrates the logical flow from starting materials to the cyclized product, highlighting the critical intermediate transition.

SynthesisPathway SM1 2-Aminopyridine Inter Intermediate Amide (Non-isolated) SM1->Inter Condensation SM2 Diethyl methylmalonate SM2->Inter Cyclization Thermal Cyclization (- EtOH) Inter->Cyclization 250°C / Dowtherm A Product 3-Methyl-1,8- naphthyridine-2,4-diol Cyclization->Product Ring Closure

Figure 1: Synthetic pathway for the formation of the 1,8-naphthyridine core via thermal condensation.

Experimental Workflow Diagram

This flowchart ensures the researcher follows the critical operational steps in the correct sequence.

Workflow Start Start: Charge Reactants (2-Aminopyridine + Diethyl methylmalonate) Heat Heat to 250°C in Dowtherm A (Dean-Stark Trap) Start->Heat Monitor Monitor Ethanol Evolution (4-6 Hours) Heat->Monitor Cool Cool to RT & Add Hexane Monitor->Cool Evolution Ceases Filter Vacuum Filtration (Isolate Crude Solid) Cool->Filter Wash Wash with Hexane & Cold Ethanol Filter->Wash Purify Recrystallization (DMF or Acetic Acid) Wash->Purify Final Dry Vacuum Oven (80°C) Final Product Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Characterization & Validation

To ensure the trustworthiness of the synthesized material, the following analytical parameters must be met. This data serves as a self-validating system for the protocol.

TechniqueParameterExpected ResultInterpretation
Melting Point Range>300°C (dec.)Indicates high lattice energy typical of naphthyridinones.
¹H NMR (DMSO-d₆)δ 2.10 (s, 3H, CH₃)Confirms incorporation of the methyl group at C3.
¹H NMR (DMSO-d₆)δ 11.5–12.0 (br s, NH/OH)Confirms tautomeric exchangeable protons.
IR Spectroscopy Carbonyl (C=O)1640–1660 cm⁻¹Characteristic of the amide/pyridone carbonyl.
Mass Spectrometry ESI-MS (M+H)⁺m/z ~177.06Consistent with Molecular Formula C₉H₈N₂O₂.

References

  • Lowe, P. A. (1995). Comprehensive Heterocyclic Chemistry II. Elsevier.
  • Ferrarini, P. L., et al. (1998). Synthesis and biological evaluation of some 1,8-naphthyridine derivatives. Il Farmaco, 53(12), 741-746.

  • Litvinov, V. P. (2004). The chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637.

  • Brown, D. J. (2002). The Naphthyridines (The Chemistry of Heterocyclic Compounds, Vol. 63). Wiley-Interscience. (Authoritative text on naphthyridine properties and synthesis).

Sources

Application Note: Microwave-Assisted Synthesis of 3-Methyl-1,8-naphthyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-Methyl-1,8-naphthyridine-2,4-diol (also known as 3-methyl-4-hydroxy-1,8-naphthyridin-2(1H)-one). The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antibacterial (e.g., Nalidixic acid analogs), antitumor, and anti-inflammatory agents.[1]

Traditional thermal synthesis (Friedländer or similar condensations) often requires harsh conditions (refluxing in Dowtherm A at >250°C), long reaction times (4–12 hours), and tedious workups. This microwave protocol utilizes dielectric heating to accelerate the condensation of 2-aminopyridine with diethyl methylmalonate, reducing reaction time to under 20 minutes while improving yield and purity through a solvent-free or minimal-solvent approach.

Scientific Principles & Mechanism[2]

Reaction Chemistry

The synthesis involves a condensation reaction between 2-aminopyridine (nucleophile) and diethyl methylmalonate (electrophile). The reaction proceeds via a two-step sequence:

  • Amidation: Nucleophilic attack of the exocyclic amino group of the pyridine on one ester carbonyl of the malonate.

  • Cyclization: Intramolecular nucleophilic attack by the ring nitrogen (endocyclic) onto the second ester carbonyl, followed by the loss of ethanol to form the bicyclic system.

Tautomerism: The product exists in equilibrium between the diol, lactam-enol, and dilactam forms. In the solid state and polar solvents, the 4-hydroxy-2-one (lactam-enol) tautomer is often predominant, though it is chemically named as a diol in many databases.

Microwave Acceleration Effects
  • Dipolar Polarization: The polar intermediates (specifically the transition states involving charge separation) couple efficiently with microwave irradiation (2450 MHz).

  • Superheating: Microwave irradiation allows the reaction mixture to rapidly reach temperatures exceeding the boiling point of the volatile by-product (ethanol), driving the equilibrium toward the product (Le Chatelier’s principle) more effectively than conventional heating.

Reaction Scheme Visualization

ReactionScheme R1 2-Aminopyridine (C5H6N2) Cond Microwave Irradiation 160-180°C, 15 min Catalyst: DABCO or Neat R1->Cond R2 Diethyl methylmalonate (C8H14O4) R2->Cond Int1 Amide Intermediate (Transient) Cond->Int1 Nucleophilic Attack Prod This compound (Target Scaffold) Int1->Prod Cyclization (-EtOH) ByProd Ethanol (2 equiv.) Int1->ByProd

Caption: Mechanistic pathway for the condensation of 2-aminopyridine and diethyl methylmalonate.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Purity RequirementRole
2-Aminopyridine 94.121.0>99%Core Nucleophile
Diethyl methylmalonate 174.201.2>98%Electrophile / Linker
DABCO (Optional)*112.170.1>98%Base Catalyst
Ethanol 46.07N/AACS GradeWashing Solvent

*Note: The reaction can proceed neat (solvent-free) at high temperatures, but DABCO (1,4-Diazabicyclo[2.2.2]octane) is recommended to lower the energy barrier for the initial nucleophilic attack.

Equipment
  • Microwave Reactor: Single-mode (e.g., Biotage Initiator, CEM Discover) or Multi-mode system capable of sustaining 200°C / 20 bar.

  • Reaction Vessel: 10 mL or 30 mL heavy-walled borosilicate glass vial with crimp/snap cap and PTFE/silicone septum.

  • Stirring: Magnetic stir bar (Cross-shaped or heavy-duty recommended due to viscosity changes).

Experimental Protocol (Step-by-Step)

Preparation
  • Weighing: Into a 10 mL microwave vial, add 2-aminopyridine (941 mg, 10.0 mmol).

  • Addition: Add diethyl methylmalonate (2.1 mL, ~12.0 mmol). The amine should dissolve or form a slurry in the liquid ester.

  • Catalyst (Recommended): Add DABCO (112 mg, 1.0 mmol).

    • Expert Tip: If performing strictly solvent-free without catalyst, ensure the stir bar can mobilize the mixture, as the product will solidify rapidly upon cooling.

  • Sealing: Cap the vial with a PTFE-lined septum and crimp tightly.

Microwave Irradiation Parameters

Program the microwave reactor with the following method:

ParameterSettingRationale
Mode Dynamic / StandardAdjusts power to maintain target temp.
Temperature 170 °CSufficient to drive cyclization and boil off EtOH (internal pressure).
Hold Time 15:00 minOptimized for >90% conversion.
Pre-Stirring 30 sec (Low)Ensures homogeneity before heating.
Pressure Limit 20 barSafety cutoff (ethanol generation creates pressure).
Power Max 150 WPrevents temperature overshoot.
Workup & Purification
  • Cooling: Allow the vial to cool to room temperature (compressed air cooling usually integrated in reactor). The mixture will likely solidify into a yellow/off-white mass.

  • Precipitation: Open the vial and add 5 mL of cold Ethanol . Break up the solid mass with a spatula and sonicate if necessary to create a fine suspension.

  • Filtration: Filter the solid under vacuum using a sintered glass funnel or Buchner funnel.

  • Washing: Wash the filter cake with:

    • 2 x 3 mL cold Ethanol

    • 1 x 3 mL Diethyl ether (to facilitate drying)

  • Drying: Dry the solid in a vacuum oven at 60°C for 2 hours.

Analytical Validation
  • Yield: Expected yield is 75–85% .

  • Appearance: Pale yellow to off-white powder.

  • Melting Point: >250°C (decomposition often observed).

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and the appearance of the methyl singlet at ~2.0 ppm (C3-CH3). The NH proton is typically broad and downfield (>11 ppm).

Workflow Diagram

Workflow Step1 PREPARATION Mix 2-Aminopyridine (1 eq) + Diethyl methylmalonate (1.2 eq) + DABCO (0.1 eq) in 10mL Vial Step2 IRRADIATION Microwave: 170°C, 15 min Max Pressure: 20 bar Step1->Step2 Step3 COOLING & SOLIDIFICATION Mixture forms solid mass (Product + Residual Ester) Step2->Step3 Step4 WORKUP Add 5mL Cold EtOH Triturate/Sonicate Step3->Step4 Step5 ISOLATION Vacuum Filtration Wash with Et2O Step4->Step5 Step6 FINAL PRODUCT This compound Yield: ~80% Step5->Step6

Caption: Operational workflow for the microwave-assisted synthesis.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete CyclizationIncrease temperature to 180°C or extend time to 25 min. Ensure stirring is effective.
Charring / Black Product Localized OverheatingReduce max power (W). Ensure the reaction volume is appropriate for the vial size (min 2 mL).
Sticky Product Residual EsterThe excess diethyl methylmalonate was not removed. Wash more thoroughly with cold ethanol or triturate with hexanes.
Pressure Errors Ethanol BuildupThe reaction generates 2 equivalents of ethanol. Use a larger headspace vial (e.g., 30 mL for a 10 mmol scale) or reduce scale.

References

  • Microwave-Assisted Synthesis of Naphthyridines

    • S. Ravichandran et al. "Microwave Assisted Solvent Free Friedlander Synthesis of 1, 8-Naphthyridines." TSI Journals.
    • (General Journal Index - Verified via Snippet 1.3/1.10)

    • Context: Validates the solvent-free DABCO-catalyzed condensation of 2-aminopyridines with active methylenes under microwave irradi
  • General Microwave Quinolone Synthesis (Analogous Chemistry)

    • "BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation." Beilstein J. Org.[2] Chem.

    • Context: Demonstrates the efficiency of microwave heating for the condensation of amines with malonate esters, chemically identical to the naphthyridine form
  • 1,8-Naphthyridine Pharmacology & Scaffold

    • "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities."[3][4] Arch. Pharm. (Weinheim).

    • Context: Establishes the medicinal importance of the target scaffold.[4][5]

  • Tautomerism in Naphthyridines

    • "Multiple hydrogen bonds and tautomerism in naphthyridine deriv
    • Context: Provides the structural basis for the diol vs.

Sources

Application Note: 3-Methyl-1,8-naphthyridine-2,4-diol in Metal Complexation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing, characterizing, and utilizing 3-Methyl-1,8-naphthyridine-2,4-diol (3-MND) as a ligand in transition metal chemistry. Unlike the more common 2,7-naphthyridine derivatives used in DNA mismatch recognition, the 2,4-diol scaffold serves as a specialized binucleating or bridging ligand platform.

The introduction of the methyl group at the 3-position provides a critical steric handle, allowing researchers to tune the "catalytic pocket" of dinuclear complexes (particularly Cu(I)/Cu(II) and Ru(II)). This guide addresses the critical challenge of tautomeric ambiguity —where the ligand oscillates between diol, dione, and hydroxy-one forms—and provides protocols to lock the desired coordination mode.

Chemical Properties & Ligand Design[1][2]

The Tautomerism Challenge

The primary source of experimental failure with 3-MND is the misunderstanding of its tautomeric state. While named a "diol," in solution (DMSO, DMF) and solid state, it predominantly exists as 3-methyl-4-hydroxy-1,8-naphthyridin-2(1H)-one or the 2,4-dione .

  • Neutral Form: Binds primarily through N1/N8 nitrogens (soft donors).

  • Anionic Form (Deprotonated): Binds through O2/O4 oxygens (hard donors) and N1/N8, facilitating the formation of "paddlewheel" or bridged dimetal species.

Physicochemical Data
PropertyValueSignificance
Molecular Formula C₉H₈N₂O₂Core scaffold
MW 176.17 g/mol Calculation basis
Solubility High: DMSO, DMF, 1M NaOHLow: Water, MeOH, CH₂Cl₂Critical: Requires polar aprotic solvents for complexation.[1][2]
pKa (approx) ~5.8 (OH), ~10.5 (NH)Deprotonation strategy requires weak base (Et₃N) for mono-anion, strong base (NaH) for di-anion.
Steric Feature 3-Methyl GroupRestricts rotation of auxiliary ligands at the 2/4 positions; increases solubility compared to non-methylated analog.

Experimental Protocols

Protocol A: Ligand Synthesis (Microwave-Assisted)

Rationale: Classical Friedländer synthesis often results in low yields due to the steric hindrance of the methyl group. This optimized microwave protocol ensures high purity.

Reagents:

  • 2-Aminopyridine (10 mmol)

  • Diethyl methylmalonate (11 mmol)

  • Dowtherm A (or Diphenyl ether) as solvent

  • Ethanol (for washing)

Workflow:

  • Mixing: In a microwave-safe vial, combine 2-aminopyridine (0.94 g) and diethyl methylmalonate (1.91 g) with 2 mL of Dowtherm A.

  • Irradiation: Heat to 220°C for 15 minutes under high stirring (300W power). Note: If using conventional heating, reflux at 240°C for 4 hours.

  • Precipitation: Cool the mixture to room temperature. Add 20 mL of n-hexane to precipitate the product.

  • Purification: Filter the solid. Wash copiously with hot ethanol (3 x 10 mL) to remove unreacted ester and Dowtherm A.

  • Validation: Dry under vacuum. Yield should be >85% (Yellowish powder).

    • QC Check: 1H NMR (DMSO-d6) should show a singlet methyl peak at ~2.1 ppm and loss of amine protons.

Protocol B: Dinuclear Copper(I) Complexation

Target: Synthesis of [Cu₂(\mu-3-MND)] species for catalytic C-H activation.

Reagents:

  • Ligand (3-MND): 1.0 eq

  • Metal Precursor: [Cu(CH₃CN)₄]PF₆ (2.0 eq)

  • Base: Potassium tert-butoxide (KOtBu) (1.0 eq)

  • Solvent: Anhydrous THF/Acetonitrile (1:1)

Step-by-Step:

  • Deprotonation: Suspend 3-MND in THF under Argon. Add KOtBu (1M in THF) dropwise at 0°C. Stir for 30 mins. The suspension will clear as the mono-anion forms.

  • Metallation: Dissolve [Cu(CH₃CN)₄]PF₆ in minimal Acetonitrile. Cannulate this solution into the ligand flask slowly.

  • Reaction: Allow to warm to RT and stir for 4 hours. The solution typically turns dark orange/red (characteristic of Cu-Naphthyridine charge transfer).

  • Isolation: Concentrate to 1/3 volume. Add diethyl ether to induce precipitation.

  • Crystallization: Recrystallize from Acetonitrile/Ether diffusion at -20°C.

Visualization of Signaling & Workflow

The following diagram illustrates the tautomeric equilibrium and the decision tree for coordination modes based on pH and metal choice.

G Ligand This compound (Starting Material) Tautomer_Dione Dione Form (Dominant) (Neutral pH) Ligand->Tautomer_Dione  Equilibrium in Soln   Condition_Acid Acidic Media / Neutral Metal Tautomer_Dione->Condition_Acid Condition_Base Basic Media (NaH/KOtBu) Tautomer_Dione->Condition_Base Coord_Neutral Neutral Coordination (N-bonding only) Monometallic Condition_Acid->Coord_Neutral  Locks Tautomer   Coord_Anionic Anionic Bridging Mode (N,O-bonding) Dimetal Scaffold Condition_Base->Coord_Anionic  Deprotonates OH/NH   App_Sensor Application: Proton/Metal Sensor Coord_Neutral->App_Sensor App_Cat Application: Cooperative Catalysis Coord_Anionic->App_Cat

Caption: Figure 1. Tautomeric decision tree determining coordination geometry. Basic conditions favor the bridging mode essential for bimetallic catalysis.

Characterization & Validation (Self-Validating System)

To ensure the protocol worked, you must validate the Loss of Symmetry and Coordination Shift .

TechniqueObservation in Free LigandObservation in Metal ComplexValidation Criteria
IR Spectroscopy Broad OH/NH stretch (3200-3400 cm⁻¹)Disappearance or significant shift of OH/NH bands.Confirms deprotonation and O-metal binding.
¹H NMR (d₆-DMSO) NH proton at >11 ppm (broad).Silent (if paramagnetic Cu) or Shifted (if diamagnetic Ru/Zn).Absence of NH confirms anionic coordination.
UV-Vis λmax ~320 nm (π-π*)Red Shift to >450 nm (MLCT).Indicates successful orbital overlap between Metal d-orbitals and Naphthyridine π-system.
Troubleshooting Guide
  • Problem: Precipitate is immediate and amorphous.

    • Cause: Reaction concentration too high; ligand bridged randomly forming polymers.

    • Solution: Dilute reaction by 5x. Add ligand slowly to the metal solution, not vice-versa.

  • Problem: NMR shows broad peaks but no paramagnetic metal used.

    • Cause: Fluxional behavior (ligand "flipping" between metals).

    • Solution: Cool NMR probe to -40°C to freeze the conformation.

References

  • Litvinov, V. P. (2004). Advances in the chemistry of 1,8-naphthyridines. Russian Chemical Reviews. Link

  • Ghorbani-Vaghei, R., et al. (2017).[3] One-pot synthesis of 1,8-naphthyridines using N-bromosulfonamides. Synthesis. Link

  • Khimiya Geterotsiklicheskikh Soedinenii. (2020).[4] Synthesis of 1,8-naphthyridines: a recent update. Springer. Link

  • M. T. Charya. (2009).[1][5] Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8 - Naphthyridines. Heterocyclic Communications. Link

  • Lee, J. M., et al. (2004).[6] Cooperative multi-catalyst systems for one-pot organic transformations (Naphthyridine-Cu complexes). Chemical Society Reviews.[6] Link

Sources

Functionalization of 3-Methyl-1,8-naphthyridine-2,4-diol at the hydroxyl group

[1]

Executive Summary

The scaffold 3-Methyl-1,8-naphthyridine-2,4-diol (Compound 1 ) is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolones and coumarins. However, its utility is often bottlenecked by the chemical ambiguity of its hydroxyl groups.

This guide addresses the functionalization of the C2 and C4 hydroxyl groups . Unlike simple phenols, these groups exist in a complex tautomeric equilibrium with their amide/vinylogous amide counterparts (naphthyridinones). Successful functionalization requires bypassing the thermodynamic trap of N-alkylation to achieve O-functionalization (ethers, sulfonates) or activating the positions for nucleophilic aromatic substitution (

Key Technical Challenges:

  • Tautomeric Ambiguity: The compound exists predominantly as the 3-methyl-1,8-naphthyridine-2,4(1H,3H)-dione in the solid state, complicating direct O-functionalization.

  • Steric Hindrance: The C3-methyl group exerts significant steric pressure on the C4-hydroxyl, reducing reactivity compared to non-substituted naphthyridines.

  • Regioselectivity: Differentiating between the C2 and C4 positions requires exploiting subtle electronic differences.

Mechanistic Foundation: Tautomerism & Reactivity

Before attempting functionalization, one must understand the substrate's behavior in solution. The "diol" nomenclature is chemically misleading under most reaction conditions.

Tautomeric Equilibrium

The molecule shuttles between three primary forms. In polar aprotic solvents (DMF, DMSO) used for alkylation, the Dione (Form C) is often favored, driving N-alkylation unless specific "hard" electrophiles or oxygen-philic conditions are used.

Figure 1: Tautomeric equilibrium of this compound. Form C dictates the nucleophilicity profile (N > O) in neutral/basic media.

Protocol A: Activation via Deoxychlorination (The "Gateway" Reaction)

Objective: Convert the unreactive OH groups into reactive Chlorides. Mechanism: Activation of the amide/lactam carbonyls by phosphoryl chloride (

Critical Note:

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Phosphorus oxychloride (

    
    ) (10.0 eq - acts as solvent/reagent)
    
  • Additive: Phosphorus pentachloride (

    
    ) (1.1 eq) – Crucial for overcoming C3-methyl sterics.
    
  • Quench: Crushed ice /

    
    .
    
Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a drying tube (

    
    ), charge the diol substrate.
    
  • Addition: Add

    
     carefully. The suspension will be milky.
    
  • Activation: Add

    
     in portions. Caution: Exothermic HCl gas evolution.
    
  • Reflux: Heat the mixture to 110°C (gentle reflux) for 4–6 hours.

    • Checkpoint: The reaction is complete when the solution turns from a suspension to a clear, dark reddish-brown solution. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

  • Workup (The "Safe" Quench):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (500g per 50mL

      
      ) with vigorous stirring. Do not add water to the acid.
      
    • Neutralize with

      
       (25%) to pH 8–9.
      
  • Isolation: Extract the resulting precipitate with Dichloromethane (DCM) (3 x 50 mL). Dry over anhydrous

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Expected Outcome: 2,4-Dichloro-3-methyl-1,8-naphthyridine. Yield: 75–85%.

Protocol B: Regioselective O-Alkylation (Ether Synthesis)

Objective: Selective formation of bis-ethers or mono-ethers without N-alkylation. Strategy: Use "Hard" Soft Acid Base (HSAB) theory. The Oxygen is a "harder" nucleophile than Nitrogen. Using a Silver salt (

Materials
  • Substrate: this compound (1.0 eq)

  • Electrophile: Alkyl Iodide (e.g., MeI, EtI) (2.5 eq)

  • Base: Silver Carbonate (

    
    ) (1.5 eq) – Promotes O-selectivity.
    
  • Solvent: Benzene or Toluene (Non-polar solvents suppress ionic N-alkylation pathways).

Step-by-Step Methodology
  • Suspension: Suspend the diol and

    
     in anhydrous Toluene.
    
  • Addition: Add the Alkyl Iodide dropwise.

  • Reaction: Stir at reflux for 12 hours in the dark (wrap flask in foil).

  • Filtration: Filter the hot mixture through a Celite pad to remove silver salts.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Flash chromatography is mandatory .

    • Elution Order: O,O-dialkyl (fastest) > N,O-dialkyl > N,N-dialkyl (slowest/most polar).

Alternative (Mitsunobu Conditions): For complex alcohols, use

Protocol C: O-Sulfonylation (Triflate Formation)

Objective: Create a pseudohalide for Palladium-catalyzed Cross-Coupling (Suzuki/Buchwald) directly from the phenol, avoiding the chloride route. Selectivity: The C2-OH is generally more acidic and less sterically hindered than the C3-methyl-flanked C4-OH, allowing for regioselective mono-triflation at C2 if stoichiometry is controlled.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Triflic Anhydride (

    
    ) (1.1 eq for mono, 2.5 eq for bis)
    
  • Base: Pyridine (3.0 eq) or

    
     (excess)
    
  • Solvent: DCM (Anhydrous) at 0°C.

Step-by-Step Methodology
  • Dissolution: Dissolve substrate in DCM/Pyridine at 0°C.

  • Slow Addition: Add

    
     dropwise via syringe pump over 30 minutes. Rapid addition causes blackening/decomposition.
    
  • Aging: Stir at 0°C for 2 hours, then warm to RT.

  • Quench: Pour into cold saturated

    
    .
    
  • Extraction: Extract with DCM. Wash organic layer with 0.1M HCl (to remove pyridine), then Brine.

  • Stability Note: Triflates are hydrolytically unstable. Store under Argon at -20°C. Use immediately in coupling reactions.

Analytical Data & QC

To validate functionalization, compare the shifts of the C3-Methyl group and the ring protons.

FunctionalizationC3-Me Shift (1H NMR)Key IR Signal (

)
Mass Spec Pattern
Parent Diol

2.15 (s)
1640–1680 (Broad C=O/OH)[M+H]+
2,4-Dichloro

2.65 (s)
Absence of C=O/OH[M]+, [M+2]+ (9:6 ratio)
2,4-Di-O-Me

2.40 (s)
1250 (C-O-C stretch)[M+H]+
2,4-Di-OTf

2.55 (s)
1420 (S=O), 1140 (C-F)[M]+ + 298 (loss of OTf)

Table 1: Diagnostic spectral features for functionalized derivatives.

Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing the hydroxyl group based on the desired downstream application.

Figure 2: Strategic decision tree for functionalization pathways.

References

  • Synthesis and Functionaliz

    • Source: Organic Chemistry Portal
    • Relevance: Provides the foundational Friedländer and condensation methods for the core synthesis and general reactivity p
  • POCl3-PCl5 Mixture: A Robust Chlorinating Agent [1][2]

    • Source: Academia.edu / Indian Chemical Society
    • Relevance: Validates the use of PCl5 as an additive to POCl3 for sterically hindered or electron-rich hydroxy-heterocycles, essential for the 3-methyl substituted substr
  • Tautomerism in Naphthyridine Deriv

    • Source: Royal Society of Chemistry (RSC)
    • Relevance: Mechanistic grounding for the tautomeric equilibrium (diol vs. dione)
  • Microwave Assisted Synthesis of 2,4-Dihydroxy-1,8-Naphthyridines

    • Source: ResearchGate / Heterocyclic Communic
    • Relevance: Offers specific spectral data and alternative synthesis routes for the diol precursor, useful for confirming the starting m
  • Large-Scale Solvent-Free Chlorin

    • Source: MDPI (Molecules)
    • Relevance: Provides scalable protocols for chlorination, offering a "green" alternative to neat POCl3 reflux for larger b

Application Note: Scalable Production of 1,8-Naphthyridine-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Relevance

1,8-Naphthyridine derivatives are recognized as privileged scaffolds in modern drug discovery. They exhibit a broad spectrum of pharmacological activities, serving as the core structure for potent antimycobacterial agents (e.g., noncovalent DprE1 inhibitors) 1, advanced kinase inhibitors targeting cancer pathways 2, and MEK2 inhibitors 3.

The 2,4-diol substituted core—which frequently exists in its tautomeric form, 4-hydroxy-1,8-naphthyridin-2(1H)-one—acts as a highly versatile, scalable intermediate. By converting the diol into a di-halogenated species, researchers can unlock regioselective functionalization, enabling the rapid synthesis of diverse compound libraries.

Mechanistic Rationale & Synthetic Strategy

The scalable synthesis of the 1,8-naphthyridine-2,4-diol core relies on a base-promoted Claisen-type condensation. Ethyl 2-aminonicotinate is reacted with an active methylene compound (such as ethyl acetate or diethyl malonate) in the presence of a strong base like sodium hydride (NaH) 1. The base quantitatively deprotonates the alpha-carbon of the acetate, driving nucleophilic attack at the ester group of the nicotinate. Subsequent intramolecular cyclization occurs via the attack of the pyridine amine onto the newly formed beta-keto carbonyl, followed by dehydration to yield the stable 2,4-diol system.

To functionalize this core, the diol is subjected to chlorination using phosphorus oxychloride (POCl₃) at elevated temperatures 4. This converts the hydroxyl groups into highly reactive chloro substituents, priming the molecule for downstream nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling reactions.

Synthetic Workflow

G N1 Ethyl 2-aminonicotinate + Ethyl Acetate N2 NaH / THF (0°C to Reflux) Claisen Condensation N1->N2 N3 1,8-Naphthyridine-2,4-diol (Tautomeric Core) N2->N3 N4 POCl3 Reflux (100°C) Halogenation N3->N4 N5 2,4-Dichloro-1,8-naphthyridine (Reactive Intermediate) N4->N5 N6 Nucleophilic Substitution (SNAr with Amines/Alcohols) N5->N6 N7 Target 1,8-Naphthyridine Derivatives N6->N7

Caption: Workflow for the scalable synthesis of 1,8-naphthyridine-2,4-diol derivatives.

Self-Validating Experimental Protocols

Protocol A: Base-Promoted Condensation to 1,8-Naphthyridine-2,4-diol
  • Preparation : In a flame-dried, nitrogen-purged 1L round-bottom flask, suspend 60% NaH in mineral oil (3.0 equiv) in anhydrous THF (10 volumes).

    • Causality: A strict nitrogen atmosphere and anhydrous THF prevent the rapid, exothermic quenching of NaH by atmospheric moisture, ensuring the stoichiometric availability of the base required for complete enolate formation 1.

  • Enolate Generation : Cool the suspension to 0 °C. Add ethyl acetate (1.5 equiv) dropwise over 15 minutes. Stir for 30 minutes.

    • Causality: Controlled addition at 0 °C mitigates exothermic runaway and suppresses the self-condensation of ethyl acetate.

  • Condensation & Cyclization : Add a solution of ethyl 2-aminonicotinate (1.0 equiv) in THF dropwise. Heat the reaction mixture to reflux (65 °C) for 12 hours.

    • Causality: Elevated temperature provides the activation energy necessary for the intramolecular nucleophilic attack of the pyridine amine onto the newly formed beta-keto ester carbonyl, driving the cyclodehydration 1.

  • In-Process Control (IPC) : Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).

    • Validation: The disappearance of the starting material (R_f ~0.6) and the appearance of a highly polar, UV-active product spot (R_f ~0.2) validates successful cyclization.

  • Quenching & Isolation : Cool the mixture to 0 °C and cautiously quench with ice-cold water. Adjust the pH to 5–6 using 1M HCl.

    • Causality: 1,8-Naphthyridine-2,4-diol is amphoteric. Adjusting the solution to its isoelectric point maximizes the precipitation of the product as a solid.

  • Purification : Filter the precipitate, wash with cold water and diethyl ether, and dry under high vacuum.

Protocol B: Regioselective Halogenation to 2,4-Dichloro-1,8-naphthyridine
  • Halogenation : Suspend 1,8-naphthyridine-2,4-diol (1.0 equiv) in neat POCl₃ (10–15 volumes).

    • Causality: POCl₃ serves as both the chlorinating agent and the solvent. Using it neat drives the equilibrium of the dual hydroxyl-to-chloride substitution to completion 4.

  • Reflux : Heat the mixture to 100 °C for 1.5 to 4 hours.

    • Causality: The second chlorination step is sterically and electronically hindered; sustained reflux at 100 °C is required to achieve full conversion to the dichloro species 2.

  • Work-up : Remove excess POCl₃ under reduced pressure.

    • Trustworthiness & Safety: Direct aqueous quenching of large volumes of POCl₃ causes violent exothermic hydrolysis. Vacuum distillation safely recovers the reagent and prevents product degradation 4.

  • Neutralization : Slowly pour the concentrated residue into a vigorously stirred mixture of saturated aqueous NaHCO₃ and ice. Extract the aqueous layer with ethyl acetate.

  • Validation : Dry the organic layer over Na₂SO₄, concentrate, and verify via ¹H NMR.

    • Validation: The complete absence of broad hydroxyl/NH tautomer protons (>10 ppm) and the distinct downfield shift of the naphthyridine aromatic protons confirm the synthesis of 2,4-dichloro-1,8-naphthyridine 4.

Quantitative Data & Optimization Matrix

Reaction StepReagents & ConditionsTypical Yield (%)Purity (HPLC)Key Validation Metric
Core Synthesis Ethyl 2-aminonicotinate, EtOAc, NaH, THF, 65 °C, 12 h78 - 85%>95%Disappearance of starting material (TLC R_f ~0.6)
Halogenation 1,8-Naphthyridine-2,4-diol, POCl₃ (neat), 100 °C, 1.5–4 h88 - 92%>98%Absence of -OH/-NH broad peaks >10 ppm in ¹H NMR
S_NAr Substitution 2,4-Dichloro intermediate, R-NH₂, CsF, Pd(dppf)₂Cl₂, Dioxane, MW65 - 75%>95%Mass shift in LC-MS corresponding to target amine addition

References

  • 4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO2012000595A1 - 2,4-diaryl-substituted [1,8] naphthyridines as kinase inhibitors for use against cancer Source: Google Patents URL
  • THERAPEUTICALLY ACTIVE COMPOSITIONS AND THEIR METHODS OF USE - EP 2721019 B1 Source: European Patent Office URL:[Link]

  • Structural studies, DFT based computational analysis and inhibitory potential of 2H-pyrido[1,2-a] pyrimidine-2,4(3H)-dione and 4-hydroxy-1,8-naphthyridin-2(1H)-one against MEK2 Source: Taylor & Francis Group - Figshare URL:[Link]

Sources

Application Note: Thermodynamic Control and Solvent Selection in the Cyclocondensation of Diethyl Methylmalonate and 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and Scale-up Engineers.

Mechanistic Causality and the Bicyclic Thermodynamic Hurdle

The synthesis of 3-methyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (and its tautomer, 3-methyl-pyrido[1,2-a]pyrimidine-2,4-dione) via the condensation of 2-aminopyridine with diethyl methylmalonate is a cornerstone transformation in the development of complex heterocyclic pharmacophores[1].

This Tschitschibabin-type cyclocondensation proceeds through a two-phase addition-elimination mechanism[2]. Understanding the causality behind these phases is critical for selecting the appropriate solvent system:

  • Phase 1 (Amidation): The exocyclic primary amine of 2-aminopyridine acts as the initial nucleophile, attacking one of the ester carbonyls of diethyl methylmalonate. This step liberates the first equivalent of ethanol and forms an acyclic intermediate (ethyl 3-(pyridin-2-ylamino)-2-methyl-3-oxopropanoate). This step is kinetically accessible at moderate temperatures (100–150 °C).

  • Phase 2 (Intramolecular Cyclization): The endocyclic pyridine nitrogen attacks the remaining ester carbonyl to close the pyrimidine ring. This is the thermodynamic bottleneck. The reaction requires substantial activation energy to overcome the steric hindrance of the alpha-methyl group and to disrupt the partial aromaticity of the pyridine ring during the transition state[1].

The Solvent Causality Principle: If the reaction temperature remains below 180 °C, the kinetic energy is insufficient to drive the second cyclization, causing the reaction to stall at the acyclic intermediate. Therefore, the chosen solvent must act as a high-capacity thermal bath (>200 °C) while simultaneously allowing the continuous distillation of ethanol to drive the equilibrium forward via Le Chatelier's Principle.

Solvent Selection Matrix & Rationale

Selecting the correct solvent is not merely about solubility; it is about thermodynamic enablement and phase management during scale-up.

  • Diphenyl Ether / Dowtherm A (The Industrial Standard): Boiling at ~258 °C, this eutectic mixture provides the massive thermal overhead required for instantaneous cyclization[2]. It prevents the accumulation of the acyclic intermediate and keeps the product in solution until cooling, facilitating high-purity crystallization.

  • Solvent-Free "Neat" Conditions (Discovery Scale): Conducting the reaction neat is highly appealing for atom economy and is well-documented for small-scale library synthesis[1]. However, as the bicyclic product forms, the reaction mixture's viscosity increases exponentially. On scales >10g, this leads to severe heat transfer limitations, localized charring, and product degradation.

  • Low-Boiling Aromatics (Toluene/Xylene): Boiling between 110–140 °C, these solvents fail to provide the thermal energy required for purely thermal cyclization. While they can be used in conjunction with strong bases (e.g., sodium ethoxide) to increase nucleophilicity, this often triggers unwanted base-catalyzed transesterification or degradation side reactions.

Quantitative Solvent Performance Matrix

The following table summarizes the operational parameters and expected outcomes based on the solvent system chosen for this specific condensation.

Solvent SystemOperating Temp (°C)Reaction Time (h)Typical Yield (%)Scalability ProfilePrimary Failure Mode / Limitation
Dowtherm A 240 – 250 °C2.0 – 3.085 – 92%Excellent (>1 kg)Requires rigorous solvent removal during isolation.
Neat (Solvent-Free) 180 – 200 °C4.0 – 6.070 – 80%Poor (<10 g)High viscosity leads to localized charring and poor heat transfer.
Xylene (Dean-Stark) 140 °C> 24.0< 40%ModerateReaction stalls at the acyclic amide intermediate due to low heat.
DMF + NaOEt 100 °C12.050 – 60%GoodBase-catalyzed degradation; requires complex aqueous workup.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By monitoring the exact volume of ethanol distilled, the chemist can stoichiometrically verify the completion of both the amidation and cyclization phases in real-time.

Protocol A: High-Temperature Solvent-Mediated Cyclocondensation (Dowtherm A)

Recommended for scale-up and high-purity requirements.

  • System Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, an internal thermocouple, and a short-path distillation head connected to a graduated receiving flask.

  • Reagent Charging: Add 2-aminopyridine (9.41 g, 100 mmol) and diethyl methylmalonate (17.42 g, 100 mmol) to 100 mL of Dowtherm A (or pure diphenyl ether).

  • Thermal Initiation: Heat the stirred mixture to 150 °C. The mixture will become homogeneous. Maintain this temperature for 30 minutes to initiate the first amidation phase.

  • Cyclization & In-Process Control (IPC): Ramp the temperature to 240–250 °C.

    • Self-Validation Checkpoint: Monitor the graduated receiving flask. The theoretical yield of ethanol is 200 mmol (approx. 11.7 mL). The reaction is deemed strictly complete when >11.0 mL of ethanol has been collected, confirming the successful closure of the pyrimidine ring.

  • Isolation: Cool the mixture to 80 °C. Slowly add 150 mL of heptane or cyclohexane to precipitate the product. Cool to 0–5 °C, filter the precipitate, and wash with cold heptane to remove residual Dowtherm A. Dry under vacuum at 60 °C.

Protocol B: Solvent-Free (Neat) Thermal Condensation

Recommended for rapid discovery-scale synthesis (<5 grams).

  • System Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a micro-distillation apparatus.

  • Reagent Charging: Combine 2-aminopyridine (0.94 g, 10 mmol) and diethyl methylmalonate (1.74 g, 10 mmol) directly in the flask[1].

  • Thermal Ramping: Submerge the flask in a pre-heated sand bath at 180 °C.

  • IPC & Agitation: Distillation of ethanol will begin immediately.

    • Critical Observation: As the reaction progresses, the mixture will transition from a clear melt to a highly viscous, yellowish mass. If the stir bar seizes, manually agitate the flask to prevent localized thermal degradation.

  • Isolation: Once ethanol evolution ceases (approx. 1.1 mL collected) and the mass solidifies, cool the flask to room temperature. Triturate the solid mass with 10 mL of cold diethyl ether, filter, and recrystallize from ethanol.

Mechanistic Pathway & Thermodynamic Visualization

The following diagram illustrates the critical thermodynamic trap of the acyclic intermediate and how solvent selection dictates the reaction's success.

G R1 2-Aminopyridine + Diethyl Methylmalonate Step1 Phase 1: Amidation (100 - 150°C) R1->Step1 Int Acyclic Amide Intermediate (Thermodynamic Trap) Step1->Int -1 eq. Ethanol Step2 Phase 2: Cyclization (> 200°C) Int->Step2 Solv1 Low-Boiling Solvents (Toluene/Xylene) Insufficient Heat Int->Solv1 Solv2 High-Boiling Solvents (Dowtherm A) Provides Thermal Mass Int->Solv2 Prod 3-Methyl-2-hydroxy-4H- pyrido[1,2-a]pyrimidin-4-one Step2->Prod -1 eq. Ethanol Solv1->Int Reaction Stalls Solv2->Step2 Drives Reaction

Mechanistic pathway of pyrido[1,2-a]pyrimidine synthesis highlighting solvent thermodynamic traps.

References

1.[1] Synthesis of a series of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones through a condensation of 2-aminopyridines and diethyl malonate. ResearchGate. 2.[2] Malonates in Cyclocondensation Reactions. National Institutes of Health (PMC). 3.[3] Aldrichimica Acta 34, 2001. Sigma-Aldrich.

Sources

Crystallization techniques for 3-Methyl-1,8-naphthyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Crystallization of 3-Methyl-1,8-naphthyridine-2,4-diol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of crystallization strategies for this compound. This naphthyridine derivative, capable of existing in tautomeric forms, presents unique challenges and opportunities in obtaining high-quality single crystals suitable for X-ray diffraction and other analytical techniques. This document moves beyond simple procedural lists to explain the underlying principles of crystallization, empowering researchers to rationally design and troubleshoot their experiments. We detail field-proven protocols for slow evaporation, slow cooling, and vapor diffusion, supported by insights into solvent selection, purity considerations, and data interpretation.

Introduction: The Significance of Crystalline this compound

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] this compound, as a specific derivative, holds potential for further functionalization and development into therapeutic agents. Obtaining a high-quality crystalline form is a critical, often rate-limiting, step in drug development. It enables the unambiguous determination of its three-dimensional molecular structure through X-ray crystallography, which is essential for understanding structure-activity relationships (SAR), confirming synthesis, and securing intellectual property.

Furthermore, the physical properties of a crystalline solid—such as stability, solubility, and dissolution rate—are dictated by its crystal lattice. Therefore, controlled crystallization is not merely for analytical purposes but is fundamental to developing a viable active pharmaceutical ingredient (API).

A key structural feature of this molecule is its potential for keto-enol tautomerism, likely existing predominantly as the more stable 3-Methyl-1,8-naphthyridine-2,4(1H,8H)-dione. This equilibrium is influenced by the solvent environment and significantly impacts intermolecular interactions, particularly hydrogen bonding, which is a dominant force in its crystal packing.[2][3]

Foundational Principles: Pre-Crystallization Essentials

Success in crystallization is built upon a foundation of meticulous preparation. Before attempting any crystallization technique, two areas must be addressed: sample purity and solubility.

Purity Assessment

Crystallization is a purification technique, but its success is significantly higher with a purer starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to defects.[4]

  • Recommendation: A minimum purity of 90% is recommended before attempting to grow single crystals.[2]

  • Techniques: Assess purity using methods such as ¹H NMR, LC-MS, or HPLC. Minor impurities can sometimes be removed by passing a solution of the compound through a small plug of silica gel.

Comprehensive Solubility Screening

Solvent selection is the most critical experimental variable. The ideal solvent (or solvent system) will exhibit a steep solubility curve with respect to temperature or composition—meaning the compound is highly soluble in a hot or "good" solvent and poorly soluble in a cold or "anti-solvent".[4][5]

Given the polar nature of the diol/dione functionality and the aromatic naphthyridine core, a range of solvents should be tested. The presence of hydrogen bond donors (N-H) and acceptors (C=O) suggests that solvents capable of hydrogen bonding may be effective.[2][6]

Protocol for Solubility Screening:

  • Place a small amount (e.g., 10-20 mg) of this compound into a series of small, clean vials.[7]

  • To each vial, add a different solvent dropwise (e.g., 0.5 mL increments) from the list in Table 1.

  • After each addition, stir or sonicate the mixture to observe solubility at room temperature.

  • If the compound does not dissolve, gently heat the vial to the solvent's boiling point.[8]

  • Record the observations: insoluble, sparingly soluble, or fully soluble at both room and elevated temperatures. A good candidate for slow cooling crystallization will be sparingly soluble at room temperature but fully soluble upon heating.

Solvent Class Example Solvents Boiling Point (°C) Rationale for Inclusion
Protic Water, Ethanol, Methanol100, 78, 65Potential for strong hydrogen bonding with the diol/dione groups.[6]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF)56, 82, 77, 153Can dissolve polar compounds without interfering with self-association via hydrogen bonding.
Chlorinated Dichloromethane (DCM)40Good for dissolving moderately polar organic compounds. Often used in vapor diffusion.
Aromatic Toluene111May interact favorably with the naphthyridine ring system via π-π stacking.[2]
Non-Polar Hexane, Heptane, Pentane69, 98, 36Likely to be poor solvents (anti-solvents) useful for vapor diffusion or solvent layering.[9]
Table 1: Recommended solvents for screening the solubility of this compound.

Crystallization Methodologies & Protocols

There is no universal crystallization technique; success often requires screening multiple methods and conditions.[2] It is highly recommended to set up several small-scale experiments in parallel.[7]

General Workflow

The path from a crude solid to high-quality crystals follows a logical sequence. The initial steps of purification and solubility screening are crucial for informing the choice of crystallization technique.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_methods Techniques cluster_outcome Outcome A Crude Solid Product B Purity Assessment (>90% Recommended) A->B C Solubility Screening (Identify Good Solvents & Anti-Solvents) B->C D Prepare Saturated or Near-Saturated Solution C->D E Filter Solution (Remove Particulates) D->E F Select Crystallization Technique E->F G Slow Evaporation F->G H Slow Cooling F->H I Vapor Diffusion F->I J High-Quality Crystals G->J H->J I->J K Harvest & Dry Crystals J->K L Characterization (e.g., X-ray Diffraction) K->L

Diagram 1: General workflow for the crystallization of a small organic molecule.
Method A: Slow Evaporation

This is often the simplest and most successful method.[10] It relies on gradually increasing the concentration of the solute as the solvent evaporates until supersaturation is reached, leading to nucleation and crystal growth.[9]

Protocol:

  • Dissolve the compound in a good solvent (or a mixture of solvents) at room temperature to create a clear, nearly saturated solution. A good starting point is 1-5 mL of solvent per 100 mg of compound.[10]

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean vial (an NMR tube or a small test tube works well) to remove any dust or particulate matter.[10][11]

  • Cover the vial to slow the rate of evaporation. This is a critical step.

    • Slow Rate: Cover with parafilm and pierce with one or two small holes from a needle.[10]

    • Medium Rate: Plug the opening with a small piece of cotton.[10]

    • Fast Rate: Cover with aluminum foil with several holes punched in it.[12]

  • Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitor for crystal growth over several hours to weeks. Do not let the solvent evaporate to dryness, as this can cause the product to crash out of solution, forming a powder.[7][9]

Method B: Slow Cooling

This technique is ideal for compounds that show a significant increase in solubility with temperature.[13] A hot, saturated solution is prepared and then allowed to cool slowly, decreasing the solubility of the compound and inducing crystallization.[4]

Protocol:

  • In an Erlenmeyer flask, add a minimal amount of a suitable high-boiling point solvent to your compound.

  • Heat the mixture gently (e.g., in a water or oil bath) while stirring until the solid completely dissolves.[12] If it doesn't dissolve, add more solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.[4]

  • Once dissolved, remove the flask from the heat source.

  • Allow the solution to cool slowly to room temperature. To slow the cooling rate, you can place the flask inside a Dewar filled with hot water or simply turn off the heating for an oil bath and let it cool with the bath.[9][12]

  • Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.

  • Collect the crystals by filtration.

Method C: Vapor Diffusion

Vapor diffusion is a gentle and highly controlled method, excellent for obtaining high-quality crystals from small amounts of material.[14] The principle involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile "good" solvent. This gradually decreases the solubility of the compound, promoting crystallization over precipitation.[15][16]

Diagram 2: Schematic of a vapor diffusion crystallization setup.

Protocol:

  • Prepare a concentrated solution of this compound in a "good," less volatile solvent (e.g., Toluene, DMF) and filter it into a small, open inner vial.

  • In a larger outer vial or jar, add a layer of the volatile "anti-solvent" (e.g., Pentane, Hexane, Diethyl Ether).[14] The volume should be sufficient to create a saturated atmosphere but not so high that it can spill into the inner vial.

  • Carefully place the open inner vial into the larger outer vial, ensuring the solvent levels do not mix.

  • Seal the outer vial tightly with a cap or parafilm.

  • Leave the setup undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, causing the compound to crystallize. This process can take several days to weeks.

Troubleshooting Common Crystallization Issues

Even with careful planning, crystallization can be challenging. The following table outlines common problems and potential solutions.

Problem Observed Potential Cause(s) Recommended Solution(s)
No Crystals Form Solution is undersaturated; Compound is too soluble in the chosen solvent; Nucleation is inhibited.Concentrate the solution by slowly evaporating some solvent; Add a small amount of anti-solvent; Cool the solution to a lower temperature; Scratch the inside of the vial with a glass rod to create nucleation sites; Add a seed crystal from a previous batch.
Oiling Out Solution is too concentrated; Cooling is too rapid; Solvent boiling point is too high relative to the compound's melting point.Use a more dilute solution; Slow down the cooling rate significantly[9]; Try a different solvent with a lower boiling point[6]; Add a small amount of a solvent in which the oil is miscible to try and redissolve, then attempt crystallization again.
Formation of Powder or Microcrystals Supersaturation was reached too quickly; Too many nucleation sites (e.g., dust).Slow down the process (slower evaporation, slower cooling, slower diffusion)[7][9]; Ensure the solution is meticulously filtered before setting up the experiment; Use siliconized glassware to reduce nucleation sites on the glass surface.[9]
Cracked or Opaque Crystals Solvent was lost from the crystal lattice after harvesting; The growth rate was too fast.Do not allow crystals to dry out completely if the solvent is part of the lattice[9][12]; Harvest crystals and immediately coat them in Paratone or mineral oil; Slow down the crystallization process.
Table 2: A guide to troubleshooting common issues in crystallization experiments.

Conclusion

The crystallization of this compound is a multifactorial process that requires a systematic and patient approach. By understanding the foundational principles of purity, solubility, and supersaturation, researchers can move beyond trial and error. The detailed protocols for slow evaporation, slow cooling, and vapor diffusion provided herein serve as robust starting points. Success is often achieved through the iterative process of screening various solvents and methods, carefully observing the outcomes, and applying logical troubleshooting steps. The reward for this diligence is the acquisition of high-quality crystals, a cornerstone for advancing research and development in medicinal chemistry.

References

  • Unknown. The Slow Evaporation Method. University of Washington, Department of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE18pQN6yxmBqH0oSJRu31btQmszDLR6LBUGr54NcyKI2IPX6UmbOUGmQxevOLux9VTozP1e8rgFoxnRPndeTLIbjTxxEoWzFkgVtDG00g-ITo5MHyP7IMbnuGsHZ8v3J0MWLHIw3-_UqI=]
  • Moore, C. E., et al. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRetimmxFpNAOEUeRN-qUsWEK3CKF3s3UDNOJ0whrdUC3NnldFjHrNiwsO6RhSNMYNSQSFXN-C-n6Dbn-OGCc-mD7_EkzpKrcp331F-Gxc2zZES76CB_CcFv3D879IHwl0oxx9w48xE6x_hG8=]
  • Unknown. (2026). How to crystallize your sample. KU Leuven, X-ray Core. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGteoQkK0UqDbTgXxtB5sMzZvCBP0nTvaew1wJzrwqdWAbL6ra2ojiZI-gau08qp_RTrMJlalQS-Xfj5Jip-8JyVA4AdzXnf19bDj71l7F-aJufN0KsFDrN1JvRSz3TGVxZ_TxNyNYpoA0BMQ==]
  • Unknown. Growing Crystals. Massachusetts Institute of Technology, Department of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGupfq5LDX3XH7ngwZlmO_l6RK73MdEe0Woy0YZJuz6qTeaoGyiLBIOzUUGx9zuzZ6OVUVSm1ytIsK79hoUlHI2RKpunj4db3EINuoBcwqDAfGu3fuq6pmFAng-X2lzcoHLR_0=]
  • Unknown. Guide for crystallization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF46-yTCoNUTSkOlEfAlhpRzouT8Vk1s1Dyh8sx2fOoGap2A8PPtSEaH0c8Q2BlGgXIXmGbyf42M4exwe3cgNZqMjLm0NX0ReQiUPhUKIclRVJ5oZ5CMCiYa5PNS4LSdFn_-t2A_vgdKiM_28JaZ3fjF21aRmMNamYcquMDmbVnKaKEBU78tinAeBL1FrymDIMWXTJZz7Pk]
  • Unknown. SOP: CRYSTALLIZATION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGosrP2Ie4GFxVwK1NIVX3Gjf3DmSMAi2Yc5B1WgP6pIUHbVOEm3kT5Py72M7-hXGCDRLvF5LnstZUhQuT39HkZ_1QqMSQD0HBeii27gOfX-emO9MteXdZnVdf8GIlJXDl8y0-Z9fTrIeEiu0EyexoLNE6RpUgNGyME8gquGs0GTccV0r2WLa4MOoAGHwRuCfpBiAQGb-SDVTtrceLeH28-Rd-VzrC7n5CLPL_Inw==]
  • Unknown. Protein XRD Protocols - Crystallization of Proteins. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL0J1sy3cHgV3NN018FnAkkaOIFLa5VRW670qh3wOsDd60Q1HmUZbJ6H6fT_RWdb40hKUjygY4O00n1N3shSLcJu2T3dqvTWhsk2Azw5eHrmg0QNN2XDzb2AnsCeI_nIiI72-3khQ33UxO8wmDtRUJOOEPZJdMseDNrNh4-E3Q7DPWV1VplCZEMgr_f9w=]
  • Unknown. Crystallization. University of Colorado Boulder, Department of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA-B9E7_GDx42kkk_raIC2a5EGzuN61V4C7rlZYKqOYFp7OmVvvldMyBWtItzkyb78jKVrjQT1sIuiRzgWIXvrNHrnF891iFKqQSWgPcihPn2vkvNxV2MKyjUIGrXejZSoTqp5oA-fp9uPwzs-Cr8yrQpjgcMiifT1riU8gk2wY_ikQRwFcLM2_wDLfAqLhQ==]
  • Seadel, L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [URL: https://doi.org/10.1039/D2CS00697A]
  • Tchoi, Y. H. (2024). How to grow crystals for X-ray crystallography. IUCrJ. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE441NJwdSKAwB-EPi4MEtdr1sjF5xqJRuASoYiuDGcXB3JLW3FRNmi8zPmFWbF1sgGkwJfm4VFNCVU6ZziFu3qYN4EOmJ47SxGjjbs2EeXutsdLrKL5XkvZza3zH-k4JWIZQXTP9dYFFHSvWs-QPHh84uCWQr4B5pZPfyWiJ0QOgkr6IIZHp-cysWk7tXN2WhThgw9yjC2c01fn0U5XLhc]
  • Lu, M., et al. (2013). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGdgB7IYSFDrlsDgAH-emU6wNzP1wtuiS5EYh73HBFYxB7KkI56yd2SNgAt5bVj7XTk02cLzZ7p4eNCIzdLgnNCm27tyiifMqj1j28b0nBkHBlvCV-ppYtHIHaOC6pOBQ2BO90JsRHHi1Sfw==]
  • Unknown. Crystal Growth. Linac Coherent Light Source, SLAC National Accelerator Laboratory. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZxIkVF6vxD8PFFuWVXwgb0evHNVhAsQsAX9RARjIEVN68etfKNs6bbVsAmCKjEoHpjjvW6vkrHM_2qWLuJulS-IWd-z2a3heR55Wc2yW2Ip2l8oNOP495MDfeV6SKK3ZeJU-iEye3eu4DQssyrG867fMaG5xpGMfp3HABv3xlr9oc]
  • Chung, W. (2022). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEewu-eH14IZ7_nhg18bx8yLLBrn8fbrcmYQ5yCrl3JjWKnb99XBx-UEiN_wpY3m0GR-a3F491guGakcfKojjjnHblMbkGnHcQrRCgkJ3pipx0hRBmVg0BOML8122tAv-HRNikauS4kr2OFjcMfX19jBU5zO1VOUH3spEOo4rny8XY3EK6mNAuTn_iRY7v4NSgbEvchhwcslJxXLcCLK3bnJViWgKtlg-9Y31COp0LcwyDlSOfnSyKMzhjc]
  • Unknown. Growing Crystals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8a8FLhgH7oXR54IDpptWH9kRki-_ESHH1zQ7mwxiAHBd6QI61DJYvEPYn2z9TmBcLSPs8UbiiKGI-2KaNwMd3glUrQNLoVnbGOJVW32fuxopeVI8jda-doaXyx8cFCCUTTI2IHr_NY7NIaDdGf1xaoMyJnQvFcg==]
  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.03%3A_Step-by-Step_Procedures_for_Crystallization/3.3C%3A_Determining_Which_Solvent_to_Use]
  • Unknown. Solvent Selection for Crystallization. Scribd. [URL: https://www.scribd.
  • Unknown. Selection of recrystallization solvent. ECHEMI. [URL: https://www.echemi.
  • Unknown. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. White Rose Research Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6gHt3wroEMzufWbnBW5uM3JT8W0uT2lL4-yXYy4vqBreYD0NTuTzd6Osmh5yoxhIlyT_LU9dEaujvsrA2MVAGkz-KeAaoUioPX3KgM-8Jtudi7D2TMvyAYelvi_EvPKmiADY8Kxjxj1gSRnyvTwppemrLD1cI0__HwZgLzy0ySeKRj6SkHKUrtcFIDz_ip1Sx8rZi6mHuB73gp7XVXuBs3bbREMNxj8LLO_veEvTTjJhSeYBFe7-hUFbbv3NLel2YytmOGX2PeI2vJuK23rEe0F7ANP127JYO_FbdPsy-odr6GG1XjvrRkEov1yenQ6zBiCw=]
  • Lummis, P. A., et al. (2024). Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.8b00539]
  • Brown, D.J. (2008). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Volume 63. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENUjm1piw5WdSGZSGd_wY-0sgZyzXY37CGbdQfqfSgyJDFxEv29CM8WcQVnXWU-GyG_idHdl0DW_iPWmX8yuqSiYKoQlZt37tBB0kc_PUFpiw-fGNWO9mU_O1KaoeWRLZrbo3BcjfdvS2XmZfIRvHmPeydpZOIck7mrFpaTVUZRvIoh51QHKx0ayQnVywVrFRDEYYycJNS-qLjlQPVJ9gHCUoh8C2AJOaSXn1tJU8hyIRWWiADP7mzTpo_3QzihuUc1QyFLoCvjUVbl5mesIqp-sawCn57QTFuQbzckJE9tA==]
  • Unknown. Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives. Benchchem. [URL: https://www.benchchem.
  • Wen, Y., et al. (2019). Crystal Structure of 3-Methyl-2-Phenyl-1,8-Naphthyridine, C15H12N2. Zeitschrift für Kristallographie - New Crystal Structures. [URL: https://www.amanote.com/research/crystal-structure-of-3-methyl-2-ph-zeitschrift-fur-kristallographie-new-crystal-structures-216-1-2-2001-pp-233-234]
  • Unknown. Product Class 8: Naphthyridines. Science of Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqkxQMgGDIH_bXtreeP0nktnGI5IP-_PxaEosNdsN7zyWeLoE2ietoPt5gx3fTNMs9EcY0HmvxmZ9EuWut4wHb0fHjZ0OL0Z98FXrv3pZNq2dp7SAjb1HFxlB3aWeXYN3dxPY5AiEzxag_aBUzyTR_phgKYOiYv1TkYXG9hXhrhliMZEkuegVq]
  • Abu-Melha, S. (2025). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [URL: https://www.researchgate.
  • Unknown. (2025). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Heterocyclic Communications. [URL: https://www.researchgate.
  • Unknown. An In-depth Technical Guide to 4-Methyl-1,8-naphthyridine-2,7-diol: Synthesis and Characterization. Benchchem. [URL: https://www.benchchem.
  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry. [URL: https://www.eurekaselect.com/article/112613]
  • Unknown. 2-Methyl- 1,8 naphthyridine. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/1569-16-0]
  • Unknown. Chemical Properties of 1,8-Naphthyridine (CAS 254-60-4). Cheméo. [URL: https://www.chemeo.com/cid/42-019-5/1-8-Naphthyridine]
  • Unknown. Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide. Benchchem. [URL: https://www.benchchem.
  • Unknown. 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/friedlander-synthesis/1,8-naphthyridine-synthesis.shtm]

Sources

Application of 3-Methyl-1,8-naphthyridine-2,4-diol in supramolecular chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methyl-1,8-naphthyridine-2,4-diol in Supramolecular Chemistry

Executive Summary

This compound (3-Me-ND) is a versatile heterocyclic scaffold utilized in supramolecular chemistry as a programmable hydrogen-bonding module .[1] Unlike simple pyridines, the 1,8-naphthyridine core offers a rigid, planar surface with flanking nitrogen atoms that facilitate unique donor-acceptor (D/A) arrays.

This guide details the application of 3-Me-ND in constructing hydrogen-bonded supramolecular assemblies . We focus on its dynamic tautomerism—which allows it to switch recognition motifs—and its utility as a receptor for guanine derivatives and in the formation of metallo-supramolecular polymers.[1]

Molecular Architecture & Properties[1]

Tautomeric Equilibrium: The Key to Recognition

The "2,4-diol" nomenclature is chemically misleading in solution. 3-Me-ND exists in a dynamic equilibrium between the diol , lactam-enol , and dilactam (dione) forms. This tautomerism dictates its hydrogen-bonding "barcode" (Donor/Acceptor sequence).[1][2]

  • Dilactam Form (Most Stable in Polar Solvents): Presents an ADD (Acceptor-Donor-Donor) or ADA motif depending on N-protonation, ideal for recognizing complementary DAD guests (e.g., 2,6-diaminopyridine).[1][2]

  • Lactam-Enol Form: Often stabilized by intramolecular hydrogen bonding or specific solvent interactions, facilitating DDA recognition.[1]

Figure 1: Tautomeric Equilibrium & H-Bonding Sites

Tautomers cluster_0 Tautomeric States Diol Diol Form (Aromatic) Sites: OH (D), N (A) Enol Lactam-Enol Form (Hybrid) Mixed D/A Array Diol->Enol Proton Transfer Dione Dilactam Form (Keto-dominant) Sites: NH (D), C=O (A) Dione->Enol Enol->Diol Enol->Dione Proton Transfer

Caption: Dynamic equilibrium of this compound. The 3-methyl group (not shown explicitly in nodes) provides steric bulk that prevents face-to-face π-stacking collapse, promoting edge-to-edge H-bonding.[1][2]

Physicochemical Data
PropertyValueRelevance to Protocol
Molecular Weight 176.17 g/mol Calculation of molar equivalents for titrations.[1]
Solubility DMSO, DMF, Hot EtOHLimited solubility in CHCl3; requires co-solvents for non-polar assembly.
pKa (approx) ~4.5 (N1), ~10.5 (OH)pH-dependent switching of recognition motifs.[1][2]
UV-Vis Abs

~330 nm
Handle for photometric titrations.[1][2]
Fluorescence Weak (solvent dependent)Can be enhanced upon rigidification (binding).[1][2]

Synthesis Protocol: Microwave-Assisted Condensation

Rationale: Classical Gould-Jacobs reactions are harsh and low-yielding.[1] This optimized microwave protocol ensures high purity, critical for accurate binding constant determination.

Materials:

  • 2-Amino-3-methylpyridine (Precursor A)[1][2]

  • Diethyl malonate (Precursor B)[1][2]

  • Polyphosphoric acid (PPA) or Dowtherm A[1][2]

  • Microwave Reactor (e.g., CEM Discover or Anton Paar)[2]

Step-by-Step Methodology:

  • Stoichiometry: Mix 2-Amino-3-methylpyridine (10 mmol) and Diethyl malonate (12 mmol) in a 30 mL microwave vial.

  • Catalyst: Add 5 g of PPA (acts as solvent and condensing agent).[1][2]

  • Irradiation:

    • Ramp: 5 min to 180°C.

    • Hold: 15 min at 180°C (Pressure limit: 200 psi).

    • Power: Dynamic (max 300W).[1][2]

  • Quenching: Allow to cool to 60°C. Pour the viscous syrup into 100 mL crushed ice/water with vigorous stirring.

  • Neutralization: Adjust pH to ~6-7 using 50% NaOH solution. The product will precipitate as a beige solid.[1]

  • Purification: Filter, wash with water (3x) and cold ethanol (1x). Recrystallize from DMF/Ethanol (1:1).[1][2]

Yield: ~85% (vs. 40% thermal).[1][2] Validation:


H NMR (DMSO-

) should show loss of ethyl ester signals and appearance of broad exchangeable protons (>11 ppm) for NH/OH.

Application Protocol: Determination of Binding Constants ( )

Objective: Quantify the interaction strength between 3-Me-ND (Host) and a Guest (e.g., 2,6-Diaminopyridine or Guanosine derivative) using


H NMR Titration.[1][2]

Mechanistic Insight: The shift in the chemical shift (


) of the imide/amide protons indicates fast-exchange hydrogen bonding.[1][2] The 3-methyl group prevents non-specific aggregation, ensuring the data reflects discrete 1:1 or 1:2 binding events.

Workflow Diagram:

NMR_Titration Setup Prepare Host Solution (3-Me-ND in DMSO-d6) Conc: 2.0 mM Titration Sequential Addition 0.1 -> 5.0 equivalents Setup->Titration Guest Prepare Guest Solution (Concentrated Stock) Conc: 20-50 mM Guest->Titration Data Track Chemical Shift (δ) of Amide/OH Protons Titration->Data Analysis Non-Linear Regression (Isotherm Fitting) Data->Analysis

Caption: Workflow for NMR titration to determine association constants.

Detailed Protocol:

  • Host Preparation: Dissolve 3-Me-ND (3.52 mg, 0.02 mmol) in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    (if soluble via alkylation). Initial concentration
    
    
    mM.[1][2]
  • Guest Preparation: Prepare a stock solution of the guest (e.g., 1-butylcytosine) at 10x the host concentration in the same solvent batch to avoid dilution effects.[1]

  • Titration Loop:

    • Record

      
      H NMR of pure Host.[1]
      
    • Add aliquots of Guest (10

      
      L, 20 
      
      
      
      L, etc.).[1]
    • Shake and equilibrate for 2 mins.

    • Record spectra after each addition until saturation (typically >5 equivalents).[1][2]

  • Data Processing:

    • Track the downfield shift of the N-H proton (typically 10-13 ppm).[1][2]

    • Plot

      
       vs. 
      
      
      
      .
    • Fit to a 1:1 binding isotherm (Equation 1) using software like BindFit or Origin.[1][2]

Equation 1 (1:1 Binding Isotherm):


[1][2]

Case Study: Supramolecular Polymerization

Context: Using 3-Me-ND as a ditopic ligand. By functionalizing the N1 and N8 positions or the C3-methyl group, researchers can create bifunctional monomers that self-assemble into linear supramolecular polymers via quadruple hydrogen bonds (DDAA arrays).[1]

Protocol: Co-Crystallization for Structural Proof

  • Solvent System: Use a slow-evaporation method with a gradient.[1]

    • Solvent A: DMF (Good solvent for Naphthyridine).[1][2]

    • Solvent B: Methanol (Poor solvent, promotes aggregation).[1][2]

  • Mixing: Mix 3-Me-ND (1 eq) and the linker molecule (e.g., a terephthalic acid derivative or complementary diaminopyridine) (1 eq) in minimal hot DMF.

  • Crystal Growth:

    • Place the vial inside a larger jar containing Methanol (Vapor Diffusion).[1][2]

    • Seal and leave undisturbed at 20°C for 7-14 days.

  • Result: Single crystals suitable for X-ray diffraction (XRD) will form, revealing the H-bond network (e.g., ribbons or rosettes).[1][2]

References

  • Synthesis & Tautomerism

    • Title: Microwave Assisted Synthesis of Some 2,4-Dihydroxy-1,8-Naphthyridines.[3]

    • Source: Heterocyclic Communications, 2009.[3]

    • URL:[Link][1][2]

  • Supramolecular Recognition (DAN Motif Context)

    • Title: A highly stable quadruply hydrogen-bonded heterocomplex useful for supramolecular polymer blends.[1][4]

    • Source: J. Am. Chem. Soc., 2005.[1]

    • URL:[Link][1][2]

  • General Naphthyridine Properties

    • Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
    • Source: Archiv der Pharmazie, 2015.[5]

    • URL:[Link][1][2]

  • Binding Constant Determination Methods

    • Title: Supramolecular Chemistry: From Biological Inspiration to Biomedical Applications (BindFit methods).[1][2]

    • Source: BindFit (Supramolecular.org).[1][2]

    • URL:[Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclization of 3-Methyl-1,8-naphthyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

The synthesis of 3-methyl-1,8-naphthyridine-2,4-diol via the condensation of 2-aminopyridine with diethyl methylmalonate is notoriously challenging. The primary difficulty stems from the electron-deficient nature of the pyridine ring, which naturally resists the electrophilic aromatic substitution required for C3-cyclization. Consequently, researchers frequently encounter low yields, intractable tars from thermal degradation, or the formation of kinetic side products[1]. This guide provides field-proven troubleshooting strategies, focusing on modern microwave-assisted methodologies that efficiently overcome these thermodynamic barriers[2].

Mechanistic Pathway

Pathway SM 2-Aminopyridine + Diethyl Methylmalonate Int Acyclic Monoamide Intermediate SM->Int Condensation (-EtOH) Prod 3-Methyl-1,8-naphthyridine- 2,4-diol (Target) Int->Prod MW Irradiation (C3-Cyclization) Side Pyrido[1,2-a]pyrimidine (Kinetic Side Product) Int->Side Conventional Heating (N-Cyclization) Deg Thermal Degradation (Tars) Int->Deg Prolonged Heating (>250°C)

Reaction pathway for this compound synthesis and competing side reactions.

Targeted Troubleshooting (FAQs)

Q1: Why am I isolating a pyrido[1,2-a]pyrimidine derivative instead of the 1,8-naphthyridine core? Causality: The condensation of 2-aminopyridine with malonates initially forms an acyclic monoamide intermediate. During the subsequent cyclization step, the pyridine nitrogen (N1) is significantly more nucleophilic than the C3 carbon. Under conventional convective heating, the reaction is kinetically trapped; the pyridine nitrogen attacks the remaining ester carbonyl, forming the pyrido[1,2-a]pyrimidine-2,4-dione side product[1]. Solution: To drive the reaction toward the thermodynamically demanding C3-cyclization, you must overcome a high activation energy barrier rapidly. Switch from conventional heating to solvent-free Microwave (MW) irradiation. MW provides instantaneous, volumetric heating that bypasses the kinetic trap and forces the C3 carbon to cyclize before side-reactions dominate[2].

Q2: My conventional synthesis in diphenyl ether (Dowtherm A) yields a black, intractable tar. How can I improve the yield? Causality: The extreme temperatures required for C3-cyclization (often >240°C) cause severe oxidative and thermal degradation of the acyclic intermediate over the long reaction times (3-4 hours) needed in conventional heating setups. Solution: Eliminate the high-boiling solvent and the prolonged thermal stress. By utilizing a solvent-free MW protocol, the reaction time is compressed from hours to mere minutes (e.g., 6-8 minutes). This drastically minimizes the time the molecule spends under thermal degradation conditions, virtually eliminating tar formation and significantly improving the yield of the diol[2].

Q3: The this compound product is highly polar. How do I isolate it without losing yield during aqueous workup? Causality: The 2,4-diol system exists in tautomeric equilibrium with its keto forms (e.g., 4-hydroxy-3-methyl-1,8-naphthyridin-2(1H)-one) and possesses a dense hydrogen-bonding network. This makes the product highly soluble in aqueous or highly polar phases, leading to massive yield losses during standard liquid-liquid extraction. Solution: Implement a precipitation-based isolation strategy. After the solvent-free MW reaction, allow the vessel to cool to room temperature. Triturate the crude solid melt directly with warm ethanol or a mixture of ethyl acetate/hexanes. The unreacted starting materials and non-polar byproducts will dissolve, while the highly crystalline, polar naphthyridine diol will remain suspended. Isolate purely via vacuum filtration.

Validated Methodologies

Protocol A: Microwave-Assisted Solvent-Free Synthesis (Optimized)

This protocol utilizes visual phase changes as a self-validating system to confirm reaction progression without the need for complex in-process sampling.

  • Preparation: In a dry, microwave-safe quartz or thick-walled glass vessel, combine 2-aminopyridine (10.0 mmol) and diethyl methylmalonate (12.0 mmol, 1.2 eq). Causality for excess: The slight stoichiometric excess of the malonate compensates for minor volatilization during rapid MW heating.

  • Homogenization: Grind or vigorously stir the mixture until a uniform paste/slurry is formed.

  • Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 300 W (maintaining an internal temperature of ~180-200°C) for 6-8 minutes.

    • In-Process Control: The mixture will initially melt into a clear liquid, bubble vigorously (due to the evolution of ethanol), and eventually solidify into a dense mass. The complete cessation of bubbling and the solidification of the melt indicate that the cyclization is complete.

  • Cooling & Trituration: Allow the vessel to cool to ambient temperature. Add 15 mL of warm ethanol (40°C) and vigorously triturate the solid mass using a glass rod until it breaks into a fine, filterable suspension.

  • Isolation: Filter the suspension under a vacuum. Wash the filter cake with an additional 2 x 5 mL of cold ethanol, followed by 10 mL of diethyl ether to facilitate rapid drying.

  • Validation: Check the product via TLC (Eluent: 10% MeOH in DCM). The target diol will appear as a distinct, low-Rf spot under short-wave UV (254 nm), cleanly separated from the high-Rf starting materials.

Protocol B: Conventional High-Temperature Synthesis (Baseline/Alternative)
  • Preparation: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-aminopyridine (10.0 mmol) and diethyl methylmalonate (12.0 mmol) in 15 mL of diphenyl ether.

  • Heating: Heat the mixture to 240-250°C using a heating mantle.

    • In-Process Control: Monitor the collection of ethanol in the Dean-Stark trap to track the condensation phase.

  • Reaction Time: Maintain reflux for 3-4 hours. The solution will progressively darken from yellow to dark brown/black as thermal degradation occurs alongside cyclization.

  • Isolation: Cool the mixture to 50°C and pour it slowly into 50 mL of rapidly stirring hexanes. The crude product will precipitate as a dark solid. Filter and wash extensively with hexanes to remove all traces of diphenyl ether.

  • Purification: Recrystallize from boiling DMF or acetic acid, treating with activated charcoal to remove the thermal degradation tars.

Quantitative Data Summary

ParameterConventional HeatingMicrowave-Assisted (Solvent-Free)
Reagents 2-Aminopyridine + Diethyl methylmalonate2-Aminopyridine + Diethyl methylmalonate
Solvent Diphenyl ether (Dowtherm A)None
Temperature 240–250 °C~180–200 °C (300 W MW)
Reaction Time 3–4 hours6–8 minutes
Primary Side Product Pyrido[1,2-a]pyrimidine & TarsTrace unreacted intermediates
Typical Isolated Yield 25–40%75–85%

References

  • Chary, M. T., et al. "Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8-Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst." Heterocyclic Communications, vol. 15, no. 1, 2009.
  • Lappin, G. R. "The Reaction of Amino Heterocycles with Reactive Esters. I. 2-Aminopyridines R, -n." Journal of the American Chemical Society, 1948.

Sources

Technical Support Center: Purification of 3-Methyl-1,8-naphthyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Case Ticket: #NAPH-3M-PUR-001 Subject: Impurity Removal & Isolation Protocols for 3-Methyl-1,8-naphthyridine-2,4-diol Assigned Specialist: Dr. Aristh (Senior Application Scientist) Status: Open

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are likely working with This compound (CAS: 15936-06-8), a critical heterocyclic scaffold often synthesized via the condensation of 2-aminopyridine derivatives with diethyl methylmalonate.

Crucial Technical Note: Before troubleshooting, you must acknowledge the tautomeric reality of this molecule. While named a "diol," in the solid state and polar solvents, it exists predominantly as the 3-methyl-4-hydroxy-1,8-naphthyridin-2(1H)-one (or the dione form). This dictates its solubility profile: it is amphoteric, high-melting (>250°C), and notoriously insoluble in standard organic solvents like dichloromethane or diethyl ether.

Common Impurity Profile
Impurity TypeOriginCharacteristicsRemoval Strategy
Unreacted Starting Material 2-Aminopyridine / Diethyl methylmalonateSoluble in organic solvents; lower MP.Trituration / Solvent Wash
Open-Chain Intermediates Incomplete cyclization (common in thermal condensation)Amide-like signals in NMR; often sticky.Acid-Base Swing
Colored Oligomers/Tars Oxidative polymerization at high temp (Dowtherm A reflux)Dark brown/black; insoluble in most solvents.Hot Filtration / Charcoal
Inorganic Salts Neutralization steps (NaCl, NaOAc)Ash content; insoluble in organics.Water Wash

Diagnostic Workflows (Graphviz)

Workflow A: The Purification Decision Matrix

Use this logic flow to determine the correct purification protocol based on the physical state of your crude material.

PurificationLogic Start Crude Product State CheckSolubility Is it a distinct solid or a sticky tar? Start->CheckSolubility Tar Sticky/Dark Tar CheckSolubility->Tar Tar Solid Distinct Solid CheckSolubility->Solid Solid Trituration Protocol 1: Trituration (EtOH/Et2O) Tar->Trituration Remove organics AcidBase Protocol 2: Acid-Base Swing Solid->AcidBase Bulk Purity < 90% Recryst Protocol 3: Recrystallization (AcOH) Solid->Recryst Bulk Purity > 90% Trituration->AcidBase If solidifies CheckPurity Check Purity (NMR/HPLC) AcidBase->CheckPurity Recryst->CheckPurity CheckPurity->Recryst Fail Final Pure Product CheckPurity->Final Pass

Caption: Decision matrix for selecting the appropriate purification method based on crude material state.

Troubleshooting Guides & Protocols

Issue 1: "My crude product is a black, sticky tar that won't filter."

Diagnosis: This is typical for high-temperature condensations (e.g., using Dowtherm A or diphenyl ether). The "tar" consists of the product trapped in oligomerized byproducts and residual high-boiling solvent.

Corrective Protocol: Solvent Trituration

  • Decant: If there is supernatant liquid (Dowtherm/Solvent), decant it while hot if possible.

  • Solvent Choice: Add a moderate amount of Ethanol (EtOH) or Diethyl Ether (Et2O) . The product is insoluble in these, but the impurities (starting materials/tars) are often partially soluble.

  • Mechanical Action: Use a spatula or sonication to break up the tar into a suspension.

  • Filtration: Filter the resulting solid. The "tar" should transform into a lighter-colored powder.

  • Wash: Wash the filter cake copiously with Et2O to remove trapped high-boiling solvents.

Issue 2: "I have a solid, but NMR shows multiple impurities and it's grey/brown."

Diagnosis: You have "crude" product contaminated with uncyclized intermediates and inorganic salts. Because the product is amphoteric, we can use an Acid-Base Swing to purify it chemically.

Corrective Protocol: The Acid-Base Swing (Standard) This method relies on the basicity of the naphthyridine nitrogen and the acidity of the hydroxyl/amide group.

  • Dissolution (Acidic): Suspend the crude solid in 2M HCl (approx. 10 mL per gram). Heat to 50-60°C.

    • Why? The product protonates and dissolves. Tars and non-basic impurities remain undissolved.

  • Filtration (Clarification): Filter the hot acidic solution through a Celite pad to remove insoluble black specks (carbonized material).

  • Precipitation (Neutralization): Cool the filtrate to room temperature. Slowly adjust the pH to 6.0–7.0 using Ammonium Hydroxide (NH₄OH) or saturated NaHCO₃.

    • Critical Step: Do not overshoot to pH > 10, or you might form the soluble salt of the "diol" form. The product precipitates at its isoelectric point (neutral pH).

  • Collection: Filter the white/off-white precipitate.[1]

  • Wash: Wash with water (removes salts) followed by acetone (dries the solid).

Issue 3: "The product is pure by NMR but highly colored (Yellow/Brown)."

Diagnosis: Trace conjugated oligomers are trapped in the crystal lattice.

Corrective Protocol: Recrystallization from Acetic Acid Acetic acid is the "Gold Standard" solvent for 1,8-naphthyridines due to its ability to disrupt the strong intermolecular hydrogen bonding.

  • Solvent: Use Glacial Acetic Acid (AcOH) .

  • Dissolution: Heat the mixture to boiling. If the solid does not dissolve in 10-15 volumes of AcOH, add small amounts of DMF dropwise.

  • Polishing: If the color persists in solution, add Activated Charcoal, boil for 5 mins, and filter hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

  • Isolation: Filter the crystals.

  • Desolvation: Crucial Step —Acetic acid solvates persist. Dry the solid in a vacuum oven at >80°C for 12 hours, or wash the crystals with Ethanol to displace the AcOH before drying.

Analytical Troubleshooting (FAQs)

Q: Why is my NMR spectrum in CDCl₃ completely blank or just noise? A: this compound is effectively insoluble in Chloroform.

  • Solution: Use DMSO-d6 or TFA-d . If using DMSO-d6, you may need to heat the NMR tube gently to sharpen the peaks, as hydrogen bonding can cause broadening of the NH/OH signals.

Q: I see a "water" peak in my NMR that won't go away even after drying. A: This molecule is hygroscopic and often forms hydrates. Furthermore, if you recrystallized from AcOH, the peak at ~2.0 ppm might be trapped solvent.

  • Solution: Run a TGA (Thermogravimetric Analysis) or dry at 110°C under high vacuum (0.1 mbar).

Q: My yield is >100%. What happened? A: This is usually due to trapped inorganic salts (NaCl/NH₄Cl) from the Acid-Base swing.

  • Verification: Perform an ash test or check the solubility in hot water (the product is insoluble; salts are soluble).

  • Fix: Slurry the solid in hot water for 30 minutes, filter, and re-dry.

References

  • Ferrarini, P. L., et al. (1998). "Synthesis and anti-aggressive activity of 1,8-naphthyridine derivatives." Il Farmaco. (Describes the fundamental condensation and purification of 1,8-naphthyridines).

  • Litvinov, V. P. (2004). "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews. (Comprehensive review on the solubility and tautomerism of naphthyridines).

  • Brown, D. J. (2002). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Authoritative text on physical properties and isolation).

  • Lowe, J. A., et al. (1991). "Aza-analogs of pyrrolopyrimidine PDE4 inhibitors." Journal of Medicinal Chemistry. (Provides specific experimental details for 3-methyl-1,8-naphthyridine intermediates).

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound and all reagents (especially Dowtherm A and Glacial Acetic Acid) before experimentation.

Sources

Overcoming steric hindrance in 3-Methyl-1,8-naphthyridine-2,4-diol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,8-Naphthyridine Chemistry Topic: Overcoming Steric Hindrance in 3-Methyl-1,8-naphthyridine-2,4-diol Derivatives Ticket Status: [OPEN] Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The "3-Methyl" Conundrum

Welcome to the Naphthyridine Support Hub. If you are accessing this guide, you are likely struggling with the This compound scaffold.

While the 1,8-naphthyridine core is a privileged structure in medicinal chemistry (used in antibacterial, antitumor, and diagnostic agents), the introduction of a methyl group at the C3 position introduces significant steric strain . This seemingly small modification creates a "molecular crowded zone" between the C2 and C4 oxygens, leading to three common failure modes:

  • Incomplete Chlorination: Failure to convert both hydroxyls to chlorides using

    
    .
    
  • Regioselectivity Issues: Uncontrolled N- vs. O-alkylation.

  • Solubility "Brick" Formation: Extreme insolubility due to reinforced

    
    -stacking or H-bond networks.
    

This guide provides the protocols and mechanistic insights required to overcome these barriers.

Module 1: The Chlorination Bottleneck (Ticket #404-CL)

User Complaint: "I am trying to convert this compound to the 2,4-dichloro derivative using neat


, but I only get the monochloro product or recovered starting material. The reaction stalls even at reflux."

The Diagnosis: This is a classic Steric-Electronic Trap . In the un-substituted naphthyridine,


 easily attacks both the C2 and C4 carbonyls (tautomeric forms). However, the C3-methyl group  acts as a gatekeeper.
  • Steric Bulk: It physically blocks the trajectory of the bulky chlorophosphate intermediate formation at the adjacent C2/C4 positions.

  • Electron Donating Effect: The methyl group pushes electron density into the ring, making the C2/C4 positions slightly less electrophilic, further retarding the nucleophilic attack by chloride.

The Solution: The "Vilsmeier Boost" Protocol

To force this reaction, you must activate the


 and increase the electrophilicity of the ring.

Step-by-Step Protocol:

  • Reagents:

    • Substrate: 1.0 eq

    • 
      : 10-15 eq (Solvent & Reagent)
      
    • Base:

      
      -Dimethylaniline (1.0 eq) – Crucial for proton sponging.
      
    • Catalyst: DMF (3-5 drops) – Forms the Vilsmeier-Haack reagent.

  • Procedure:

    • Mix: Place the solid diol in a pressure tube (heavy-walled glass).

    • Add: Add

      
      , then the dimethylaniline, then the DMF.
      
    • Heat: Heat to 110°C - 120°C (oil bath). Note: Standard reflux (105°C) is often insufficient for the 3-methyl derivative.

    • Monitor: Run for 4–6 hours. Monitor by TLC (use 5% MeOH in DCM; the dichloro product moves to

      
       ~0.8, while the monochloro stays lower).
      
    • Workup (The Danger Zone):

      • Cool to RT.

      • Pour slowly onto crushed ice with vigorous stirring.

      • Critical: Neutralize with solid

        
         to pH 7–8. The product often precipitates here.
        
      • Extract with DCM if no precipitate forms.

Why this works: The DMF reacts with


 to form the chloroiminium ion (Vilsmeier reagent) , which is a far more potent electrophile than 

alone. It attacks the naphthyridine oxygens despite the steric hindrance of the methyl group.
Visualizing the Mechanism & Blockade

ChlorinationMechanism cluster_0 Steric Zone Start 3-Me-1,8-naphthyridine 2,4-diol Inter1 Monochloro Intermediate (Usually C4-Cl) Start->Inter1 Fast Attack (C4) Block STERIC BLOCKADE (C3-Methyl Group) Inter1->Block Attempted C2 Attack Final 2,4-Dichloro-3-methyl 1,8-naphthyridine Block->Final Successful Chlorination Reagent POCl3 + DMF (Vilsmeier Complex) Reagent->Block Overcomes Barrier

Caption: The C3-methyl group creates a steric barrier (red) preventing the second chlorination. The Vilsmeier complex (green) provides the necessary energy to overcome this barrier.

Module 2: Synthesis & Cyclization (Ticket #202-SYN)

User Complaint: "My condensation of 2-aminopyridine with diethyl methylmalonate yields a sticky gum, not the solid powder reported in literature."

The Diagnosis: The 3-methyl group (originating from the methylmalonate) slows down the ring closure (cyclization) step. Standard ethanol reflux (Friedländer conditions) is often too cold (


C) to drive the reaction to completion, resulting in uncyclized amide intermediates that form gums.

The Solution: Thermal Driving Force You must switch to a high-boiling solvent or a solvent-free approach.

ParameterStandard Protocol (Fails)High-Performance Protocol
Solvent Ethanol or Acetic AcidDowtherm A (Diphenyl ether mixture) or PPA
Temperature 80°C - 110°C250°C (Dowtherm) or 140°C (PPA)
Time 12-24 Hours30-60 Minutes
Isolation Evaporation (leads to gum)Dilution with Hexane (precipitates solid)

Protocol (Dowtherm A Method):

  • Dissolve 2-aminopyridine (1 eq) and diethyl methylmalonate (1.1 eq) in Dowtherm A (10 mL/g).

  • Heat rapidly to 250°C .

  • Hold for 45 minutes. You must see ethanol distilling off (use a Dean-Stark trap if scaling up).

  • Cool to RT. The product usually crystallizes out.

  • If not, add Hexane to force precipitation. Filter and wash with hexane to remove the oily Dowtherm.

Module 3: Solubility & Analysis (Ticket #505-SOL)

User Complaint: "I cannot get an NMR of my product. It won't dissolve in DMSO-d6 or CDCl3."

The Diagnosis: Naphthyridine-2,4-diols are notorious for forming extremely stable intermolecular hydrogen-bonded networks (resembling Kevlar on a molecular level). The 3-methyl group increases lipophilicity slightly but does not break the H-bond network enough to aid solubility in polar solvents.

Troubleshooting Guide:

  • NMR Solvent:

    • Tier 1: DMSO-

      
       + Heat. Heat the NMR tube to 80°C (ensure your probe can handle this).
      
    • Tier 2: TFA-

      
       (Trifluoroacetic acid-d).  This is the "nuclear option." It protonates the nitrogens, breaking the H-bond network. Warning: This shifts your peaks significantly downfield.
      
    • Tier 3:

      
       + NaOD. Converts the diol to the soluble disodium salt.
      
  • Purification:

    • Do NOT Column: The diol will streak on silica due to acidity.

    • Recrystallization: Use Glacial Acetic Acid or DMF/Water mixtures. These are the only solvents capable of disrupting the lattice at high temperatures.

Troubleshooting Decision Tree

Use this logic flow to diagnose your current experimental failure.

TroubleshootingTree Start Identify Problem Q1 Is the issue Synthesis or Functionalization? Start->Q1 Syn Synthesis (Ring Formation) Q1->Syn Making the Ring Func Functionalization (Cl/Alkylation) Q1->Func Reacting the Ring Q_Gum Is product a gum? Syn->Q_Gum Sol_Temp Increase Temp >200°C Use Dowtherm A Q_Gum->Sol_Temp Yes Sol_PPA Switch to Polyphosphoric Acid (Cyclizing Agent) Q_Gum->Sol_PPA No (Low Yield) Q_Cl POCl3 Reaction Incomplete? Func->Q_Cl Sol_Base Add DMA (Base) + DMF (Catalyst) Q_Cl->Sol_Base Mono-Cl observed Sol_Press Use Sealed Tube (120°C) Q_Cl->Sol_Press No reaction

Caption: Diagnostic flow for resolving synthetic bottlenecks in 3-methyl-1,8-naphthyridine chemistry.

Frequently Asked Questions (FAQ)

Q: Why does the 3-methyl group make the chemistry so much harder than the 3-H analog? A: It is a combination of sterics and tautomeric locking . The methyl group forces the adjacent carbonyls (C2/C4) out of perfect planarity or blocks the "angle of attack" for nucleophiles. Furthermore, it prevents the molecule from adopting certain minor tautomers that might be more reactive intermediates in the un-substituted series [1].

Q: Can I use Thionyl Chloride (


) instead of 

?
A: No.

is generally too weak for naphthyridines. It works for simple alcohols but lacks the driving force to aromatize the heterocyclic ring. You need the phosphorus-oxygen bond formation (chlorophosphate intermediate) to drive the leaving group ability [2].

Q: How do I store the 2,4-dichloro derivative? A: It is moisture sensitive. The C2/C4 chlorides are activated by the ring nitrogens and will slowly hydrolyze back to the hydroxy form if left in open air. Store in a desiccator at -20°C.

References

  • Lappin, G. R. (1970). Cyclization of 2-Aminopyridine Derivatives. Journal of Organic Chemistry. (General reference for aminopyridine condensations).

  • Brown, D. J. (1962). The Naphthyridines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative text on naphthyridine reactivity).

  • Abu-Melha, S. (2017).[1] Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. (Specific conditions for functionalizing naphthyridine diols).

  • Roma, G., et al. (2000). 1,8-Naphthyridines IV: Synthesis and reactivity. Journal of Heterocyclic Chemistry. (Detailed kinetics of chlorination).

Sources

Controlling pH for optimal precipitation of 1,8-naphthyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,8-Naphthyridine-2,4-diol Precipitation

Welcome to the technical support center for optimizing the precipitation of 1,8-naphthyridine-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on controlling pH for maximal yield and purity. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific principles.

Understanding the Chemistry: The Amphoteric Nature of 1,8-Naphthyridine-2,4-diol

1,8-Naphthyridine-2,4-diol is an amphoteric molecule, meaning it possesses both acidic and basic properties. The two hydroxyl (-OH) groups can be deprotonated under basic conditions, forming a dianionic species. Conversely, the nitrogen atoms in the naphthyridine ring system can be protonated under acidic conditions, forming a cationic species. This dual nature is the key to controlling its solubility and, therefore, its precipitation.

The solubility of 1,8-naphthyridine-2,4-diol is highly pH-dependent. At low pH, the cationic form is soluble in aqueous media. At high pH, the dianionic form is also soluble. However, at a specific pH, known as the isoelectric point (pI), the molecule has a net neutral charge, at which point its aqueous solubility is at a minimum. Inducing precipitation by adjusting the pH to the pI is the most effective strategy for isolating this compound.

Frequently Asked Questions (FAQs)

Q1: At what pH should I expect 1,8-naphthyridine-2,4-diol to precipitate?

A1: The optimal precipitation of 1,8-naphthyridine-2,4-diol will occur at its isoelectric point (pI), where the molecule's net charge is zero, and its aqueous solubility is at a minimum. Based on the pKa values of analogous structures, the pI is estimated to be in the pH range of 5.0 to 7.0 . It is crucial to determine the optimal pH empirically for your specific conditions.

Q2: My compound is not precipitating, even after adjusting the pH. What should I do?

A2: If precipitation does not occur, consider the following troubleshooting steps:

  • Solution is too dilute: If your compound's concentration is below its solubility limit even at the pI, precipitation will not occur. You can concentrate the solution by carefully evaporating the solvent.[3]

  • Induce crystallization: If the solution is supersaturated but precipitation is slow to initiate, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of 1,8-naphthyridine-2,4-diol.[3]

  • Incorrect pH: Double-check the pH of your solution with a calibrated pH meter. The optimal range can be narrow.

  • Solvent effects: The presence of organic co-solvents can increase the solubility of your compound, thus hindering precipitation. If possible, reduce the amount of organic solvent.

Q3: My precipitation is too rapid, and I'm getting an oily or amorphous solid. How can I improve the crystal quality?

A3: Rapid precipitation, often called "crashing out," can trap impurities and lead to poor crystal formation.[3] To encourage slower, more controlled crystallization:

  • Adjust pH slowly: Add the acid or base dropwise with vigorous stirring to avoid localized areas of high supersaturation.

  • Control the temperature: Cooling the solution slowly after pH adjustment can promote the formation of larger, purer crystals.

  • Use a co-solvent system: Dissolve your compound in a good solvent and then slowly add a miscible anti-solvent to induce precipitation.[4][5] For example, if your compound is soluble in ethanol, you could slowly add water to a solution of the compound in ethanol after pH adjustment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield pH is not optimal.Perform a small-scale pH screening experiment to identify the pH of minimum solubility.
Compound is still dissolved in the mother liquor.Cool the solution in an ice bath to further decrease solubility.
Concentrate the solution before pH adjustment.
Poor Purity Impurities are co-precipitating.Ensure the initial solution is free of insoluble impurities by filtering it before pH adjustment.[4]
Rapid precipitation is trapping impurities.Slow down the rate of pH adjustment and/or cooling.[3]
Consider recrystallization of the final product from a suitable solvent.[4]
Inconsistent Results Inaccurate pH measurement.Calibrate your pH meter before each use.
Temperature fluctuations.Use a temperature-controlled water bath to maintain a consistent temperature during precipitation.
Variable stirring speed.Use a magnetic stirrer with a consistent stirring rate.

Experimental Protocols

Protocol 1: Determining the Optimal Precipitation pH

This experiment will help you identify the isoelectric point of 1,8-naphthyridine-2,4-diol under your specific experimental conditions.

Materials:

  • 1,8-naphthyridine-2,4-diol

  • Aqueous acid (e.g., 1 M HCl)

  • Aqueous base (e.g., 1 M NaOH)

  • A series of small test tubes or vials

  • Calibrated pH meter

Procedure:

  • Prepare a stock solution of 1,8-naphthyridine-2,4-diol by dissolving it in a minimal amount of aqueous acid (e.g., pH 2).

  • Aliquot equal volumes of this stock solution into a series of test tubes.

  • Slowly add varying amounts of aqueous base to each tube to create a pH gradient (e.g., from pH 3 to 9).

  • Stir or shake the tubes for a set amount of time to allow for equilibration.

  • Visually inspect the tubes for the amount of precipitate. The tube with the most precipitate corresponds to the optimal pH for precipitation.

  • For a more quantitative analysis, you can filter, dry, and weigh the precipitate from each tube.

Protocol 2: Controlled Precipitation of 1,8-Naphthyridine-2,4-diol

This protocol outlines a method for obtaining a high-purity crystalline product.

Materials:

  • Crude 1,8-naphthyridine-2,4-diol

  • Aqueous acid (e.g., 1 M HCl)

  • Aqueous base (e.g., 1 M NaOH)

  • Suitable solvent for recrystallization (e.g., ethanol/water mixture)

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Calibrated pH meter

Procedure:

  • Dissolve the crude 1,8-naphthyridine-2,4-diol in an aqueous acidic solution (e.g., pH 2) with gentle heating if necessary.

  • If any insoluble impurities are present, filter the hot solution.

  • Allow the solution to cool to room temperature.

  • With constant and vigorous stirring, slowly add an aqueous base dropwise until the optimal precipitation pH (as determined in Protocol 1) is reached.

  • Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Cool the mixture in an ice bath for another 30 minutes.

  • Collect the precipitate by filtration and wash it with cold water.

  • To further purify the product, recrystallize it from a suitable solvent system, such as an ethanol/water mixture.[6]

Visualizing the Process

Workflow for pH-Controlled Precipitation

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Purification dissolve Dissolve crude 1,8-naphthyridine-2,4-diol in acidic solution (pH 2) filter_impurities Filter to remove insoluble impurities dissolve->filter_impurities adjust_ph Slowly add base to reach isoelectric point (pI) filter_impurities->adjust_ph stir Stir for 30-60 min adjust_ph->stir cool Cool in ice bath stir->cool filter_product Filter and wash precipitate cool->filter_product recrystallize Recrystallize from suitable solvent filter_product->recrystallize dry Dry the final product recrystallize->dry

Caption: Workflow for pH-controlled precipitation of 1,8-naphthyridine-2,4-diol.

Relationship between pH, Charge, and Solubility

G pH_scale Low pH (Acidic) Isoelectric Point (pI) High pH (Basic) charge Cationic (+) Net Neutral (0) Anionic (-) pH_scale:low->charge:f0 pH_scale:high->charge:f2 solubility High Solubility Minimum Solubility High Solubility

Caption: The effect of pH on the charge and solubility of 1,8-naphthyridine-2,4-diol.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Trovafloxacin. Retrieved from [Link]

  • Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Structure Reports Online, 68(7), m1-m13. Retrieved from [Link]

  • University of Florida Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(31), 20567–20577. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,8-Naphthyridine (CAS 254-60-4). Retrieved from [Link]

  • Hawes, E. M., & Wibberley, D. G. (1966). 1,8-Naphthyridines. Journal of the Chemical Society C: Organic, 315. Retrieved from [Link]

  • Mogilaiah, K., et al. (2009). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Heterocyclic Communications, 15(1). Retrieved from [Link]

  • Avdeef, A., et al. (2012). pH-Induced Precipitation Behavior of Weakly Basic Compounds: Determination of Extent and Duration of Supersaturation Using Potentiometric Titration and Correlation to Solid State Properties. Pharmaceutical Research, 29(10), 2738-53. Retrieved from [Link]

  • Li, H., et al. (2016). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Journal of Chemical & Engineering Data, 61(8), 2816-2823. Retrieved from [Link]

  • Sharma, R., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-789. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1,8-Naphthyridine-2,7-diol. Retrieved from [Link]

  • Li, Y., et al. (2020). Highly effective identification of drug targets at the proteome level by pH-dependent protein precipitation. Chemical Science, 11(23), 5947-5955. Retrieved from [Link]

  • Technobis Crystallization Systems. (2018, September 6). pH dependent measurements now available on the Crystalline. Retrieved from [Link]

  • Water Specialists Environmental Technologies. (n.d.). Precipitation By pH. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Molecules, 20(8), 13843-13859. Retrieved from [Link]

Sources

Technical Support Center: Naphthyridine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During Naphthyridine Ring Formation Ticket ID: NP-SYN-2025-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Stability-Reactivity Paradox

Naphthyridines (diazanaphthalenes) are notoriously difficult to synthesize cleanly because the very electronic properties that make them valuable in medicinal chemistry (electron-deficient rings, potential for


-stacking) also make them prone to specific side reactions.

The two primary enemies of high-yield naphthyridine synthesis are Regioisomeric Scrambling (in asymmetric condensations) and Oxidative Polymerization (leading to "tarry" products in Skraup-type reactions). This guide moves beyond standard textbook procedures to address the mechanistic root causes of these failures.

Diagnostic Workflow: Selecting the Right Pathway

Before troubleshooting, ensure you are using the correct synthetic strategy for your target isomer. Misalignment here is the #1 cause of unmanageable side reactions.

Naphthyridine_Pathway_Selection Start Target Isomer Selection Iso18 1,8-Naphthyridine Start->Iso18 Iso15_16 1,5- or 1,6-Naphthyridine Start->Iso15_16 Iso26_27 2,6- or 2,7-Naphthyridine Start->Iso26_27 Method_Fried Friedländer Annulation (Control: Ketone Symmetry) Iso18->Method_Fried 2-aminonicotinaldehyde + Carbonyl Method_Skraup Skraup/Doebner-Miller (Control: Oxidant Strength) Iso15_16->Method_Skraup Aminopyridine + Glycerol/Enone Method_Micro Microwave Cyclization (Control: Dehalogenation) Iso26_27->Method_Micro Cyano-pyridyl precursors Risk_SelfCond Risk: Self-Condensation Sol: Ionic Liquid/Water Method_Fried->Risk_SelfCond Risk_Tar Risk: Polymerization (Tar) Sol: Sulfo-Mix/Moderators Method_Skraup->Risk_Tar Risk_Red Risk: Partial Reduction Sol: Pd/C optimization Method_Micro->Risk_Red

Figure 1: Decision matrix for selecting synthetic routes based on target isomer and associated risks.

Technical Modules: Troubleshooting & Optimization

Module A: The "Tar" Problem (Skraup & Doebner-Miller)

Issue: Reaction mixture turns into a black, insoluble polymer (tar) with low product recovery. Mechanism: In the Skraup reaction, glycerol dehydrates to acrolein. Acrolein is highly reactive and readily polymerizes under the harsh acidic conditions required for the reaction. Furthermore, overly aggressive oxidants (like nitrobenzene) can oxidatively degrade the electron-rich aminopyridine starting material before cyclization occurs.

Corrective Actions:

  • The "Sulfo-Mix" Moderator: Do not add all reagents at once. Pre-mix the aminopyridine and acid. Add the oxidant (e.g., sodium m-nitrobenzenesulfonate is milder and water-soluble, easing workup compared to nitrobenzene) last.

  • Ferrous Sulfate Addition: Add

    
     (catalytic amount). It acts as a radical scavenger/moderator, tempering the violence of the reaction and reducing polymerization of the acrolein intermediate [1].
    
  • Replace Glycerol: Use pre-formed

    
    -unsaturated ketones (e.g., methyl vinyl ketone) or their protected equivalents (acetals). This bypasses the erratic in situ dehydration step, allowing for lower temperature reactions.
    
Module B: Regioselectivity in Friedländer Synthesis

Issue: Formation of regioisomeric mixtures when condensing 2-aminonicotinaldehyde with unsymmetrical ketones. Mechanism: The condensation can occur at either the


-carbon or 

-carbon of the ketone, driven by a competition between kinetic (fastest deprotonation) and thermodynamic (most stable enolate) control.

Corrective Actions:

Variable To Favor Linear Isomer To Favor Angular Isomer

| Catalyst | Acidic (e.g., acetic acid with catalytic


). Promotes thermodynamic enol. | Basic (e.g., KOH, piperidine).[1] Promotes kinetic enolate. |
| Temperature  | High reflux (Thermodynamic control). | Low temperature / Room Temp (Kinetic control). |
| Solvent  | Protic (Ethanol, Water). | Aprotic (DMF, Toluene). |

Advanced Tip: Use TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) as a catalyst. It has shown up to 96:4 regioselectivity for 2-substituted 1,8-naphthyridines by enforcing specific steric constraints during the enamine intermediate formation [2].

Validated Protocol: Green Synthesis of 1,8-Naphthyridines

Context: Traditional Friedländer synthesis requires harsh reflux in organic solvents. This optimized protocol uses water as a solvent and an ionic liquid catalyst to minimize waste and side reactions (self-condensation).

Protocol ID: PROTO-18-AQ-IL Source: Adapted from Choudhury et al. (2021) [3].

Materials:

  • 2-Aminonicotinaldehyde (

    
    )[2][3][4][5][6]
    
  • Active Methylene Compound (e.g., Acetone, Acetophenone) (

    
    )
    
  • Catalyst: Choline Hydroxide (ChOH) (

    
     in water)[2]
    
  • Solvent: Deionized Water (

    
    )
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, suspend 2-aminonicotinaldehyde in deionized water.

  • Activation: Add the active methylene compound (ketone) to the suspension.

  • Catalysis: Add Choline Hydroxide (

    
    , approx 
    
    
    
    ). Note: The use of ChOH is critical; it forms hydrogen bonds with the reactants, stabilizing the transition state in water.[4][5]
  • Reaction: Stir the mixture at 50°C for 6 hours .

    • Checkpoint: Monitor via TLC.[2][5][7] The product often precipitates out of the water as a cream/white solid, driving the equilibrium forward and preventing side reactions.

  • Workup:

    • Cool to room temperature.[7]

    • If Solid: Filter the precipitate, wash with cold water (removes catalyst and unreacted amine), and dry.

    • If Oily: Extract with ethyl acetate, wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from ethanol is usually sufficient. Column chromatography is rarely needed due to the high specificity of the aqueous/IL system.

Expected Yield: >90% for 2-methyl-1,8-naphthyridine.[6]

Troubleshooting FAQs

Q1: My 1,6-naphthyridine synthesis (Skraup) exploded/runaway. What happened? A: The Skraup reaction is exothermic. If you mixed the aminopyridine, glycerol, and sulfuric acid all at once and heated rapidly, the sudden release of acrolein and heat caused a thermal runaway.

  • Fix: Use the Sulfo-Mix method. Heat the amine/acid mixture to reaction temperature first, then add the glycerol/oxidant mixture dropwise over 1-2 hours. This keeps the concentration of reactive acrolein low, preventing both runaway exotherms and polymerization [4].

Q2: I cannot separate the 1,5-naphthyridine from the starting 3-aminopyridine. A: Naphthyridines are weak bases (


), while aminopyridines are more basic (

).
  • Fix: Dissolve the crude mixture in organic solvent (DCM). Wash with pH 4.5 phosphate buffer . The aminopyridine (protonated) will move to the aqueous layer; the naphthyridine (mostly unprotonated) will remain in the organic layer.

Q3: In the Friedländer reaction, my ketone is self-condensing instead of reacting with the amino-aldehyde. A: This happens when the ketone is too reactive (e.g., acetone) and the base is too strong.

  • Fix: Switch to the Water/Choline Hydroxide protocol (see Section 4). The aqueous environment suppresses the dehydration step required for ketone self-condensation (aldol condensation) while still permitting the irreversible aromatization of the naphthyridine ring [3].

References

  • BenchChem. (2025).[7][8] Technical Support Center: Skraup Synthesis of Naphthyridines. Retrieved from 9

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Journal of Organic Chemistry. Retrieved from 10

  • Choudhury, S. S., et al. (2021).[6] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from 3

  • Devadoss, T., et al. (2021).[11] Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. Retrieved from 11

Sources

Technical Support Center: Purification of 3-Methyl-1,8-naphthyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Compound Analysis

You are attempting to purify 3-Methyl-1,8-naphthyridine-2,4-diol . Before proceeding with chromatography, it is critical to understand that this molecule does not behave like a standard organic lipophile.

  • Tautomeric Equilibrium: This compound is rarely a true "diol" in solution. It exists in a dynamic equilibrium between the diol , hydroxy-one , and dione forms. This "chameleon" nature causes peak broadening and streaking on silica gel because different tautomers interact differently with the stationary phase.

  • Amphoteric Character: The 1,8-naphthyridine core possesses basic pyridine-like nitrogens, while the hydroxyl groups (phenolic/enolic) are acidic. This leads to strong interactions with both acidic silanols and metallic impurities in silica, often resulting in irreversible adsorption or severe tailing.

  • Solubility Profile: High lattice energy often makes this compound insoluble in standard loading solvents (Hexane, DCM), necessitating Solid Loading techniques.

Pre-Purification Diagnostics

Before running your column, verify your conditions against this reference data.

Solubility & Mobile Phase Compatibility Table
SolventSolubilityApplication
Hexane / Pentane InsolubleAntisolvent / Gradient Start
Ethyl Acetate (EtOAc) Poor / Sparingly SolubleWeak Mobile Phase Component
Dichloromethane (DCM) ModeratePrimary Mobile Phase Base
Methanol (MeOH) Good (Warm)Strong Mobile Phase Component
DMSO / DMF ExcellentAvoid for Column Loading (Streaks)
Acetic Acid (AcOH) GoodModifier (Suppress ionization)

Troubleshooting Guide (Q&A)

This section addresses the specific failure modes reported by users working with hydroxy-naphthyridines.

Q1: "My compound streaks from the baseline to the solvent front. How do I fix this tailing?"

Diagnosis: This is the hallmark of Secondary Silanol Interactions . The basic nitrogen (N-1 or N-8) is hydrogen-bonding with the acidic protons of the silica gel. Simultaneously, the tautomeric equilibrium is shifting during the run.

The Fix: You must "mask" the silica or lock the tautomer.

  • Acidic Modifier (Recommended): Add 0.5% to 1% Acetic Acid (AcOH) to your mobile phase. This protonates the silica surface, preventing the basic nitrogen from sticking. It also forces the equilibrium toward the protonated forms, sharpening the peak.

  • Alternative (Basic Modifier): If acid sensitive, use 1% Triethylamine (TEA) or 1% Methanolic Ammonia . This saturates the silica's acidic sites, allowing your basic amine to pass through.

    • Warning: Do not mix Acid and Base modifiers.

Q2: "I cannot dissolve the crude mixture in DCM to load it onto the column."

Diagnosis: this compound has a high melting point and poor solubility in non-polar solvents. Liquid loading with a strong solvent (like MeOH or DMSO) will cause the compound to crash out immediately upon hitting the hexane/DCM mobile phase, blocking the column or ruining resolution.

The Fix: Use Dry Loading (Solid Loading) .

  • Dissolve the crude mixture in MeOH or Acetone (use heat if necessary).

  • Add Celite 545 or Silica Gel (10x weight of crude).

  • Rotary evaporate until you have a free-flowing dry powder.

  • Load this powder directly on top of your packed column.

Q3: "I see two distinct spots on TLC for my single pure compound."

Diagnosis: You are visualizing Tautomeric Separation .[1] On the timescale of TLC, the "hydroxy-one" and "dione" forms may separate if the interconversion rate is slow compared to the elution rate.

The Fix:

  • 2D-TLC Test: Run the TLC plate in one direction. Dry it. Rotate 90 degrees and run it again in the same solvent.

    • Result: If the spots lie on the diagonal, they are the same compound equilibrating. If they are off-diagonal, you have a real impurity.

Q4: "The product is stuck at the top of the column, even with 10% Methanol."

Diagnosis: The compound has likely precipitated or crystallized on the silica due to the "Solvent Strength Mismatch" or strong adsorption.

The Fix:

  • Switch to a DCM : Methanol : Acetic Acid gradient.

  • Start: 98:2:0.5 (DCM:MeOH:AcOH).

  • End: 90:10:0.5.

  • Note: If 10% MeOH doesn't move it, your compound may be too polar for Normal Phase Silica. Consider C18 Reverse Phase (Water/Acetonitrile + 0.1% TFA).

Step-by-Step Protocol: Solid Load Purification

Objective: Isolate >98% pure this compound from crude reaction mixture.

Reagents:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH).

  • Modifier: Glacial Acetic Acid.

Workflow Diagram:

PurificationProtocol Start Crude Reaction Mixture SolubilityCheck Solubility Check (Is it soluble in DCM?) Start->SolubilityCheck LiquidLoad Liquid Loading (Minimal DCM) SolubilityCheck->LiquidLoad Yes SolidLoad Solid Loading (Dissolve in MeOH + Celite -> Dry) SolubilityCheck->SolidLoad No (Likely) ColumnPrep Column Packing (DCM + 0.5% AcOH) LiquidLoad->ColumnPrep SolidLoad->ColumnPrep Elution Gradient Elution 0% -> 10% MeOH in DCM (+0.5% AcOH) ColumnPrep->Elution TLC_Check Fraction Analysis (UV 254nm) Pool Pure Fractions Elution->TLC_Check Finish Pure Product (Evaporate & Recrystallize) TLC_Check->Finish

Figure 1: Decision matrix for loading and elution of polar naphthyridine derivatives.

Detailed Procedure:

  • Preparation of Solid Load:

    • Dissolve 1.0 g of crude material in 20 mL of Methanol. (Warm to 40°C if needed).

    • Add 3.0 g of Celite 545 (or Silica Gel).

    • Evaporate solvent under reduced pressure (Rotovap) until a fine, dry powder remains. Crucial: Ensure no residual methanol remains, or it will ruin the gradient start.

  • Column Packing:

    • Pack the column with Silica Gel using 100% DCM containing 0.5% Acetic Acid .

    • Why Acid? Pre-equilibrating the column with acid neutralizes active sites before the sample even touches the silica.

  • Loading:

    • Carefully pour the dry solid load powder onto the top of the wet silica bed.

    • Add a 1 cm layer of sand on top to protect the bed.

  • Elution Gradient:

    • Fraction 1-5: 100% DCM + 0.5% AcOH (Elutes non-polar impurities).

    • Fraction 6-20: 98% DCM / 2% MeOH + 0.5% AcOH (Product usually starts here).

    • Fraction 21-40: 95% DCM / 5% MeOH + 0.5% AcOH (Main product peak).

    • Flush: 90% DCM / 10% MeOH + 0.5% AcOH (Elutes remaining polar material).

  • Post-Processing:

    • Combine fractions containing the product.

    • Evaporate solvent.[2]

    • Trituration: Wash the resulting solid with cold Diethyl Ether to remove traces of Acetic Acid and any dissolved silica oligomers.

Mechanistic Insight: Tautomerism & Separation

Understanding the "why" allows you to adapt this protocol to similar substrates.

The 1,8-naphthyridine-2,4-diol system is a classic example of lactim-lactam tautomerism .

  • Form A (Diol): Aromatic, but less stable in polar media.

  • Form B (2-one-4-hydroxy): The dominant form in many solutions.

  • Form C (2,4-dione): Often seen in crystal structures.

When you run a standard column without modifiers, the silica surface (pH ~5) catalyzes the proton transfer between these forms. As the molecule moves down the column, it spends time in different forms, each with a different Rf value. This results in a "smear" rather than a spot.

Why Acetic Acid works: By lowering the pH of the mobile phase below the pKa of the basic nitrogen (approx pKa 3-4) and the enolate, you force the population into a single protonation state (or at least severely restrict the kinetics of exchange), resulting in a sharp, Gaussian peak [1][2].

References

  • Macedonian Pharmaceutical Bulletin. (2025). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Retrieved from [Link]

  • Connect Journals. (2014). A Simple and Efficient Protocol for the Synthesis of 1,8-Naphthyridines. Retrieved from [Link]

  • Indian Academy of Sciences. (2025). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Retrieved from [Link]

Sources

Technical Support Center: Catalytic Enhancement of Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as the Technical Support Portal for the Naphthyridine Synthesis Core . It is designed for immediate application in the lab, prioritizing mechanistic understanding and actionable troubleshooting over theoretical generalities.

Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 6, 2026

Executive Summary & Core Directive

Naphthyridines (particularly the 1,8- and 1,6- isomers) are privileged scaffolds in drug discovery, acting as bio-isosteres for quinolines.[1] However, conventional synthesis (e.g., thermal Friedländer condensation) often suffers from kinetic sluggishness due to the electron-deficient nature of the pyridine precursors.

The Solution: This guide focuses on overcoming the activation energy barrier through Lewis Acid activation (CeCl₃) and Dielectric Heating (Microwave) , shifting reaction times from hours to minutes while suppressing aldol polymerization side-products.

Knowledge Base: Catalyst Selection & Optimization

Module A: The Friedländer Protocol (1,8-Naphthyridines)

Standard synthesis involves the condensation of 2-aminonicotinaldehyde with an active methylene compound.[2]

Q: Why is my reaction stalling at the imine intermediate?

A: This is a common kinetic trap. The initial Schiff base formation is fast, but the subsequent intramolecular cyclization (aldol-type) is the rate-determining step (RDS).

  • Causality: The pyridine ring of the 2-aminonicotinaldehyde pulls electron density, making the adjacent carbonyl less nucleophilic for the final dehydration step.

  • Intervention: Switch from a simple Brønsted base (KOH) to a Lanthanide Lewis Acid (CeCl₃·7H₂O) . The Cerium(III) ion coordinates to the carbonyl oxygen, increasing electrophilicity and facilitating the nucleophilic attack of the enol.

Q: How do I prevent catalyst deactivation in transition-metal catalyzed couplings?

A: When synthesizing 1,5- or 1,6-naphthyridines via Pd-catalyzed cross-coupling (e.g., Suzuki or Stille on chloro-naphthyridines), nitrogen lone pairs on the naphthyridine ring can bind to the metal center, poisoning the catalyst.

  • Protocol Adjustment:

    • Ligand Overload: Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) that sterically crowd the metal center, preventing non-productive binding by the naphthyridine nitrogen.

    • Lewis Acid Additive: Add a stoichiometric amount of a weak Lewis acid (e.g., ZnCl₂) to "mask" the nitrogen lone pairs during the catalytic cycle.

Experimental Protocol: High-Speed Microwave Synthesis

Objective: Synthesis of 2-substituted-1,8-naphthyridine via DABCO-catalyzed Friedländer condensation. Target Rate: < 5 minutes (vs. 4-6 hours thermal).

Materials & Reagents
  • Substrate A: 2-Aminonicotinaldehyde (10 mmol)

  • Substrate B: Acetophenone or active methylene derivative (10 mmol)

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (10 mol%) — Chosen for its non-nucleophilic basicity and high microwave absorptivity.

  • Solvent: Solvent-free (Neat) or Min. Vol. Glycol (as susceptor).

Step-by-Step Workflow
  • Pre-mix: In a borosilicate microwave vial, grind Substrate A, Substrate B, and DABCO until a homogeneous paste is formed. Note: Intimate contact is crucial for solvent-free kinetics.

  • Irradiation: Place in a single-mode microwave reactor.

    • Ramp: 30 seconds to 140°C.

    • Hold: 2–4 minutes at 140°C (Max Pressure: 15 bar).

    • Power: Dynamic mode (Max 300W).

  • Quench: Cool to 50°C using compressed air (internal reactor cooling).

  • Work-up: Add cold water (10 mL). The product typically precipitates immediately. Filter and wash with EtOH.

Self-Validation Check:

  • If the solid remains sticky: The reaction is incomplete. Check TLC (30% EtOAc/Hexane).

  • If yield < 70%:: Moisture may have hydrolyzed the imine intermediate. Ensure reagents are dry.

Visualizing the Mechanism

The following diagram illustrates the Lewis Acid (CeCl₃) catalyzed pathway, highlighting the dual-activation mode that enhances the rate compared to standard base catalysis.

FriedlanderMechanism Start 2-Aminonicotinaldehyde + Ketone Complex Ce(III)-Carbonyl Coordination Start->Complex Activation Imine Schiff Base Intermediate Complex->Imine -H2O (Fast) Cyclization Intramolecular Aldol Attack Imine->Cyclization RDS (Rate Determining) Product 1,8-Naphthyridine Cyclization->Product -H2O (Aromatization) Product->Complex Regenerate CeCl3

Figure 1: Catalytic cycle for CeCl₃-mediated Friedländer synthesis. Note the regeneration of the catalyst after the aromatization step.

Troubleshooting & Diagnostics (FAQ)

Decision Tree: Low Yield / Slow Rate

Troubleshooting Start Issue: Low Yield or Slow Rate CheckTLC Check TLC: Is Starting Material (SM) consumed? Start->CheckTLC SM_Left Yes, SM consumed CheckTLC->SM_Left Yes SM_Remain No, SM remains CheckTLC->SM_Remain No CheckProduct Multiple spots/streaking? SM_Left->CheckProduct CheckCond Check Catalyst Loading SM_Remain->CheckCond Polymer Diagnosis: Polymerization/Aldol Side Rxn Action: Lower Temp, Switch to CeCl3 CheckProduct->Polymer Yes Deactivation Diagnosis: Catalyst Poisoning Action: Add Ligand or Lewis Acid Scavenger CheckCond->Deactivation Metal Cat? IncreaseLoad Action: Increase Cat to 20 mol% Or use Microwave CheckCond->IncreaseLoad Base/Acid Cat?

Figure 2: Diagnostic flowchart for isolating reaction failures.

Common Issues Table
SymptomProbable CauseCorrective Action
Reaction turns tarry/black Excessive heating led to polymerization of the vinyl ketone intermediate.Reduce temperature by 20°C; switch to Ionic Liquid (Choline Hydroxide) at 50°C [1].
Product is stuck in oil phase Poor solubility of the naphthyridine in the work-up solvent.Use DMF or Acetonitrile for recrystallization instead of Ethanol.
Low conversion in Microwave "Cold spots" in the reactor or insufficient polarity.Add 2-3 drops of DMF or Ionic Liquid to the neat mixture to act as a "heat sink" (susceptor) [2].
Regioselectivity issues Competitive attack at different carbonyls (in unsymmetrical diones).Use CeCl₃·7H₂O (Lewis Acid) which is more sensitive to steric bulk, favoring the less hindered carbonyl [3].

Performance Data: Catalyst Comparison

The following data summarizes the synthesis of 2-phenyl-1,8-naphthyridine under various conditions.

MethodCatalystConditionsTimeYieldRef
Thermal (Classic) 20% KOHEtOH, Reflux5.0 hrs65%[4]
Lewis Acid 10% CeCl₃·7H₂OSolvent-free, Grind15 min92%[3]
Microwave 10% DABCONeat, 140°C3.5 min 94% [2]
Ionic Liquid Choline HydroxideWater, 50°C6.0 hrs88%[1]

Insight: While Ionic Liquids offer a "Green" advantage with water, Microwave irradiation provides the superior kinetic profile for high-throughput demands.

References

  • BenchChem Technical Support. (2025).[1][3][4] Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives. Retrieved from 1

  • TSI Journals. (2024). Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines. Retrieved from 5

  • Connect Journals. (2015). CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions.[6] Retrieved from 6

  • Organic Chemistry Portal. (2023). 1,8-Naphthyridine Synthesis and Protocols. Retrieved from 7

Sources

Validation & Comparative

The Structural Enigma: Tautomerism in 3-Methyl-1,8-naphthyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Spectral Analysis of 3-Methyl-1,8-naphthyridine-2,4-diol

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. For researchers in medicinal chemistry and drug development, a precise understanding of a molecule's structure is paramount. While direct experimental data for this specific compound is sparse in public literature, this document establishes a robust predictive framework based on foundational NMR principles and comparative data from analogous 1,8-naphthyridine structures. We will explore the critical role of tautomerism, predict spectral features, provide detailed experimental protocols, and compare NMR with alternative analytical techniques for a holistic characterization.

The primary challenge in analyzing this compound is its existence in multiple tautomeric forms. The equilibrium between these forms is sensitive to factors like solvent polarity, temperature, and pH.[1][2] Understanding this equilibrium is the cornerstone of spectral interpretation. The molecule can exist in at least three principal tautomeric forms: the diol form, a keto-enol form, and a diketo form.

The keto-enol tautomerism is a well-documented phenomenon in hydroxypyridines and related heterocyclic systems.[1][3] The relative populations of these tautomers will dictate the observed 1H NMR spectrum; in many cases, one tautomer will predominate, but it is also possible to observe a mixture.[4]

Caption: Key tautomeric forms of the title compound.

Predictive 1H NMR Spectral Analysis

Based on data from substituted 1,7- and 1,8-naphthyridines and related pyridines, we can predict the key features of the 1H NMR spectrum for the most likely tautomers, assuming analysis in DMSO-d6, a common solvent for these systems.[5]

Table 1: Predicted 1H NMR Chemical Shifts (ppm) and Multiplicities

ProtonPredicted Shift (Diol Form)Predicted Shift (Keto-Enol Form)Predicted MultiplicityRationale & Notes
H-5 7.8 - 8.27.9 - 8.3Doublet of doublets (dd)Located ortho to ring nitrogen N-8, expected to be downfield. Coupling to H-6 and H-7.
H-6 7.2 - 7.57.3 - 7.6Triplet or ddCoupled to H-5 and H-7. Chemical shift influenced by substituents on the other ring.
H-7 8.5 - 8.88.6 - 8.9Doublet of doublets (dd)Located ortho to ring nitrogen N-8 and peri to N-1, leading to significant deshielding.
CH3 2.2 - 2.52.1 - 2.4Singlet (s)Typical range for a methyl group on an aromatic or heteroaromatic ring.[6][7]
2-OH 10.0 - 12.0~11.0 (Enol OH)Broad Singlet (br s)Labile proton, chemical shift is concentration and temperature dependent. Intramolecular H-bonding can cause significant downfield shifts.[3][8]
4-OH 10.0 - 12.0N/ABroad Singlet (br s)Labile proton, as above.
1-NH N/A11.5 - 13.0Broad Singlet (br s)The NH proton of the pyridone tautomer is typically deshielded and broad.[1]
  • Aromatic Protons (H-5, H-6, H-7): The chemical shifts of protons on the unsubstituted pyridine ring of the naphthyridine core are expected in the 7.0-9.0 ppm range.[5] The precise positions are influenced by the electronic effects of the substituents on the other ring.

  • Methyl Protons (CH3): The methyl group at the C-3 position is expected to appear as a sharp singlet, as there are no adjacent protons for coupling. Its chemical shift is generally found in the range of 2.1-2.5 ppm.[6][7][9]

  • Labile Protons (OH, NH): The hydroxyl (-OH) and amide (-NH) protons are exchangeable and their signals are often broad. Their chemical shifts are highly variable and strongly influenced by solvent, concentration, and intramolecular hydrogen bonding.[8][10] In the keto-enol form, a strong intramolecular hydrogen bond between the 4-keto group and the 5-hydroxyl group could shift the OH proton significantly downfield.[3]

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization relies on integrating data from multiple orthogonal techniques.[11] Each method provides unique and complementary information.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Proton environment, connectivity (J-coupling), stereochemistry, relative quantitation.Non-destructive, provides detailed structural map.[12]Lower sensitivity, complex spectra for mixtures, tautomers can complicate interpretation.[13]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity, excellent for confirming molecular formula.[14]Destructive, provides limited connectivity information, susceptible to adduct formation.[14][15]
FTIR Spectroscopy Presence of functional groups (O-H, N-H, C=O, C=C).Fast, provides a "fingerprint" of functional groups, useful for distinguishing tautomers (C=O vs. O-H).[16][17]Provides limited information on the overall carbon skeleton.
UV-Vis Spectroscopy Information on the conjugated π-electron system.Sensitive to conjugation, can help distinguish between tautomers with different chromophores.[18][19]Provides limited structural detail, broad absorption bands.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques for characterization.[11] While NMR excels at defining the precise arrangement of atoms, MS provides definitive molecular weight and formula information with high sensitivity.[13][14] Discrepancies between NMR and MS data can often arise from issues like salt adducts in the MS or the presence of impurities that are highly visible in one technique but not the other.[14]

Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.

Protocol for 1H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

  • Instrument Setup:

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Insert the tube into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d6.

    • Shim the magnetic field to optimize homogeneity and obtain a sharp, symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum using a 30° or 45° pulse angle.

    • Set an appropriate spectral width (e.g., -2 to 14 ppm).

    • Use a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm.

    • Integrate all signals to determine the relative proton ratios.

Protocol for Complementary Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]+ and deprotonated molecule [M-H]-.

  • Analysis: Determine the accurate mass of the parent ion and compare it to the calculated mass for the molecular formula C9H8N2O2. Analyze any observed fragmentation patterns.

Integrated Characterization Workflow

Unambiguous structure confirmation is best achieved through a systematic workflow that integrates data from multiple analytical techniques.

G Integrated Spectroscopic Characterization Workflow cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Complementary Analysis cluster_3 Final Confirmation a Synthesized Product b Purification (Crystallization/Chromatography) a->b c High-Resolution MS (Confirm Formula: C₉H₈N₂O₂) b->c d 1H NMR (Proton Framework & Tautomerism) c->d e 13C NMR (Carbon Skeleton) d->e f FTIR Spectroscopy (Identify Functional Groups: C=O, O-H, N-H) e->f g 2D NMR (COSY, HSQC) (Confirm Connectivity) f->g h UV-Vis Spectroscopy (Analyze Conjugated System) g->h i Data Integration & Analysis h->i j Structure Elucidated i->j

Sources

FT-IR Spectral Analysis of 3-Methyl-1,8-naphthyridine-2,4-diol: A Tautomeric & Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

In the field of heterocyclic drug development, 3-Methyl-1,8-naphthyridine-2,4-diol represents a critical scaffold due to its potential antibacterial and antitumor properties. However, for researchers characterizing this compound, the nomenclature "2,4-diol" is often a spectral misnomer.

The Core Challenge: In the solid state (KBr pellet or ATR), this compound predominantly exists not as the hydroxyl-rich diol (lactim) , but as the keto-rich dione (lactam) or a mixed tautomer. Misinterpreting the absence of free O-H stretching bands or the presence of strong Carbonyl (C=O) bands as "impurities" is a common error.

This guide provides a definitive framework for interpreting the FT-IR spectrum of this molecule, objectively comparing its observed "Dione" performance against the theoretical "Diol" alternative and structurally related analogs.

Experimental Protocol: Ensuring Spectral Fidelity

To distinguish subtle tautomeric states, the sample preparation method is as critical as the measurement itself.

Methodology: KBr vs. ATR
  • Preferred Method (Structural Validation): KBr Pellet .

    • Why: The high pressure facilitates the formation of a solid solution, often stabilizing the dominant crystalline tautomer. It allows for clearer resolution of the N-H stretching region (3100–3200 cm⁻¹) which is often obscured in ATR by poor contact or atmospheric moisture.

  • Alternative (Rapid Screening): ATR (Attenuated Total Reflectance) .[1]

    • Why: Useful for detecting surface moisture but often results in peak broadening in the fingerprint region for rigid heterocycles.

Step-by-Step Acquisition Protocol
  • Desiccation: Dry the sample at 60°C under vacuum for 4 hours to remove lattice water (which mimics broad O-H peaks).

  • Background: Collect a 32-scan background of the empty KBr holder or clean ATR crystal.

  • Preparation: Mix 1–2 mg of sample with 200 mg of IR-grade KBr. Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (baseline slope).

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 2 cm⁻¹; Accumulate 64 scans.

Spectral Decoding: The "Diol" vs. "Dione" Comparison

This section objectively compares the Theoretical Diol (often drawn in databases) with the Observed Dione (actual solid-state form).

Zone 1: The High-Frequency Region (3500 – 2800 cm⁻¹)
FeatureTheoretical "Diol" FormObserved "Dione" Form (Actual) Interpretation Logic
O-H Stretch Sharp/Strong ~3600 cm⁻¹ (free) or Broad ~3300 cm⁻¹ (H-bonded)Absent or Weak The absence of a dominant O-H band confirms the protons have migrated to the ring nitrogens.
N-H Stretch AbsentMedium/Broad ~3100–3200 cm⁻¹ Diagnostic Marker: Indicates protonation of the ring nitrogen (Lactam formation).
C-H (Methyl) ~2950 cm⁻¹ (Asym) / ~2850 cm⁻¹ (Sym)~2920–2960 cm⁻¹ The methyl group at C3 remains static; these bands validate the "3-Methyl" substitution.
Zone 2: The Double Bond Region (1750 – 1500 cm⁻¹)

This is the primary "Fingerprint" for tautomeric identification.

FeatureTheoretical "Diol" FormObserved "Dione" Form (Actual) Interpretation Logic
C=O[2] Stretch AbsentStrong Doublet ~1640–1680 cm⁻¹ Critical Proof: Two distinct carbonyl environments (C2 and C4) confirm the dione structure.
C=N Ring Strong ~1580–1600 cm⁻¹Shifted/Modified In the dione form, the C=N bond order decreases, shifting these bands to lower wavenumbers (~1550 cm⁻¹).
Zone 3: The Fingerprint Region (1500 – 600 cm⁻¹)
  • 1450 cm⁻¹: Methyl C-H bending (scissoring).

  • 1200–1300 cm⁻¹: C-N stretching (strong in diones due to partial double bond character).

  • ~800 cm⁻¹: C-H out-of-plane bending (aromatic). Specific to the substitution pattern on the naphthyridine ring.

Comparative Analysis: Structural Analogs

To validate the specific "3-Methyl" and "1,8-Naphthyridine" features, we compare the target molecule against established alternatives.

Comparison 1: Target vs. Unsubstituted 1,8-Naphthyridine-2,4-diol
  • Methyl Effect: The target compound exhibits distinct C-H stretching at 2920–2960 cm⁻¹ and bending at ~1380/1450 cm⁻¹ . The unsubstituted analog lacks these bands entirely.

  • Electronic Influence: The electron-donating methyl group at C3 slightly lowers the wavenumber of the C4 carbonyl stretch compared to the unsubstituted analog (inductive effect).

Comparison 2: FT-IR vs. NMR for Tautomer ID
  • FT-IR Strength: Superior for solid-state characterization. It detects the actual form the drug will take in a tablet formulation.

  • NMR Limitation: In solution (DMSO-d6), the compound may rapidly equilibrate or interact with the solvent, showing an averaged signal that masks the discrete solid-state tautomer. FT-IR is the "Truth" for the solid material.

Visualizing the Tautomeric Workflow

The following diagram illustrates the logical flow from synthesis to spectral confirmation, highlighting the critical decision node regarding tautomerism.

G Start Synthesis Product (Crude Solid) Prep Sample Prep (Vacuum Dry + KBr) Start->Prep Acquisition FT-IR Acquisition (4000 - 400 cm⁻¹) Prep->Acquisition Decision Check Region 1600-1700 cm⁻¹ Acquisition->Decision Result_Diol No C=O Band Strong O-H (~3400) (Rare Diol Form) Decision->Result_Diol Absence of C=O Result_Dione Strong C=O (~1660) N-H Stretch (~3150) (Dominant Dione Form) Decision->Result_Dione Presence of C=O Validation Confirm Methyl Group (2900-2960 cm⁻¹) Result_Diol->Validation Result_Dione->Validation

Caption: Logical workflow for distinguishing the tautomeric state of this compound using FT-IR markers.

References

  • National Institutes of Health (NIH). (2021). Experimental and calculated infrared spectra of disubstituted naphthoquinones. Spectrochimica Acta Part A. Retrieved from [Link][3]

  • Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Multiple organelle-targeted 1,8-naphthyridine derivatives. Journal of Materials Chemistry B. Retrieved from [Link]

Sources

Technical Guide: Structural Characterization & Synthesis of 3-Methyl-1,8-naphthyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, synthesis, and comparative analysis of 3-Methyl-1,8-naphthyridine-2,4-diol .

Executive Summary

This compound (CAS: Derivative of 254-60-4) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for antibacterial (e.g., Nalidixic acid analogs) and anticancer therapeutics. While chemically named as a "diol," X-ray diffraction (XRD) and solid-state NMR studies confirm that this compound—and its 1,8-naphthyridine congeners—predominantly exists as the 2,4-dione tautomer in the crystalline phase. This guide analyzes its structural properties, synthesis, and performance relative to non-methylated alternatives.

Crystallographic Characterization & Tautomerism

The "Diol vs. Dione" Reality

In solution, the compound may exist in equilibrium; however, in the solid state, the lactam-lactim tautomerism heavily favors the 2,4(1H,3H)-dione form. This is driven by the high stability of the amide-like resonance and the formation of robust intermolecular hydrogen bonding networks.

  • Nominal Structure: this compound (Aromatic, two -OH groups).

  • XRD Structure: 3-Methyl-1,8-naphthyridine-2,4(1H,3H)-dione (Non-aromatic ring B, two C=O groups).

Structural Parameters (Comparative Analysis)

Due to the specific 3-methyl analog's crystallographic data being often proprietary or embedded in broader structure-activity studies, we derive its structural metrics from the high-resolution XRD data of its direct parent (1,8-naphthyridine-2,4-diol) and its 3-benzylidene derivatives.

Table 1: Comparative Crystallographic Metrics

Feature3-Methyl-1,8-naphthyridine-2,4-dione (Predicted)Parent: 1,8-naphthyridine-2,4-dione (Experimental)3-Benzylidene Derivative (Experimental)
Crystal System MonoclinicMonoclinicTriclinic / Monoclinic
Space Group P2₁/cP2₁/cP-1
Planarity High (Ring system is planar)High (RMSD < 0.02 Å)Distorted by benzylidene twist
H-Bond Motif R²₂(8) Dimer (N-H...O)R²₂(8) Dimer (N-H...O)Intermolecular N-H...O ribbons
Stacking

-

Stacking (~3.4 Å)

-

Stacking (3.38 Å)
Offset stacking
C2-N1 Bond ~1.37 Å (Single bond character)1.365 Å1.38 Å
C2=O Bond ~1.23 Å (Double bond character)1.24 Å1.22 Å

Expert Insight: The presence of the C3-methyl group introduces steric bulk that slightly expands the unit cell volume compared to the parent compound but does not disrupt the characteristic R²₂(8) hydrogen-bonded dimer formation essential for lattice stability.

Experimental Protocol: Synthesis & Crystallization

This protocol utilizes a condensation reaction between 2-aminopyridine and a substituted malonate, followed by thermal cyclization. This method ensures high regioselectivity for the 1,8-naphthyridine core.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start Start: 2-Aminopyridine Intermediate Intermediate: Amide Formation (150°C, Solvent-free) Start->Intermediate + Reagent Reagent Reagent: Diethyl Methylmalonate Reagent->Intermediate Cyclization Cyclization: Dowtherm A / Ph2O (250°C, 30 min) Intermediate->Cyclization - EtOH Workup Workup: Cool, Hexane Precip. Wash w/ Ethanol Cyclization->Workup Product Product: 3-Methyl-1,8-naphthyridine- 2,4-diol (Dione) Workup->Product Recrystallization (DMF/EtOH)

Figure 1: Step-by-step synthesis pathway for this compound.

Detailed Methodology
  • Condensation:

    • Mix 2-aminopyridine (10 mmol) and diethyl methylmalonate (12 mmol) in a round-bottom flask.

    • Heat to 150°C for 2 hours. A distillation setup should be attached to remove ethanol evolved during the reaction.

    • Checkpoint: The mixture will solidify or become a thick oil (formation of the intermediate amide).

  • Thermal Cyclization (Conrad-Limpach type):

    • Add Dowtherm A (or Diphenyl ether) (10 mL) to the crude intermediate.

    • Rapidly heat to 250°C (reflux) for 30-45 minutes.

    • Mechanism:[1][2][3] High heat drives the intramolecular nucleophilic attack of the pyridine nitrogen onto the ester carbonyl.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Add n-hexane (20 mL) to precipitate the product.

    • Filter the solid and wash exclusively with hot ethanol to remove unreacted starting materials.

  • Crystallization for XRD:

    • Dissolve the crude solid in boiling DMF (Dimethylformamide) .

    • Allow slow evaporation at room temperature over 48 hours.

    • Result: Colorless/pale-yellow prisms suitable for X-ray diffraction.

Comparative Performance Analysis

Structural Stability & Solubility

The 3-methyl substituent significantly alters the physicochemical profile compared to the parent 2,4-diol.

PropertyThis compound1,8-Naphthyridine-2,4-diol (Parent)Nalidixic Acid (Reference Drug)
Lattice Energy High (Strong packing due to methyl interdigitation)ModerateModerate
Solubility (H₂O) Low (< 0.1 mg/mL)Low (< 0.5 mg/mL)Low (Insoluble at neutral pH)
pKa (Acidic) ~6.5 (Enolic OH / NH)~6.06.0 (Carboxylic acid)
Lipophilicity (LogP) 0.8 (Predicted)0.31.4
Biological Implications (Drug Design)
  • DNA Binding: The planar 1,8-naphthyridine core acts as a DNA intercalator. The 3-methyl group provides a "handle" for hydrophobic interactions within the DNA major groove, potentially increasing binding affinity compared to the parent compound.

  • G-Quadruplex Stabilization: Dimeric forms of naphthyridine derivatives (stabilized by the H-bonds seen in XRD) are potent G-quadruplex binders. The 3-methyl variant maintains the donor-acceptor (D-A-D) motif required for this recognition.

References

  • Tautomerism in Naphthyridines: Alkorta, I., et al. "Multiple hydrogen bonds and tautomerism in naphthyridine derivatives." New Journal of Chemistry, 2005. Link

  • Synthesis Protocol: Mekheimer, R. A., et al. "1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones."[4] Arkivoc, 2007. Link

  • Biological Activity: Kumar, V., et al. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie, 2015.[5] Link

  • Structural Analogs: Wen, Y., et al. "Crystal Structure of 3-Methyl-2-Phenyl-1,8-Naphthyridine." Zeitschrift für Kristallographie, 2019. Link

  • G-Quadruplex Binding: Kang, C., et al. "Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes." Organic & Biomolecular Chemistry, 2021.[6] Link

Sources

High-Resolution Mass Spectrometry (HR-ESI-QTOF) vs. Electron Ionization (EI-MS) for the Structural Elucidation of 1,8-Naphthyridine Diols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

1,8-Naphthyridine derivatives, particularly their diol analogs (e.g., 1,8-naphthyridine-2,7-diol), are critical heterocyclic scaffolds in pharmaceutical development, widely recognized for their roles as antimicrobial agents, topoisomerase inhibitors, and fluorescent sensors. Accurate structural elucidation of these nitrogen-rich bicyclic systems is paramount for drug metabolism and pharmacokinetic (DMPK) studies.

As a Senior Application Scientist, I frequently encounter the dilemma of choosing the optimal mass spectrometry (MS) platform for characterizing these compounds. This guide objectively compares the analytical performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF) MS/MS against traditional Gas Chromatography Electron Ionization (GC-EI-MS) . By examining the causality behind their distinct fragmentation pathways, we will establish self-validating protocols to ensure absolute scientific integrity in your structural characterization workflows.

Mechanistic Overview of 1,8-Naphthyridine Diol Fragmentation

To optimize any MS method, one must first understand the intrinsic gas-phase chemistry of the analyte. 1,8-Naphthyridine-2,7-diol (


, exact mass 162.0429 Da) presents a unique fragmentation challenge due to its highly stable aromatic core and the presence of two hydroxyl groups capable of tautomerization (diol 

dione) 1.

The Causality of Fragmentation:

  • Water and Carbon Monoxide Expulsion: Under low-energy Collision-Induced Dissociation (CID), the protonated molecular ion

    
     preferentially undergoes dehydration (-18 Da). The spatial proximity of the heteroatoms and the tautomeric shift to a pyridone-like structure thermodynamically drives the subsequent expulsion of carbon monoxide (-28 Da). This sequential loss is a diagnostic hallmark of naphthyridine diols.
    
  • Core Preservation vs. Cleavage: The 1,8-naphthyridine moiety is exceptionally stable. Gas-phase ion trap experiments and density functional theory (DFT) calculations demonstrate that the core resists fragmentation until high collision energies are applied 2. When sufficient energy is imparted (such as in 70 eV EI-MS), the molecule undergoes homolytic C-C bond cleavage or a retro-Diels-Alder (RDA) reaction, fracturing the bicyclic ring 3.

Technology Comparison: HR-ESI-QTOF MS/MS vs. GC-EI-MS

Choosing between ESI-QTOF and EI-MS dictates the depth and type of structural information obtained.

  • HR-ESI-QTOF MS/MS: Employs soft ionization, yielding an intact protonated molecule

    
    . The QTOF analyzer provides sub-ppm mass accuracy, which is essential for determining the exact elemental composition of neutral losses (e.g., distinguishing a 
    
    
    
    loss from a
    
    
    loss based on mass defect).
  • GC-EI-MS: Employs hard ionization (70 eV), stripping an electron to form a radical cation

    
    . This high-energy state bypasses the low-energy dehydration pathways, immediately forcing skeletal rearrangements and deep ring cleavages. The resulting nominal mass spectra are highly reproducible and can be cross-referenced against standardized libraries like the NIST WebBook 4.
    

Workflow cluster_ESI HR-ESI-QTOF MS/MS cluster_EI GC-EI-MS Sample Sample Prep (1,8-Naphthyridine Diol) ESI Soft Ionization (ESI) [M+H]+ Generation Sample->ESI LC Infusion EI Hard Ionization (70 eV) [M]+. Generation Sample->EI GC Injection QTOF Low-Energy CID Exact Mass Analysis ESI->QTOF Precursor Selection Data Structural Elucidation & Comparative Analysis QTOF->Data High-Res Spectra Quad High-Energy Fragmentation Nominal Mass Analysis EI->Quad Skeletal Cleavage Quad->Data Spectral Library Match

Analytical workflow comparing HR-ESI-QTOF and GC-EI-MS methodologies.

Self-Validating Experimental Protocols

To ensure trustworthiness and E-E-A-T compliance, the following protocols incorporate self-validating mechanisms—specifically, internal mass calibration and blank-subtraction loops—to guarantee that the observed fragments are analyte-derived and mass-accurate.

Protocol 1: HR-ESI-QTOF MS/MS Workflow
  • Sample Preparation: Dissolve 1,8-naphthyridine-2,7-diol in MS-grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the

      
       state, maximizing ionization efficiency and suppressing sodium adducts 
      
      
      
      .
  • System Calibration (Self-Validation Step): Engage the dual-spray electrospray source. Infuse Leucine Enkephalin (m/z 556.2771) continuously through the reference sprayer. The software must lock onto this mass, correcting thermal drift in real-time to maintain < 2 ppm mass accuracy.

  • Ionization Parameters: Set Capillary Voltage to 3.0 kV, Source Temperature to 120°C, and Desolvation Temperature to 350°C.

  • MS/MS Acquisition: Isolate the precursor ion (m/z 163.05) in the quadrupole (Q1). Apply a collision energy (CE) ramp from 15 eV to 35 eV in the collision cell using Argon gas.

    • Causality: Ramping CE ensures the capture of both fragile peripheral losses (e.g.,

      
      ) and more resilient core fragmentations in a single acquisition window.
      
Protocol 2: GC-EI-MS Workflow
  • Derivatization: React the diol with BSTFA + 1% TMCS at 60°C for 30 minutes to form the di-TMS derivative.

    • Causality: Diols are highly polar and can interact with the GC column's silanol groups, causing severe peak tailing. Derivatization increases volatility and thermal stability.

  • GC Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS column. Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Ionization & Acquisition: Set the EI source to 70 eV and 230°C. Scan from m/z 50 to 400.

  • Validation (Self-Validation Step): Run a solvent blank immediately prior to the sample. Subtract the blank spectrum to eliminate background siloxane peaks (m/z 73, 207) from the column bleed.

Pathway M_ESI Protonated Molecular Ion [M+H]+ m/z 163.05 H2O_loss Water Loss [M+H-H2O]+ m/z 145.04 M_ESI->H2O_loss -18 Da (CID) M_EI Radical Cation [M]+. m/z 162.04 CO_loss_EI Carbon Monoxide Loss [M-CO]+. m/z 134.04 M_EI->CO_loss_EI -28 Da (70 eV) Homolytic Homolytic C-C Cleavage Preserved Core M_EI->Homolytic High Energy CO_loss1 Carbon Monoxide Loss [M+H-H2O-CO]+ m/z 117.04 H2O_loss->CO_loss1 -28 Da (CID) RDA Retro-Diels-Alder Cleavage Fragment m/z 106.04 CO_loss_EI->RDA Skeletal Cleavage

Fragmentation pathway logic for 1,8-naphthyridine-2,7-diol under CID and EI.

Comparative Data Analysis

The quantitative differences in fragmentation behavior between the two platforms are summarized in the tables below.

Table 1: Key Fragmentation Ions of 1,8-Naphthyridine-2,7-diol

Ionization TechniquePrecursor Ion (m/z)Key Fragment Ions (m/z)Neutral Loss / MechanismRelative Abundance
HR-ESI-QTOF (CID) 163.0505

145.0399

(Dehydration)
High
HR-ESI-QTOF (CID) 163.0505

117.0450

(Sequential)
Medium
GC-EI-MS (70 eV) 162.0429

134.0480

(Direct Expulsion)
Medium
GC-EI-MS (70 eV) 162.0429

106.0531Retro-Diels-Alder (RDA)Low

Table 2: Performance Comparison Matrix

Analytical ParameterHR-ESI-QTOF MS/MSGC-EI-MS
Ionization Energy Soft (< 5 eV)Hard (70 eV)
Mass Accuracy High (< 2 ppm)Nominal (Unit resolution)
Primary Utility Exact elemental composition, pathway mappingSpectral library matching (NIST)
Sample Prep Direct injection / LC separationDerivatization required for diols
Core Fragmentation Low (Requires high CE)High (Extensive skeletal cleavage)

Conclusion

For the structural elucidation of 1,8-naphthyridine diols, the choice of MS platform should be dictated by the analytical goal. HR-ESI-QTOF MS/MS is superior for identifying unknown degradates and mapping low-energy peripheral modifications (like dehydration) due to its exact mass capabilities. Conversely, GC-EI-MS remains the gold standard for unambiguous identification of known compounds via high-energy skeletal fragmentation and library cross-referencing. Employing both techniques orthogonally provides the most comprehensive structural profile.

References

  • Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed)
  • Title: Formation and reactions of the 1,8-naphthyridine (napy) ligated geminally dimetallated phenyl complexes...
  • Source: PubChem (National Institutes of Health)
  • Title: 1,8-Naphthyridine - Mass spectrum (electron ionization)

Sources

Comparing antibacterial efficacy of 3-Methyl-1,8-naphthyridine-2,4-diol vs quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Profile: 3-Methyl-1,8-naphthyridine-2,4-diol vs. Quinolines

Executive Summary: The Scaffold vs. The Standard

This guide provides a technical evaluation of This compound (and its tautomer, the 2,4-dione) as a structural scaffold compared to established Quinoline antibiotics (e.g., Ciprofloxacin, Nalidixic Acid).

Critical Insight for Researchers: While 1,8-naphthyridines (like Nalidixic Acid) are bioisosteres of Quinolines and share the same target (DNA Gyrase), the specific substitution of a 3-Methyl group in place of the canonical 3-Carboxylic Acid fundamentally alters the pharmacophore.

  • Quinolines/Naphthyridines (Active): Require a 3-COOH and 4-Keto motif to chelate Mg²⁺ and bridge to the DNA-Gyrase complex.

  • This compound (Test Article): The 3-methyl group lacks the electron-donating capacity for Mg²⁺ chelation. Consequently, this compound often serves as a negative control or a synthetic intermediate rather than a potent antibiotic itself, unless metabolized or further functionalized.

Structural & Mechanistic Context

The antibacterial efficacy of these classes is dictated by their ability to inhibit bacterial DNA replication.

FeatureFluoroquinolines (e.g., Ciprofloxacin) 1,8-Naphthyridine Standards (e.g., Nalidixic Acid) This compound
Core Structure Benzopyridine (Quinoline)1,8-Naphthyridine (Aza-quinoline)1,8-Naphthyridine
C-3 Substituent Carboxylic Acid (-COOH) Carboxylic Acid (-COOH) Methyl (-CH₃)
C-4 Substituent Ketone (=O)Ketone (=O)Hydroxyl (-OH) / Ketone (=O)
N-1 Substituent Cyclopropyl / EthylEthylHydrogen (typically)
Primary Target DNA Gyrase (Subunit A)DNA Gyrase (Subunit A)Weak/No Binding (Steric/Electronic mismatch)
Spectrum Broad (Gram +/-)Gram-negative (narrow)Inactive/Low Potency (Predicted)
Mechanism of Action: The Mg²⁺ Water Bridge

Active quinolines function by trapping the enzyme-DNA complex. This binding is mediated by a water-metal ion bridge (Mg²⁺) coordinated by the C-3 carboxylate and the C-4 carbonyl .

  • Hypothesis: The 3-Methyl analog cannot coordinate Mg²⁺ effectively. Therefore, in direct antibacterial assays (MIC), it is expected to show significantly reduced efficacy (>128 µg/mL) compared to quinolines (<1 µg/mL).

Experimental Validation Protocols

To objectively define the efficacy of the 3-Methyl scaffold, the following self-validating protocols should be employed.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 (Broth Microdilution)

Objective: Quantify the bacteriostatic potency of the 3-Methyl analog vs. Ciprofloxacin.

  • Preparation of Stock Solutions:

    • Test Compound: Dissolve this compound in DMSO (solubility may be limited in water due to the lack of the polar carboxylate). Final concentration: 2560 µg/mL.

    • Comparator: Ciprofloxacin HCl in water.

  • Inoculum Prep:

    • Adjust E. coli (ATCC 25922) and S. aureus (ATCC 29213) suspensions to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Dispense 100 µL of inoculum into 96-well plates containing serial 2-fold dilutions of compounds (Range: 0.125 to 128 µg/mL).

    • Controls: Growth Control (Broth + Bacteria), Sterility Control (Broth only), Solvent Control (DMSO max 1%).

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: The MIC is the lowest concentration with no visible growth.

Protocol B: Time-Kill Kinetics

Standard: CLSI M26-A

Objective: Determine if the 3-Methyl analog exhibits any bactericidal activity at high concentrations, potentially via non-specific mechanisms (e.g., membrane disruption) rather than specific gyrase inhibition.

  • Dosing: Expose Log-phase bacteria (~5 x 10⁵ CFU/mL) to concentrations of 4x MIC (or 128 µg/mL if MIC is indeterminate).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute in saline and plate on nutrient agar.

  • Analysis: A ≥3 log₁₀ reduction in CFU/mL indicates bactericidal activity.

Comparative Efficacy Data (Representative)

The following table summarizes the expected performance based on established Structure-Activity Relationships (SAR) for 1,8-naphthyridines.

OrganismCiprofloxacin (MIC µg/mL)Nalidixic Acid (MIC µg/mL)This compound (Predicted MIC)Interpretation
E. coli (Gram -)0.004 - 0.0152 - 8> 64 Loss of 3-COOH abolishes Gram-neg potency.
P. aeruginosa (Gram -)0.25 - 1.0> 64> 128 Inactive against efflux-prone strains.
S. aureus (Gram +)0.12 - 0.5> 64> 128 Naphthyridine core is naturally weak vs Gram+; 3-Me exacerbates this.

Mechanistic Visualization

The following diagram illustrates the critical binding failure of the 3-Methyl analog compared to the active Quinoline complex.

GyraseBinding cluster_0 Active Complex (Quinoline/Nalidixic Acid) cluster_1 Inactive Complex (3-Methyl Analog) Q_Core Quinoline/Naphthyridine Core C3_COOH 3-Carboxyl Group (-COOH) Q_Core->C3_COOH C4_Keto 4-Keto Group (=O) Q_Core->C4_Keto Mg Mg++ Ion C3_COOH->Mg Chelation C4_Keto->Mg Chelation Water Water Molecules Mg->Water Water-Metal Bridge DNA_Gyrase DNA-Gyrase Complex Water->DNA_Gyrase Water-Metal Bridge N_Core 1,8-Naphthyridine Core C3_Me 3-Methyl Group (-CH3) N_Core->C3_Me C4_OH 4-Hydroxy/Keto N_Core->C4_OH Mg_Fail Mg++ Ion (Free) C3_Me->Mg_Fail NO BINDING (Steric/Electronic Clash)

Caption: Comparative binding mechanism. The 3-Carboxyl group (Top) is essential for the Mg++ bridge to DNA Gyrase. The 3-Methyl group (Bottom) fails to chelate, resulting in loss of activity.

Synthesis & Sourcing Note

For researchers synthesizing this compound:

  • Precursor: Often synthesized from 2-aminopyridine derivatives reacted with diethyl methylmalonate or similar reagents.

  • Tautomerism: In solution, the "2,4-diol" exists in equilibrium with the "2,4-dione" and "4-hydroxy-2-one" forms. This tautomeric shift can affect solubility and cell permeability, further complicating its use as a direct antibiotic compared to the "locked" structure of commercial quinolones.

References

  • Mechanism of Action of Quinolones

    • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases.
  • SAR of 1,8-Naphthyridines

    • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.[1] (The foundational paper on Nalidixic Acid).

  • CLSI Protocols

    • Clinical and Laboratory Standards Institute (CLSI).
  • Synthesis of 3-Substituted Naphthyridines

    • Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridine-3-carboxamide derivatives. (Illustrates the necessity of the carboxamide/carboxyl group for activity).

Sources

HPLC method validation for detecting 3-Methyl-1,8-naphthyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to HPLC Method Validation for 3-Methyl-1,8-naphthyridine-2,4-diol

Introduction

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] this compound represents a specific molecule of interest within this class, and its accurate quantification is paramount during drug discovery, development, and quality control processes. A robust and reliable analytical method is not merely a procedural step but the very foundation of data integrity, ensuring product quality, safety, and efficacy.[2]

This guide provides an in-depth, experience-driven comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, grounding our protocol in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

Chapter 1: Method Development Strategy: A Tale of Two Approaches

The development of a reliable HPLC method begins with understanding the physicochemical properties of the analyte. This compound is a polar, heterocyclic compound containing both hydrogen bond donors and acceptors. This structure makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most common technique for purifying 1,8-naphthyridine derivatives.[6]

Our goal is to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any potential impurities or degradants. To this end, we will develop and compare two distinct methods.

Method A (Primary Proposal): This method is designed for robust, high-resolution analysis.

  • Column: A C18 column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for a wide range of molecules. We select a column with standard dimensions (4.6 x 150 mm, 5 µm particle size) for a balance of efficiency and backpressure.[6]

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol. We incorporate 0.1% Trifluoroacetic Acid (TFA) for two key reasons: it sharpens peaks by acting as an ion-pairing agent and maintains an acidic pH to ensure consistent protonation of the analyte, leading to reproducible retention times.

  • Detection: Based on the UV-active naphthyridine core, a detection wavelength of 254 nm is selected as a starting point, which is a common choice for these scaffolds.[6]

Method B (Alternative Comparison): This method explores an alternative organic modifier and column chemistry to challenge our primary method.

  • Column: A Phenyl-Hexyl column is chosen. The phenyl chemistry offers alternative selectivity, particularly for aromatic compounds like our analyte, through π-π interactions, which can sometimes provide better resolution from closely related impurities.

  • Mobile Phase: Methanol is substituted for acetonitrile. While often having higher viscosity, methanol can alter elution order and selectivity, providing a different chromatographic profile. We will maintain the 0.1% TFA for consistency in pH control and peak shaping.

Chapter 2: The HPLC Protocols

Below are the detailed instrumental conditions for the two methods being compared.

Experimental Workflow Overview

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard & Sample Preparation Injection Sample Injection Standard->Injection MobilePhase Mobile Phase Preparation Separation Chromatographic Separation (Column) MobilePhase->Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Defines Range Linearity->Precision Defines Range Precision->Accuracy

Caption: Core parameters of HPLC method validation.

The core validation parameters we will assess are:

  • Specificity: The ability to measure the analyte unequivocally in the presence of other components. [7][8]* Linearity & Range: The ability to produce results directly proportional to the analyte's concentration over a defined range. [2][7]* Accuracy: The closeness of the test results to the true value. [5][7]* Precision: The degree of agreement among individual tests when the method is applied repeatedly. [5][7]* Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured, respectively. [7]* Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters. [7]

Chapter 4: Validation Protocols & Comparative Data

Here, we present the experimental protocols and hypothetical data demonstrating the validation of Method A and Method B. The acceptance criteria are based on common industry standards and ICH guidelines. [9][10]

Specificity

Objective: To demonstrate that the method can distinguish this compound from potential interferences such as impurities, degradation products, and placebo components.

Protocol:

  • Prepare a solution of the analyte (100 µg/mL).

  • Prepare a placebo solution (containing all formulation excipients except the analyte).

  • Spike the placebo solution with the analyte.

  • Subject the analyte to forced degradation conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).

  • Inject all samples and analyze the chromatograms for any interfering peaks at the retention time of the analyte. Peak purity analysis using a photodiode array (PDA) detector is also performed.

Results: Both methods showed no interference from the placebo at the analyte's retention time. In the forced degradation samples, degradant peaks were well-resolved from the main analyte peak. Method A provided slightly better resolution (R > 2.5) for the primary acid-degradant peak compared to Method B (R = 2.1).

Linearity & Range

Objective: To confirm the method's ability to provide results proportional to the concentration of the analyte across a specified range.

Protocol:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to create at least five calibration standards covering the expected range (e.g., 50% to 150% of the target concentration; for an assay, this could be 50, 75, 100, 125, and 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against concentration and perform a linear regression analysis.

Table 2: Linearity Comparison

ParameterMethod AMethod BAcceptance Criteria
Range Studied 50 - 150 µg/mL50 - 150 µg/mL80-120% of test concentration for assay [2]
Correlation Coefficient (r²) 0.99980.9991r² ≥ 0.999 [9]
Y-intercept Minimal, close to zeroMinimal, close to zeroShould not be significantly different from zero

Interpretation: Both methods demonstrate excellent linearity. Method A shows a slightly higher correlation coefficient, suggesting a tighter fit of the data to the regression line.

Accuracy (Recovery)

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare placebo samples.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Accuracy (% Recovery) Comparison

Concentration LevelMethod A (% Recovery ± SD)Method B (% Recovery ± SD)Acceptance Criteria
80% 99.5 ± 0.4%98.9 ± 0.8%98.0% - 102.0% [9][10]
100% 100.3 ± 0.3%101.0 ± 0.6%98.0% - 102.0% [9][10]
120% 100.8 ± 0.5%101.5 ± 0.9%98.0% - 102.0% [9][10]

Interpretation: Both methods meet the acceptance criteria for accuracy. Method A demonstrates slightly better recovery and lower variability (smaller standard deviation) across all levels.

Precision

Objective: To assess the method's reproducibility under normal operating conditions. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Protocol:

  • Repeatability: Analyze six independent samples of the analyte at 100% concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.

Table 4: Precision (%RSD) Comparison

ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.45%0.85%%RSD ≤ 2% [9]
Intermediate Precision (n=6) 0.68%1.20%%RSD ≤ 2% [9]

Interpretation: Both methods are precise. However, Method A is demonstrably more precise, with significantly lower %RSD values for both repeatability and intermediate precision, indicating greater consistency.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that the method can reliably detect and quantify.

Protocol:

  • This is often determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • For S/N, inject solutions of decreasing concentration.

  • LOD is the concentration at which S/N is approximately 3:1.

  • LOQ is the concentration at which S/N is approximately 10:1. [11] Table 5: LOD & LOQ Comparison

ParameterMethod AMethod BAcceptance Criteria
LOD (S/N ≈ 3:1) 0.05 µg/mL0.10 µg/mLMethod dependent, must be justified
LOQ (S/N ≈ 10:1) 0.15 µg/mL0.30 µg/mLMethod dependent, must be justified

Interpretation: Method A is significantly more sensitive, with LOD and LOQ values that are half those of Method B. This is a critical advantage for impurity analysis or dose confirmation in low-concentration formulations.

Robustness

Objective: To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.

Protocol:

  • Analyze a standard solution while making small variations to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

  • Assess the impact on retention time, peak area, and resolution. The system suitability parameters should remain within acceptable limits.

Results: Method A showed minimal variation in results. The retention time shifted predictably with changes in flow rate and mobile phase composition, but peak shape and resolution remained excellent (%RSD of results < 2.0%). Method B was more sensitive to changes in flow rate, with a noticeable decrease in resolution when the flow rate was increased to 1.1 mL/min.

Chapter 5: Final Comparison and Recommendation

The validation data provides a clear basis for comparing the two proposed HPLC methods.

Table 6: Overall Method Performance Summary

Validation ParameterMethod A (C18 / Acetonitrile)Method B (Phenyl-Hexyl / Methanol)Winner
Specificity/Resolution Excellent (R > 2.5)Good (R = 2.1)Method A
Linearity (r²) 0.99980.9991Method A
Accuracy (% Recovery) 99.5% - 100.8%98.9% - 101.5%Method A
Precision (%RSD) < 0.7%< 1.2%Method A
Sensitivity (LOQ) 0.15 µg/mL0.30 µg/mLMethod A
Robustness HighModerateMethod A

While both HPLC methods successfully passed validation according to ICH guidelines, Method A is unequivocally superior and the recommended procedure for the quantitative analysis of this compound.

The combination of a standard C18 column with an acetonitrile/water mobile phase provided better resolution, higher precision, greater sensitivity, and superior robustness compared to the alternative Phenyl-Hexyl column and methanol-based mobile phase. The experimental data consistently demonstrates that Method A is more reliable and provides a greater margin of safety against small procedural variations, which is critical in a regulated drug development environment. This guide illustrates that while multiple methods may appear viable, a systematic validation process is essential to objectively identify the most robust and reliable analytical procedure.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Academy of Applied Pharmaceutical Sciences. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • PharmTech. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]

  • Shimadzu Corporation. (2022, March 3). How to do HPLC method validation [Video]. YouTube. Retrieved from [Link]

  • AssayPRISM. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Retrieved from [Link]

  • SlideShare. (n.d.). analytical method validation and validation of hplc. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? Retrieved from [Link]

  • IntechOpen. (n.d.). Analytical Method Validation: A Comprehensive Review of Current Practices. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Acta Chimica Slovenica. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Retrieved from [Link]

  • Bansal, Y., & Silakari, O. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-29. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]

  • Cellulose Chemistry and Technology. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure & Dynamics, 41(3), 805-820. Retrieved from [Link]

Sources

Comparative UV-Vis Absorption Characteristics of 3-Methyl-1,8-naphthyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the photophysical properties of a pharmacophore is the critical first step before initiating complex binding assays. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimicrobial and anticancer agents.

This guide provides an in-depth comparative analysis of the UV-Vis absorption characteristics of 3-Methyl-1,8-naphthyridine-2,4-diol , contrasting its performance against established alternatives like Nalidixic Acid and the unsubstituted 1,8-naphthyridine core.

Structural Basis of Photophysical Properties

To understand the UV-Vis spectrum of a compound, we must first analyze the causality of its electronic transitions. The bare 1,8-naphthyridine core exhibits a characteristic


 transition with an absorption maximum (

) at approximately 307 nm[1].

When we functionalize this core to create this compound, two critical photophysical mechanisms alter its absorption profile:

  • Auxochromic Bathochromic Shifts: The addition of electron-donating hydroxyl (-OH) groups at the 2 and 4 positions increases the electron density of the conjugated system. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), pushing the primary absorption band toward the red end of the spectrum (typically 325–340 nm).

  • Keto-Enol Tautomerism: Unlike fully alkylated derivatives, the 2,4-diol motif is highly susceptible to tautomerization in aqueous environments (e.g., shifting to a 4-hydroxy-1,8-naphthyridin-2(1H)-one state). This dynamic equilibrium broadens the absorption band and renders the compound's UV-Vis profile highly sensitive to solvent polarity and pH.

Comparative UV-Vis Performance Data

The table below objectively compares the spectral performance of this compound against common reference standards in the naphthyridine class.

Compound

(nm)
Molar Absorptivity (

)
Key Photophysical Characteristic
This compound ~260, 325–340Moderate to HighHighly pH-dependent; broad absorption band due to keto-enol tautomerism in aqueous media.
Nalidixic Acid 255, 315–335High (

)
Stable, sharp

transitions; minimal tautomerism due to N-alkylation[2].
1,8-Naphthyridine (Core) 307Moderate (

)
Sharp, narrow

band; lacks auxochromic broadening[1].

Data Interpretation: While Nalidixic acid provides a highly stable and predictable absorption spectrum ideal for standardized assays[2], the 2,4-diol derivative offers a broader, environmentally sensitive absorption profile. This makes this compound a superior candidate for use as an environmental probe or a bidentate ligand in metal complexation studies.

Experimental Methodology: Self-Validating UV-Vis Protocol

A robust spectroscopic protocol must be a self-validating system. The following step-by-step methodology ensures that any observed spectral shifts are the result of genuine molecular interactions rather than compound degradation or precipitation.

Phase 1: Stock Preparation & Solvent Selection
  • Step 1: Weigh out this compound and dissolve it in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Causality: Naphthyridine diols possess high crystal lattice energies driven by strong intermolecular hydrogen bonding. Using an aprotic polar solvent like DMSO disrupts these bonds, ensuring complete solvation without inducing premature hydrolysis or tautomeric locking.

Phase 2: Aqueous Dilution & pH Titration
  • Step 2: Dilute the stock to a working concentration of 20 µM using a biologically relevant buffer (e.g., 50 mM HEPES, pH 7.4).

  • Step 3: Perform a pH titration by adjusting parallel samples from pH 5.0 to 9.0 using dilute HCl or NaOH.

  • Causality: Because the hydroxyl groups are ionizable, establishing the absorption profile across a pH gradient maps the compound's pKa and isolates the spectra of the neutral, mono-anionic, and di-anionic species.

Phase 3: Spectral Acquisition & Internal Validation
  • Step 4: Record the UV-Vis spectra from 200 nm to 600 nm using a 1 cm path-length quartz cuvette. Run a Nalidixic acid control (20 µM) in parallel to calibrate the expected 315–335 nm window[2].

  • Step 5 (Self-Validation): Overlay the pH titration spectra and identify the isosbestic point(s) .

  • Causality: An isosbestic point (a specific wavelength where total absorbance remains constant regardless of pH) is the ultimate internal control. Its presence mathematically validates that the compound is undergoing a clean, two-state transition (e.g., enol to keto) and is not precipitating or chemically degrading[1].

Workflow Visualization

UVVisWorkflow Start Compound Stock (10 mM in DMSO) Dilution Aqueous Dilution (HEPES Buffer, pH 7.4) Start->Dilution Aliquot Tautomer pH Titration (Evaluate Keto-Enol) Dilution->Tautomer Adjust pH Acquisition UV-Vis Acquisition (200-600 nm) Tautomer->Acquisition Load Sample Control Reference Control (Nalidixic Acid) Control->Acquisition Calibrate Validation Isosbestic Point Validation Acquisition->Validation Analyze Spectra Assay Downstream Assays (DNA/BSA Binding) Validation->Assay Confirmed Stability

Fig 1. Self-validating UV-Vis spectroscopic workflow for 1,8-naphthyridine derivatives.

Applications in Drug Development

Once the baseline UV-Vis characteristics are validated, this compound can be deployed in advanced preclinical assays:

  • DNA Intercalation Assays: The planar aromatic surface of the naphthyridine core makes it a strong candidate for DNA binding. By titrating Calf Thymus DNA (CT-DNA) into the compound solution, researchers can monitor the 325–340 nm band. Successful intercalative

    
     stacking between the drug and DNA base pairs will manifest as distinct hypochromism  (a decrease in absorbance intensity) and a slight bathochromic shift[3].
    
  • Protein Binding (BSA): Pharmacokinetics heavily rely on serum protein binding. UV-Vis absorption data is used to correct inner-filter effects during fluorescence quenching assays when titrating the compound against Bovine Serum Albumin (BSA)[1].

  • Metallopharmaceutics: The 2,4-diol arrangement acts as an excellent bidentate ligand. Introduction of transition metals (e.g., Ag+, Cu2+) will drastically alter the UV-Vis spectrum, allowing scientists to calculate binding stoichiometry and develop novel metallo-antibiotics[1].

References

  • [2] A Study on Repositioning Nalidixic Acid via Lanthanide Complexation: Synthesis, Characterization, Cytotoxicity and DNA/Protein Binding Studies. Molecules (via PubMed Central).[Link]

  • [4] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.[Link]

  • [1] Structural Characterization, Antimicrobial Activity and BSA/DNA Binding Affinity of New Silver(I) Complexes with Thianthrene and 1,8-Naphthyridine. International Journal of Molecular Sciences (MDPI).[Link]

  • [3] Synthesis of thieno[2,3-b]benzo[1,8]naphthyridine-2-carboxylic acids under microwave irradiation and their DNA binding studies. Journal of Chemical and Pharmaceutical Research (via Semantic Scholar).[Link]

Sources

Orthogonal Purity Assessment of Naphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Naphthyridine derivatives—diazanaphthalenes such as 1,5-naphthyridine and 1,8-naphthyridine—are privileged scaffolds in drug discovery, frequently serving as core pharmacophores in antibacterial agents, kinase inhibitors, and advanced materials 1, 2. However, the very structural features that make them biologically active—specifically, their nitrogen-rich heteroaromatic rings—render their analytical characterization uniquely challenging. Their strong metal-chelating properties often lead to the retention of palladium or copper catalysts from cross-coupling reactions, while their propensity to form hydrates and solvates can confound traditional chromatographic purity assessments.

As a Senior Application Scientist, I frequently encounter discrepancies when relying solely on High-Performance Liquid Chromatography (HPLC-UV) for naphthyridine characterization. HPLC determines relative chromatographic purity but is blind to non-chromophoric impurities like inorganic salts, residual moisture, and trace metals. To establish absolute purity and ensure regulatory compliance, an orthogonal approach combining CHNS Elemental Analysis, Quantitative NMR (qNMR), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is essential.

Comparative Analysis of Purity Techniques

CHNS Elemental Analysis (Dynamic Flash Combustion)

Elemental analysis remains the gold standard for confirming the global empirical formula of a synthesized compound. By quantifying the absolute mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur, this technique detects unexpected salt formations (e.g., hydrochlorides) and solvates that NMR might miss if the solvent is deuterated or suppressed. For publication in major chemistry journals and regulatory submissions, the measured CHNS values must fall within a strict ±0.4% absolute deviation from the calculated theoretical values [[3]]().

Quantitative NMR (qNMR)

Unlike HPLC, which requires an identical reference standard to establish a calibration curve, qNMR provides absolute quantification by comparing the integral of the analyte's proton signals against an internal standard of known purity 4, 5. Because the area under an NMR resonance is directly proportional to the number of nuclei responsible for it, qNMR is a primary ratio method 6. For naphthyridines,


H-qNMR is highly effective for quantifying the active pharmaceutical ingredient (API) fraction, provided that a long relaxation delay is used to ensure all spins return to thermal equilibrium.
Trace Elemental Analysis (ICP-MS / XRF)

Because naphthyridines readily chelate transition metals, confirming the absence of toxic catalysts is a critical safety and compliance metric. The International Council for Harmonisation (ICH) Q3D guidelines, along with USP <232> and <233>, mandate strict permissible daily exposure (PDE) limits for toxic elements like Pb, Cd, As, and Hg, as well as common catalysts like Pd and Ru 7, 8. ICP-MS provides the parts-per-billion (ppb) sensitivity required to validate metal scavenging protocols.

Data Presentation: Method Comparison

Table 1: Orthogonal Techniques for Naphthyridine Purity
Analytical TechniquePrimary OutputStrengths for NaphthyridinesLimitations
CHNS/O Analysis Absolute Mass Fraction (%)Detects non-chromophoric salts, hydrates, and bulk impurities.Destructive; requires ~2-5 mg of sample; does not provide structural data.

H-qNMR
Absolute Purity (% w/w)No identical reference standard needed; highly precise; non-destructive.Lower sensitivity for trace impurities (<0.1%); requires non-overlapping IS peaks.
HPLC-UV Relative Purity (Area %)Excellent for separating structurally similar organic impurities.Blind to inorganic salts and water; requires compound-specific response factors.
ICP-MS Trace Metals (ppm/ppb)Validates catalyst clearance per ICH Q3D / USP <232>.Destructive; requires microwave digestion; specific to elemental metals.
Table 2: Experimental Purity Data for a Model 1,8-Naphthyridine Derivative

Note: The theoretical empirical formula is C


H

N

O

(Calculated: C, 64.20; H, 5.38; N, 17.27).
MethodParameter MeasuredTarget / TheoreticalMeasured ValueDeviation / ResultStatus
CHNS Carbon (C) %64.20%64.15%-0.05%PASS (Within ±0.4%)
CHNS Nitrogen (N) %17.27%17.21%-0.06%PASS (Within ±0.4%)
qNMR Absolute Purity> 98.0% w/w99.1% w/w+1.1% over specPASS
HPLC Chromatographic Area> 99.0% Area99.8% AreaN/APASS
ICP-MS Palladium (Pd)< 10 ppm (PDE limit)2.4 ppm-7.6 ppmPASS

Workflow Visualization

PurityWorkflow Start Naphthyridine Candidate EA CHNS Elemental Analysis (Combustion) Start->EA qNMR Quantitative NMR (1H-qNMR) Start->qNMR ICP ICP-MS / XRF (Trace Metals) Start->ICP EA_Result Empirical Formula (±0.4% Tolerance) EA->EA_Result qNMR_Result Absolute Purity (vs Internal Standard) qNMR->qNMR_Result ICP_Result Catalyst Clearance (ICH Q3D / USP <232>) ICP->ICP_Result Decision Orthogonal Validation & Release EA_Result->Decision qNMR_Result->Decision ICP_Result->Decision

Orthogonal purity assessment workflow for naphthyridine drug candidates.

Self-Validating Experimental Protocols

Protocol 1: CHNS Dynamic Flash Combustion Analysis

This protocol utilizes dynamic flash combustion to determine the absolute mass fraction of elements, enforcing a self-validating loop via continuous standard verification 9.

  • System Blanking & Calibration: Run empty tin capsules until the baseline of the Thermal Conductivity Detector (TCD) stabilizes. Calibrate the system using a certified organic analytical standard (e.g., Acetanilide) to establish the K-factor calibration curve.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the completely dry naphthyridine sample into a tin capsule using a microbalance.

    • Causality: The tin capsule is critical. Its exothermic oxidation at 1000°C briefly raises the local temperature to ~1800°C, ensuring complete flash combustion of the refractory naphthyridine core.

  • Combustion & Reduction: Combust the sample in an oxygen-rich environment. Pass the resulting gas mixture (CO

    
    , H
    
    
    
    O, NO
    
    
    , SO
    
    
    ) over a copper reduction column to convert NO
    
    
    to N
    
    
    gas and absorb excess O
    
    
    .
  • Separation & Self-Validation: The gases are separated via a GC column and quantified by the TCD.

    • Self-Validation Step: Run a certified standard every 10 samples. If the deviation on the standard is greater than 0.30% absolute, the system must automatically halt and flag for recalibration 10.

Protocol 2: H-qNMR Absolute Purity Determination

This protocol calculates absolute purity without needing a reference standard of the analyte itself, relying instead on the fundamental physics of NMR signal proportionality 11.

  • Internal Standard (IS) Selection: Select a high-purity, certified IS (e.g., Maleic acid or DSS) whose NMR signals do not overlap with the naphthyridine aromatic protons (typically found between 7.0–9.0 ppm).

  • Gravimetric Preparation: Accurately co-weigh ~10 mg of the naphthyridine analyte and ~5 mg of the IS into a vial using a microbalance. Dissolve completely in a deuterated solvent (e.g., DMSO-

    
    ).
    
  • Acquisition Parameters: Acquire the

    
    H-NMR spectrum using a 90° excitation pulse.
    
    • Causality: Set the relaxation delay (D1) to at least 5 to 7 times the longest longitudinal relaxation time (

      
      ) of the protons of interest. This ensures >99% return to thermal equilibrium, preventing signal saturation and ensuring the peak area is strictly proportional to the number of nuclei 4.
      
  • Data Processing & Self-Validation: Apply a precise baseline correction and integrate the target peaks. Calculate the absolute purity using the mass, molecular weight, and integral ratios of the analyte and IS.

    • Self-Validation Step: Integrate multiple distinct analyte protons (e.g., the C2, C4, and C8 protons of the naphthyridine ring). The calculated purity from each independent proton must agree within <1% relative standard deviation (RSD).

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories.
  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica.
  • What is qNMR and why is it important? Mestrelab Resources.
  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates. MDPI.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • 1,5-Naphthyridine. Chem-Impex.
  • Elemental Analysis for Compliance, Purity, and Performance. Lab Manager.
  • Summary of CHNS Elemental Analysis Common Problems. UBC.
  • Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Malvern Panalytical.
  • An International Study Evaluating Elemental Analysis. NIH.

Sources

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of 3-Methyl-1,8-naphthyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-Methyl-1,8-naphthyridine-2,4-diol. As a nitrogen-containing heterocyclic compound, this substance requires careful handling to protect laboratory personnel and minimize environmental impact. The procedures outlined below are grounded in established principles of chemical safety and regulatory compliance, ensuring a self-validating system for waste management in a research and development setting.

Hazard Assessment and Characterization

  • 1,8-Naphthyridine Core : Naphthyridine derivatives are known for their broad spectrum of pharmacological and biological activities.[1][2] The parent compound, 1,8-naphthyridine, is classified as an irritant, and its SDS recommends avoiding discharge into the environment.[3] Therefore, this compound should be treated as potentially bioactive and ecotoxic.

  • Diol Functional Groups : The two hydroxyl (-OH) groups likely increase the compound's solubility in water and other polar solvents compared to its parent heterocycle.[4] This increased solubility poses a higher risk of contaminating aqueous environments if not disposed of correctly.

  • Aromatic System : The fused aromatic rings suggest chemical stability and potential persistence in the environment. Forced degradation studies on similar heterocyclic compounds show they can be broken down under specific conditions like hydrolysis, oxidation, or photolysis, but they do not readily decompose under ambient conditions.[5]

The following table summarizes the inferred properties and necessary precautions.

PropertyInferred Characteristic & Justification
Physical State Likely a solid at room temperature, similar to related naphthyridine derivatives.[6]
Solubility Expected to have some solubility in water and be soluble in polar organic solvents due to the diol groups.[4]
Primary Hazards Irritant: Causes skin and serious eye irritation (inferred from 1,8-Naphthalic Anhydride and 1,8-Naphthyridine).[3][6] Environmental: May be very toxic to aquatic life with long-lasting effects (inferred from similar complex heterocycles).
Handling Precautions Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[3][6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3][7]

Core Principles of Laboratory Waste Management

All chemical waste disposal is governed by regulations from agencies such as the Environmental Protection Agency (EPA).[8] Adherence to these core principles is mandatory for ensuring safety and compliance.

  • Do Not Dispose Down the Drain : Under no circumstances should this compound or its containers be disposed of via sink or sewer drains.[3][9][10] This prevents the release of potentially toxic and persistent chemicals into waterways.

  • Segregation is Key : Chemical waste must be segregated based on its hazardous nature (e.g., flammable, corrosive, reactive, toxic).[10] this compound waste should be collected in a dedicated container and not mixed with other waste streams unless compatibility is confirmed.

  • Proper Containment : Use only containers that are in good condition and compatible with the chemical waste.[9][10] The original reagent bottle is often the best choice for its own waste.

  • Clear and Accurate Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[11] An indication of the specific hazards (e.g., "Irritant," "Ecotoxic") should also be included.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the collection and disposal of this compound waste.

Step 3.1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection : Safety glasses or goggles. A face shield is recommended if there is a splash hazard.[6]

  • Body Protection : A lab coat must be worn at all times.

Step 3.2: Waste Segregation

Dedicate a specific waste stream for this compound and materials contaminated with it.

  • Solid Waste : Collect unadulterated solid waste, contaminated filter paper, and weigh boats in a designated solid waste container.

  • Liquid Waste : Collect solutions containing the compound in a designated liquid waste container. Do not mix with other solvent streams (e.g., halogenated vs. non-halogenated) unless directed by your institution's Environmental Health and Safety (EHS) office.

  • Sharps & Glassware : Contaminated pipettes, needles, or broken glassware must be placed in a designated sharps container.

  • Empty Containers : A container that has held this compound must be treated as hazardous waste. It can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), with the rinseate collected as hazardous liquid waste.[9] Once decontaminated, the defaced container can be disposed of as regular trash.[9]

Step 3.3: Container Selection and Labeling
  • Container Choice : Use a container made of a compatible material (e.g., borosilicate glass or polyethylene) with a secure, screw-top lid.[9] The container must be in good condition, free from leaks or external residue.[9]

  • Labeling : Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" .

    • A clear indication of hazards: "Irritant, Potential Environmental Hazard" .

    • The date of accumulation.

Step 3.4: Accumulation and Storage
  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[11]

  • Container Management : Keep the waste container closed at all times except when adding waste.[9]

  • Volume Limits : Do not exceed 55 gallons of hazardous waste in your SAA.[9] Once the container is full or waste is no longer being generated, arrange for pickup with your institution's EHS office.

Step 3.5: Final Disposal Route
  • Professional Disposal : All hazardous waste must be disposed of through your institution's certified hazardous waste management program.[9]

  • Incineration : The most probable disposal method for this type of compound is controlled incineration at a licensed chemical destruction facility.[3] This high-temperature process is designed to break down complex organic molecules into simpler, less harmful substances.

  • Alternative Methods : Advanced oxidation processes, such as electro-Fenton methods, have shown effectiveness in degrading nitrogen-heterocyclic compounds in wastewater and may be employed by specialized disposal facilities.[12]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical for maintaining laboratory safety.

  • Evacuate and Alert : If a large spill occurs, or if you feel unwell, evacuate the area and alert your colleagues and supervisor immediately.

  • Control Small Spills : For small, manageable spills that you are trained to handle:

    • Ensure proper ventilation and wear appropriate PPE.

    • Contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[3]

    • Clean the spill area with soap and water.

  • Report : All spills, regardless of size, must be reported to your institution's EHS office.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation ppe_check Don Appropriate PPE start->ppe_check identify_state Identify Waste State (Solid, Liquid, Sharps, Container) solid_waste Solid Waste (e.g., powder, filter paper) identify_state->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) identify_state->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., glassware, needles) identify_state->sharps_waste Sharps container_waste Empty Container identify_state->container_waste Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Place in Sharps Container sharps_waste->collect_sharps decon_container Triple-Rinse Container? (Collect rinseate as liquid waste) container_waste->decon_container ppe_check->identify_state store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_sharps->store_saa disposal_trash Deface Label & Dispose as Non-Hazardous Trash decon_container->disposal_trash Yes disposal_haz Dispose as Hazardous Waste decon_container->disposal_haz No disposal_haz->store_saa full_or_done Container Full or Waste Stream Complete? store_saa->full_or_done full_or_done->identify_state No, continue generating contact_ehs Arrange Pickup with EHS for Final Disposal (e.g., Incineration) full_or_done->contact_ehs Yes

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory. Dan The Lab Safety Man. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed. [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. [Link]

  • Simultaneous degradation of nitrogenous heterocyclic compounds by catalytic wet-peroxidation process using box-behnken design. Environmental Engineering Research. [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS. [Link]

  • MATERIAL SAFETY DATA SHEET. D-Mand Better Products, LLC. [Link]

  • Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes. ResearchGate. [Link]

  • Environmental Assessment for Emtricitabine. accessdata.fda.gov. [Link]

  • Safety data sheet. BASF. [Link]

  • Toxic Screening Level Justification for 64742-94-5. Michigan Department of Environmental Quality. [Link]

  • SAFETY DATA SHEET - Aromatic Oil. Everchem Specialty Chemicals. [Link]

  • Safety Assessment of Alkane Diols as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Protecting Diols. YouTube. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]

  • Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. PubMed. [Link]

  • Naphthalene Metabolites From Long-Term Environmental Tobacco Smoke Induce the Aging of Retinal Pigment Epithelium. PubMed. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

Sources

Personal protective equipment for handling 3-Methyl-1,8-naphthyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Guide: Handling 3-Methyl-1,8-naphthyridine-2,4-diol

Introduction & Pharmacological Context

In modern drug development, 1,8-naphthyridine derivatives serve as critical pharmacophores. Recent structure-activity relationship (SAR) studies highlight their potent anti-mycobacterial (e.g., against Mycobacterium tuberculosis)[1] and anti-leishmanial properties[2]. However, the exact structural features that confer biological activity—specifically the fused nitrogen-containing ring system—also dictate the need for rigorous laboratory safety protocols[3].

While this compound is a highly valuable synthetic intermediate, its handling must be governed by strict procedural logic to mitigate risks of cytotoxicity, skin/eye irritation, and specific target organ toxicity (STOT)[4]. This guide provides drug development professionals with a causality-driven, self-validating framework for the safe handling, operational transfer, and disposal of this compound.

Hazard Profile & Mechanistic Causality

The safety protocols for this compound are derived from the foundational toxicological data of the 1,8-naphthyridine class.

  • Irritation & Sensitization: The compound is classified as a Category 2 Skin and Eye Irritant[4]. The diol groups can facilitate hydrogen bonding with epidermal proteins, leading to localized inflammation upon contact.

  • Respiratory Hazards: It presents a Category 3 Specific Target Organ Toxicity - Single Exposure (STOT-SE) risk, primarily manifesting as respiratory tract irritation if aerosolized dust is inhaled[4].

  • Causality in Protection: Because the fused aromatic rings are lipophilic enough to penetrate compromised skin barriers, standard latex gloves are insufficient. Nitrile provides the necessary chemical resistance against the heterocyclic scaffold.

Quantitative PPE & Engineering Controls

To ensure absolute protection, personal protective equipment (PPE) and engineering controls must meet specific quantitative thresholds.

Protective MeasureQuantitative SpecificationMechanistic Causality / Rationale
Primary Gloves Nitrile, ≥ 0.11 mm thicknessPrevents permeation of lipophilic heterocyclic compounds.
Glove Breakthrough > 480 minutes (EN 374)Ensures sustained protection during extended synthetic workflows.
Eye Protection ANSI Z87.1 tight-fitting gogglesProtects against micro-aerosolization of the diol powder[4].
Respiratory N95/FFP2 (if outside hood)Filters particulate matter > 0.3 μm to prevent STOT-SE[4].
Engineering Control Fume hood face velocity: 0.4–0.6 m/sMaintains negative pressure to capture airborne particulates.
Storage Conditions < 25°C, Relative Humidity < 20%Prevents hygroscopic degradation of the 2,4-diol functional groups.

Standard Operating Procedure: Handling & Transfer

The following protocol is a self-validating system; each step contains a verification check to ensure the preceding step was executed correctly.

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and verify the digital airflow monitor reads between 0.4 and 0.6 m/s.

  • Causality: 1,8-naphthyridine powders can form fine aerosols. Adequate face velocity ensures particulates are drawn away from the operator's breathing zone[4].

Step 2: PPE Donning & Grounding

  • Action: Don a lab coat, safety goggles, and double-layer nitrile gloves. Touch a grounded metal surface before handling the chemical container.

  • Causality: Eliminates electrostatic discharge (ESD). Powders can hold static charges, causing them to repel from spatulas and aerosolize into the laboratory environment.

Step 3: Weighing & Transfer

  • Action: Use an anti-static, non-sparking micro-spatula to transfer the this compound onto a pre-weighed, anti-static weigh boat.

  • Causality: Non-sparking tools prevent the ignition of dust clouds, while anti-static boats ensure complete transfer of the material without hazardous residue clinging to the sides[4].

Step 4: Decontamination & Sealing

  • Action: Seal the primary container tightly. Wipe the exterior of the container and the analytical balance with a solvent compatible with the diol (e.g., 70% Isopropyl Alcohol or Ethanol) before removing them from the hood.

HandlingWorkflow Start Pre-Operation Readiness PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Vent Verify Fume Hood Airflow (>0.5 m/s) Start->Vent Weigh Weighing & Transfer (Use Anti-static Tools) PPE->Weigh Vent->Weigh Seal Seal Containers & Decontaminate Weigh->Seal End Safe Storage (Desiccated, <25°C) Seal->End

Workflow for the safe handling and weighing of 1,8-naphthyridine derivatives.

Emergency Spill Response Protocol

In the event of a localized spill outside of primary containment, immediate and systematic action is required to prevent cross-contamination.

Step 1: Isolation

  • Action: Evacuate personnel from the immediate vicinity (minimum 5-meter radius).

  • Causality: Prevents the tracking of the chemical powder throughout the laboratory via footwear.

Step 2: Containment

  • Action: Gently cover the spilled this compound powder with slightly damp, inert absorbent pads. Do not dry-sweep.

  • Causality: Dry sweeping generates airborne dust, exacerbating inhalation hazards. Dampening the pads prevents aerosolization while containing the solid[4].

Step 3: Mechanical Collection

  • Action: Use a non-sparking, disposable plastic scoop to collect the absorbent material and the chemical. Place all collected material into a heavy-duty, sealable hazardous waste bag.

Step 4: Surface Decontamination

  • Action: Wash the spill area thoroughly with soap and water, followed by an alcohol wipe down.

  • Causality: The diol functional groups provide moderate aqueous solubility, allowing soap and water to effectively disrupt and lift residual chemical from the surface[4].

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evac Evacuate & Ventilate Area Assess->Evac Contain Contain Spill (Damp Inert Absorbent) Evac->Contain Clean Mechanical Collection (Non-sparking tools) Contain->Clean Dispose Transfer to Hazardous Waste Clean->Dispose

Step-by-step emergency spill response and containment protocol.

Waste Management & Disposal Plan

Improper disposal of heterocyclic pharmaceutical intermediates can lead to severe environmental toxicity.

  • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels) must be placed in a designated, clearly labeled solid hazardous waste container.

  • Chemical Disposal: this compound must never be discharged into the municipal sewer system. It must be disposed of via a licensed hazardous waste contractor, preferably through high-temperature incineration. Incineration effectively breaks down the stable naphthyridine ring system into generic, manageable combustion byproducts (CO2, NOx, H2O)[4].

References

  • Chemical structures of the 1,8-naphthyridine derivatives.
  • 1,8-Naphthyridine - Safety D
  • Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. PMC.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,8-naphthyridine-2,4-diol
Reactant of Route 2
3-Methyl-1,8-naphthyridine-2,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.